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  • Product: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
  • CAS: 5744-59-2

Core Science & Biosynthesis

Foundational

The Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Introduction 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a key building block in modern medicinal chemistry and drug development. Its rigid, heteroaromatic scaffold, adorned with strategically placed functional groups,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a key building block in modern medicinal chemistry and drug development. Its rigid, heteroaromatic scaffold, adorned with strategically placed functional groups, serves as a versatile platform for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable molecule, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles and field-proven insights. We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given research and development context.

Primary Synthesis Pathway: The Knorr Cyclocondensation Route

The most established and widely employed route to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid proceeds through a two-step sequence: the Knorr pyrazole synthesis to form an ester intermediate, followed by its hydrolysis. This pathway is favored for its reliability and the ready availability of the starting materials.

Part 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate via Knorr Cyclocondensation

The cornerstone of this pathway is the Knorr pyrazole synthesis, a classic and robust method for constructing the pyrazole ring.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] In this specific case, the reaction is between ethyl 2,4-dioxopentanoate and methylhydrazine.

Mechanism and Regioselectivity:

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of ethyl 2,4-dioxopentanoate, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.

A critical consideration in this synthesis is the regioselectivity. Since ethyl 2,4-dioxopentanoate is an unsymmetrical dicarbonyl compound and methylhydrazine is an unsymmetrical hydrazine, two regioisomeric products are possible: ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The outcome is dictated by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen of the methylhydrazine. Generally, the more nucleophilic nitrogen of methylhydrazine (the one not attached to the methyl group) will preferentially attack the more electrophilic carbonyl group of the β-ketoester. However, in practice, a mixture of regioisomers is often obtained. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of the desired 1,5-dimethyl isomer.[4]

Diagram 1: Knorr Cyclocondensation for Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

G start_materials Ethyl 2,4-dioxopentanoate + Methylhydrazine intermediate Hydrazone Intermediate start_materials->intermediate Condensation product_ester Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate intermediate->product_ester Intramolecular Cyclization & Dehydration side_product Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate intermediate->side_product Alternative Cyclization

Caption: Knorr cyclocondensation pathway.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxopentanoate

This precursor can be synthesized via a Claisen condensation between diethyl oxalate and acetone.[5][6]

  • Materials:

    • Sodium ethoxide

    • Anhydrous ethanol

    • Acetone

    • Diethyl oxalate

    • Ice

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel equipped with a stirrer and placed in an ice-salt bath, add sodium ethoxide to 300 mL of anhydrous ethanol and stir until a homogeneous solution is formed.

    • Cool the solution to below -5 °C.

    • Prepare a mixture of acetone and diethyl oxalate. Add this mixture dropwise to the cooled sodium ethoxide solution, ensuring the temperature remains below -5 °C.

    • Stir the reaction mixture for 3 hours at a temperature below -5 °C.

    • Pour the reaction mixture into ice water.

    • Adjust the pH of the aqueous solution to approximately 4 with 1 M hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers and wash twice with 150 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl 2,4-dioxopentanoate as a yellow liquid.[5]

Experimental Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 2,4-dioxopentanoate

    • Methylhydrazine

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (for improved regioselectivity)[4]

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in TFE or HFIP.

    • Add a catalytic amount of glacial acetic acid.

    • Cool the mixture in an ice bath and add methylhydrazine (1.1 equivalents) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired 1,5-dimethyl isomer from the 1,3-dimethyl isomer.

Part 2: Hydrolysis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The final step in this pathway is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[7]

Experimental Protocol: Hydrolysis to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Materials:

    • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

    • Sodium hydroxide (or potassium hydroxide)

    • Ethanol

    • Water

    • Concentrated hydrochloric acid

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Diagram 2: Overall Knorr Synthesis Pathway

G start Diethyl Oxalate + Acetone step1 Claisen Condensation start->step1 intermediate1 Ethyl 2,4-dioxopentanoate step1->intermediate1 step2 Knorr Cyclocondensation (with Methylhydrazine) intermediate1->step2 intermediate2 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 1,5-dimethyl-1H-pyrazole-3-carboxylic acid step3->product

Caption: Workflow for the Knorr synthesis route.

Alternative Pathway: Oxidation of 1,3,5-trimethyl-1H-pyrazole

An alternative approach to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves the selective oxidation of a methyl group on a pre-formed pyrazole ring. This method is contingent on the availability of the corresponding trimethylated pyrazole and the ability to selectively oxidize the C3-methyl group.

Part 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This starting material can be synthesized via a Knorr cyclocondensation of acetylacetone with methylhydrazine.

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole

  • Materials:

    • Acetylacetone

    • Methylhydrazine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.

    • Cool the solution in an ice bath and add methylhydrazine (1.1 equivalents) dropwise with stirring.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The crude product can be purified by distillation to yield 1,3,5-trimethyl-1H-pyrazole.[8]

Part 2: Oxidation to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The selective oxidation of the C3-methyl group can be achieved using a strong oxidizing agent such as potassium permanganate. The methyl groups at the N1 and C5 positions are generally less susceptible to oxidation under controlled conditions.

Experimental Protocol: Oxidation of 1,3,5-trimethyl-1H-pyrazole

  • Materials:

    • 1,3,5-trimethyl-1H-pyrazole

    • Potassium permanganate (KMnO₄)

    • Pyridine

    • Water

    • Sulfuric acid

  • Procedure:

    • In a round-bottom flask, suspend 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in a mixture of pyridine and water.

    • Heat the mixture to approximately 85 °C with vigorous stirring.

    • Add potassium permanganate (2.5-3.0 equivalents) portion-wise over a period of 30-60 minutes, maintaining the temperature.

    • Continue heating for several hours until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide has formed.

    • Cool the reaction mixture and filter to remove the manganese dioxide.

    • Wash the filter cake with a dilute aqueous pyridine solution.

    • Acidify the combined filtrate with sulfuric acid to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[9]

Diagram 3: Oxidation Pathway

G start 1,3,5-trimethyl-1H-pyrazole step1 Oxidation (KMnO₄) start->step1 product 1,5-dimethyl-1H-pyrazole-3-carboxylic acid step1->product

Caption: Oxidation of 1,3,5-trimethyl-1H-pyrazole.

Comparative Analysis of Synthesis Pathways

Parameter Knorr Cyclocondensation Route Oxidation Route
Overall Yield Generally moderate to good, but can be impacted by the regioselectivity of the cyclocondensation.Can be variable, often with incomplete conversion and recovery of starting material.[9]
Scalability Readily scalable, as the reactions are well-established and generally high-yielding.Can be challenging to scale up due to the use of a strong, heterogeneous oxidizing agent and potential for over-oxidation.
Purification Requires chromatographic separation of regioisomers at the ester stage. The final product is often crystalline and can be purified by recrystallization.Requires filtration to remove manganese dioxide and purification of the final product from unreacted starting material.
Starting Materials Acetone, diethyl oxalate, and methylhydrazine are readily available and relatively inexpensive.Acetylacetone and methylhydrazine are readily available.
Control of Selectivity Regioselectivity is a key challenge, but can be controlled through solvent choice.[4]Selectivity of oxidation between the C3 and C5 methyl groups can be a concern.
Safety Considerations Methylhydrazine is toxic and should be handled with care.Potassium permanganate is a strong oxidizer and should be handled with appropriate precautions. The reaction can be exothermic.

Conclusion

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is most reliably achieved through the Knorr cyclocondensation pathway. This route, while requiring careful control of regioselectivity, offers a robust and scalable method starting from simple and accessible precursors. The alternative oxidation pathway provides a more direct route from a trimethylated pyrazole, but may present challenges in terms of yield and purification. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, purity requirements, and available resources. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important heterocyclic building block.

References

  • Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • LookChem. ethyl 2,4-dioxopentanoate - 615-79-2, C7H10O4, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ResearchGate. Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... [Link]

  • Science Publishing Group. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Organic Syntheses Procedure. 3. [Link]

  • DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The pyrazole scaffold is a key pharmacophore found in numerous approved drugs, and a thorough understanding of the properties of its derivatives is crucial for the rational design of new therapeutic agents. This document details the known characteristics of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, and discusses the interpretation of its spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this important molecule.

Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including aromaticity, hydrogen bonding capabilities, and metabolic stability, making it a privileged scaffold in drug discovery.[1] The pyrazole ring is a versatile building block that can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][3] As a result, pyrazole-containing molecules have been successfully developed into a wide range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and central nervous system-targeting compounds.[1][2][3]

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a key intermediate and building block in the synthesis of more complex pyrazole-based drug candidates.[4] Its carboxylic acid functionality provides a convenient handle for amide bond formation and other derivatizations, allowing for the exploration of structure-activity relationships. A thorough characterization of its fundamental physicochemical properties is therefore a critical first step in its application in any drug discovery program.

Chemical Identity and Core Physicochemical Properties

This section summarizes the fundamental chemical and physical properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

PropertyValueSource(s)
Chemical Name 1,5-dimethyl-1H-pyrazole-3-carboxylic acid[5][6][7]
CAS Number 5744-59-2[5][6][7][8]
Molecular Formula C₆H₈N₂O₂[5][6][7]
Molecular Weight 140.14 g/mol [5][6]
Appearance White to almost white solid/powder/crystal[5]
Melting Point 170-179 °C[5]
Boiling Point Not determined
Predicted pKa 4.12 ± 0.10[3]
Storage Conditions 2-8°C, sealed in a dry environment[3][5][9]

Chemical Structure:

Caption: Chemical structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. These protocols are based on established and widely accepted methodologies in the pharmaceutical sciences.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A potentiometric titration method is recommended for the accurate determination of the pKa of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[4][5][10][11]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[5][10]

    • Accurately weigh and dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a final concentration of approximately 1 mM.[5][10]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[5][10] Ensure the electrode is properly rinsed and equilibrated between buffers.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid solution into a titration vessel.

    • Add the KCl solution to maintain a constant ionic strength.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the 0.1 M HCl solution.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.[10]

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Standard Solutions (Acid, Base, KCl) start_titration Add Analyte to Vessel prep_solutions->start_titration prep_sample Prepare Analyte Solution (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) prep_sample->start_titration calibrate Calibrate pH Meter calibrate->start_titration add_titrant Incrementally Add Titrant (NaOH) start_titration->add_titrant record_ph Record Stabilized pH add_titrant->record_ph after each addition record_ph->add_titrant plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pka Calculate pKa (pH at half-equivalence point) find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility

Solubility is a fundamental property that dictates the bioavailability of a drug candidate. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1][2][12][13][14]

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, and relevant organic solvents).

    • Ensure all glassware is scrupulously clean.

  • Procedure:

    • Add an excess amount of solid 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to a series of flasks, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.

    • Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the flasks to stand undisturbed for a set time to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant. Filtration or centrifugation can be used to ensure no solid particles are present in the sample.

    • Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Calculation:

    • The determined concentration of the compound in the saturated solution represents its solubility in that specific solvent at the given temperature.

G Workflow for Solubility Determination by Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvents Prepare Solvent Systems add_excess Add Excess Solid to Flasks prep_solvents->add_excess agitate Agitate at Constant Temperature (24-48 hours) add_excess->agitate settle Allow Undissolved Solid to Settle agitate->settle sample Withdraw Supernatant Sample settle->sample analyze Analyze Concentration (HPLC or LC-MS) sample->analyze report Report Solubility analyze->report

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal is exchangeable with D₂O.[15][16][17][18]

    • Pyrazole Ring Proton (C4-H): A singlet is expected for the proton at the 4-position of the pyrazole ring.

    • Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups at the 1- and 5-positions of the pyrazole ring. The N-methyl protons will likely appear more downfield than the C-methyl protons.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): A signal is expected in the range of 160-185 ppm.[15][16][17][18]

    • Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring are expected in the aromatic region.

    • Methyl Carbons (-CH₃): Two signals are expected for the two methyl carbons.

Sample Preparation for NMR:

  • Weigh approximately 5-10 mg of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.[19][20]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1680-1725 cm⁻¹.[19][20]

  • C-O Stretch (Carboxylic Acid): An absorption band is expected in the region of 1210-1320 cm⁻¹.[19][20]

  • C-H Stretch (Aromatic and Aliphatic): Absorptions for the aromatic C-H on the pyrazole ring and the aliphatic C-H of the methyl groups will be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH groups.

Stability Profile

The stability of a drug candidate under various conditions is a critical factor in its development.

  • pH Stability: The stability of the compound at different pH values should be assessed, particularly to identify any potential for hydrolysis or degradation in acidic or basic conditions. This is typically evaluated by incubating the compound in buffers of varying pH over time and analyzing for degradation products by HPLC.

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a valuable building block in the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its known physicochemical properties and detailed experimental protocols for the determination of its pKa and solubility. The information on its spectroscopic characteristics will aid in its identification and quality control. A thorough understanding and application of the principles and methods outlined in this guide will enable researchers to effectively utilize this compound in their drug discovery and development endeavors, contributing to the advancement of new medicines.

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  • 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem. (n.d.).
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  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025, August 6).
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  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (2025, August 6).
  • 5744-59-2 | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | ChemScene. (n.d.).
  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2025, August 9).
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Sources

Foundational

The Biological Versatility of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Drug Discovery and Development

Abstract 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, a simple yet intriguing heterocyclic compound, stands as a pivotal scaffold in the landscape of medicinal chemistry and agrochemical research. While direct and extensi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, a simple yet intriguing heterocyclic compound, stands as a pivotal scaffold in the landscape of medicinal chemistry and agrochemical research. While direct and extensive biological profiling of this specific molecule remains an area of ongoing exploration, its structural motif is a cornerstone in a multitude of biologically active derivatives. This technical guide provides an in-depth analysis of the known and potential biological activities of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, drawing insights from the broader family of pyrazole-3-carboxylic acid derivatives. We will delve into its established role as a precursor to potent fungicides, its potential as a modulator of inflammatory pathways, and its prospective applications in antibacterial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this versatile chemical entity.

Introduction: The Pyrazole Core - A Privileged Scaffold in Bioactive Molecules

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] This structural motif is present in a wide array of approved drugs and investigational compounds, demonstrating its ability to interact with a diverse range of biological targets. The inherent chemical properties of the pyrazole nucleus, including its aromaticity, hydrogen bonding capabilities, and conformational rigidity, make it an ideal framework for the design of potent and selective therapeutic agents.

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) represents a fundamental building block within this class of compounds.[3][4][5] Its carboxylic acid functionality provides a convenient handle for chemical modification, allowing for the synthesis of a vast library of derivatives, including amides, esters, and more complex heterocyclic systems. While this guide focuses on the parent carboxylic acid, the biological activities of its derivatives provide crucial insights into its own potential.

Antifungal Activity: A Primary and Well-Established Application

The most significant and commercially relevant biological activity associated with the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid scaffold is its role in the development of fungicides.[6][7] Numerous patented and commercialized fungicides are pyrazole carboxamide derivatives, synthesized from precursors like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[6]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The primary mode of action for many pyrazole carboxamide fungicides is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain.[8][9] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory cycle, leading to a depletion of ATP and ultimately, cell death.

The causal link between the pyrazole carboxamide structure and SDH inhibition is well-documented. The carboxamide moiety is critical for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme. The N-substituted phenyl ring and the pyrazole ring itself contribute to the overall binding affinity and specificity. While the parent carboxylic acid does not possess the same potent inhibitory activity as its amide derivatives, it serves as the essential precursor for their synthesis.

Diagram 1: Proposed Interaction of Pyrazole Carboxamides with Succinate Dehydrogenase

SDH_Inhibition cluster_SDH Succinate Dehydrogenase (SDH) Complex SDHI Pyrazole Carboxamide Inhibitor Q_site Ubiquinone Binding Site (Q-site) SDHI->Q_site Inhibition Fumarate Fumarate Q_site->Fumarate ETC Electron Transport Chain Q_site->ETC Electron Transfer Succinate Succinate Succinate->Q_site Oxidation

Caption: Inhibition of succinate dehydrogenase by pyrazole carboxamide fungicides.

Insights from Structurally Related Compounds

A study on 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a close structural analog, demonstrated moderate antifungal activity.[10] This finding suggests that the core 5-methyl-1H-pyrazole-3-carboxylic acid moiety itself may possess intrinsic, albeit modest, antifungal properties. The substitution at the N1 position of the pyrazole ring appears to be a key determinant of activity.

Potential Anti-inflammatory Activity

The pyrazole scaffold is a hallmark of several potent anti-inflammatory agents, most notably the selective COX-2 inhibitor celecoxib.[2][11] While direct studies on the anti-inflammatory properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are lacking, the structural similarities to known anti-inflammatory pyrazoles warrant investigation into this potential therapeutic area.

Cyclooxygenase (COX) Inhibition: A Plausible Mechanism

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] The diaryl-heterocycle motif, present in many selective COX-2 inhibitors, shares structural features with substituted pyrazoles. It is conceivable that derivatives of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid could be designed to selectively target the COX-2 enzyme, potentially offering a safer alternative to traditional NSAIDs.[11]

Diagram 2: Experimental Workflow for Assessing Anti-inflammatory Activity

AntiInflammatory_Workflow cluster_invitro cluster_invivo Compound 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid or its Derivatives InVitro In Vitro Assays Compound->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) InVitro->Cytokine_Assay InVivo In Vivo Models Edema_Model Carrageenan-Induced Paw Edema Model InVivo->Edema_Model Arthritis_Model Collagen-Induced Arthritis Model InVivo->Arthritis_Model COX_Assay->InVivo Lead Compound Selection

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Application of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives

Abstract The pyrazole ring is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a particularly valuable subclass: derivatives of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. We will explore the fundamental synthesis strategies for constructing the pyrazole core and its subsequent functionalization, delve into the mechanistic rationale behind key chemical transformations, and survey the extensive applications of these derivatives in drug discovery and crop protection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Core Synthesis Strategies: From Building Blocks to Functional Derivatives

The construction and derivatization of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid scaffold is a multi-step process grounded in classic heterocyclic chemistry. The overall strategy involves the initial formation of the pyrazole ring system, followed by the functionalization of the carboxylic acid group to generate diverse libraries of amides, esters, and other analogues.

The Knorr Pyrazole Synthesis: A Foundational Approach

The most robust and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process first described by Ludwig Knorr in 1883.[1][4][5][6] This reaction is remarkably efficient and forms the basis for the synthesis of our target scaffold.

The mechanism, typically acid-catalyzed, proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and a subsequent dehydration step to yield the stable, aromatic pyrazole ring.[6][7]

When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (like methylhydrazine), the reaction can potentially yield two regioisomers. The choice of reactants and control of reaction conditions are therefore critical to direct the synthesis towards the desired isomer. For the synthesis of the 1,5-dimethylpyrazole core, the key precursors are a 1,3-dicarbonyl compound and methylhydrazine.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate + H₂N-NHCH₃ hydrazine Methylhydrazine cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization - H₂O pyrazole 1,5-Dimethyl-1H-pyrazole Scaffold cyclization->pyrazole Aromatization caption Fig 1: General workflow of the Knorr Pyrazole Synthesis.

Fig 1: General workflow of the Knorr Pyrazole Synthesis.
Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The parent acid is the key building block for all subsequent derivatization. It is efficiently synthesized and commercially available.[8][9][10] A common laboratory synthesis involves the reaction of methylhydrazine with ethyl 2,4-dioxovalerate, followed by saponification of the resulting ester.

Derivatization at the Carboxylic Acid Moiety

The true versatility of the scaffold lies in the derivatization of the C3-carboxylic acid. The acid itself is relatively unreactive, so it is typically converted into a more electrophilic species to facilitate reactions with nucleophiles like amines and alcohols.

The most common activation method is the conversion to 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride .[11][12][13] This is achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution.

  • Amide Synthesis: Reaction of the acid chloride with a primary or secondary amine (R¹R²NH) yields the corresponding pyrazole-3-carboxamide. This is the most prevalent derivatization strategy, as the amide bond is a key structural feature in many bioactive molecules.[15][16]

  • Ester Synthesis: Reaction with an alcohol (R-OH) in the presence of a base yields the corresponding ester.[17]

This straightforward two-step process (activation followed by nucleophilic substitution) allows for the rapid generation of large, diverse libraries of compounds for screening.

Derivatization_Workflow cluster_products Derivative Library start 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid acid_chloride 1,5-Dimethyl-1H-pyrazole- 3-carbonyl Chloride start->acid_chloride + SOCl₂ or (COCl)₂ amide Amide Derivatives (R-CONHR') acid_chloride->amide + R'R''NH (Amine) ester Ester Derivatives (R-COOR') acid_chloride->ester + R'OH (Alcohol) caption Fig 2: Derivatization workflow from the core acid.

Fig 2: Derivatization workflow from the core acid.

Applications & Structure-Activity Relationships (SAR)

Derivatives of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid have demonstrated a remarkable breadth of biological activity, finding utility as pharmaceuticals and agrochemicals. The specific nature of the substituent attached to the C3-carboxamide or ester linkage is a primary determinant of the compound's biological target and potency.

Medicinal Chemistry

In drug discovery, the pyrazole core often serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets.

  • Anti-Inflammatory Agents (COX-2 Inhibitors): The pyrazole scaffold is famously featured in Celecoxib, a selective COX-2 inhibitor.[18] While Celecoxib itself is a 1,5-diarylpyrazole, the underlying principle of using the pyrazole core to create selective cyclooxygenase inhibitors has inspired the development of numerous analogues.[19][20][21]

  • Kinase Inhibitors: Kinases are a major class of drug targets, particularly in oncology. The pyrazole ring is a common feature in many kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding pocket of the enzyme.[22][23] Modifications to the amide portion of the molecule allow for tuning of selectivity and potency against specific kinases like CDKs, EGFR, and VEGFR.[22][24]

  • Cannabinoid Receptor (CB1) Antagonists: A series of pyrazole-3-carboxamides have been developed as potent and selective antagonists for the CB1 receptor.[25][26] Structure-activity relationship studies have shown that specific aryl groups at other positions of the pyrazole and a piperidinyl carboxamide at the C3 position are crucial for high affinity.[25][27]

  • Other Therapeutic Areas: This scaffold has also been explored for activity as carbonic anhydrase inhibitors, antivirals, and anticancer agents targeting various mechanisms.[15][20][24][28]

Compound Class Therapeutic Target Biological Activity Key Structural Insights
Pyrazole CarboxamidesCyclooxygenase-2 (COX-2)Anti-inflammatoryVicinal diaryl substitution pattern is often key for selectivity.[18][21]
Pyrazole-based AmidesProtein Kinases (e.g., CDK, EGFR)Anticancer / AntiproliferativeAmide portion interacts with the hinge region of the kinase; substituents modulate selectivity.[22][23]
Pyrazole CarboxamidesCannabinoid Receptor 1 (CB1)Antagonist ActivityA p-substituted phenyl at C5 and a specific amide at C3 are critical for potency.[25][26]
Pyrazole SulfonamidesCarbonic Anhydrase (CA)Enzyme InhibitionSulfonamide moiety is a classic zinc-binding group for this enzyme class.[15][19][28]
Agrochemicals

The same features that make pyrazole derivatives effective in medicine also translate to agricultural applications, where they are used to control fungi, insects, and weeds.[1][29]

  • Fungicides: Pyrazole carboxamides are a major class of succinate dehydrogenase inhibitors (SDHIs).[16][30] Compounds like Fluxapyroxad work by blocking the mitochondrial respiratory chain in fungi, leading to broad-spectrum disease control. The lipophilicity and conformation of the N-substituent on the amide are critical for transport and binding to the target enzyme.[30][31]

  • Insecticides: Pyrazole amide insecticides often function by targeting the insect nervous system.[16][30]

  • Herbicides: Certain pyrazole derivatives have been developed as herbicides that inhibit key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or act as synthetic auxins.[32]

Experimental Protocols

The following protocols are representative examples for the synthesis and evaluation of a 1,5-dimethyl-1H-pyrazole-3-carboxamide derivative.

Protocol: Synthesis of N-(4-fluorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

  • To a round-bottom flask charged with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) (3.0 eq) slowly at 0 °C.[14]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.[15]

Step 2: Amide Coupling

  • Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol: In Vitro Antifungal Mycelial Growth Inhibition Assay
  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • While the medium is still molten (~50 °C), add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 1, 5, 10, 50 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the solvent control (e.g., 0.5% DMSO).

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum).[30][31]

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the log of the compound concentration.

Conclusion

The 1,5-dimethyl-1H-pyrazole-3-carboxylic acid framework represents a highly fruitful platform for the development of novel, biologically active molecules. Its straightforward and modular synthesis, beginning with the foundational Knorr cyclocondensation and proceeding through robust derivatization of the C3-carboxylic acid, allows for extensive chemical exploration. The demonstrated success of its derivatives as potent anti-inflammatory agents, kinase inhibitors, fungicides, and herbicides underscores the scaffold's value. As research continues to uncover new biological targets, the inherent versatility and favorable physicochemical properties of these pyrazole derivatives ensure they will remain a central focus in the ongoing quest for improved human health and sustainable agriculture.

References

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  • Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. (2022). PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Bentham Science. [Link]

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  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (n.d.). PMC - PubMed Central. [Link]

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  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). ACS Publications. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

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  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). NIH. [Link]

  • 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride. (n.d.). Oakwood Chemical. [Link]

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Foundational

Spectroscopic Characterization of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Introduction 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2, Molecular Formula: C₆H₈N₂O₂) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4] Its rigid pyrazole c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2, Molecular Formula: C₆H₈N₂O₂) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4] Its rigid pyrazole core, substituted with both electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups, makes it a versatile scaffold for developing novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of any research and development program. Spectroscopic analysis provides a definitive fingerprint of a molecule's identity, purity, and structural features. This technical guide offers an in-depth analysis of the expected spectroscopic data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, grounded in established principles and data from analogous structures. As direct experimental spectra are not publicly available in comprehensive detail, this guide serves as an expert-led interpretation of predicted data, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is paramount for interpreting its spectral data. The key structural features dictate the expected signals in NMR, MS, and IR spectroscopy.

Diagram 1: Annotated Molecular Structure

Caption: Structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with atom numbering.

The logical workflow for characterizing a novel synthesis of this compound would involve a multi-technique approach to confirm both the molecular weight and the specific arrangement of functional groups.

Diagram 2: Spectroscopic Characterization Workflow

workflow start Synthesized Product (Purity Check via TLC/LC) ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms Is MW = 140.14? ir Infrared (IR) Spectroscopy Identify Functional Groups (COOH, C=N, C-H) start->ir Presence of key groups? nmr NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity & Full Structure ms->nmr ir->nmr data Data Analysis & Structure Confirmation nmr->data Consistent with proposed structure?

Caption: A typical workflow for the spectroscopic confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, both ¹H and ¹³C NMR are essential.

Experimental Protocol (¹H and ¹³C NMR)
  • Rationale: A standard high-field NMR experiment is sufficient for full characterization. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it readily dissolves the carboxylic acid and its residual proton signal does not interfere with key signals of the analyte. The literature reference for the ¹³C NMR spectrum of this compound also specifies DMSO as the solvent.[5]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.6 mL of DMSO-d₆.

    • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire at least 16 scans.

      • Set the spectral width to cover a range from -2 to 15 ppm.

      • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • ¹³C NMR Acquisition:

      • Acquire spectra using a proton-decoupled pulse program.

      • A sufficient number of scans (typically >1024) should be acquired to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover a range from 0 to 200 ppm.

    • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) referenced to the residual solvent signal of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The structure presents four distinct proton environments. The carboxylic acid proton is expected to be a very broad singlet far downfield due to its acidic nature and hydrogen bonding with the solvent. The pyrazole ring proton (H4) will be a sharp singlet, while the two methyl groups will also be sharp singlets with unique chemical shifts due to their different electronic environments (attached to nitrogen vs. carbon).

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCOOHHighly deshielded acidic proton, position is concentration-dependent.
~6.5Singlet1HCH (H4)Aromatic proton on the electron-rich pyrazole ring.
~3.8Singlet3HN-CH₃ Methyl group attached to the electronegative nitrogen atom (N1).
~2.3Singlet3HC-CH₃ Methyl group attached to the pyrazole ring carbon (C5).
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The molecule has six unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The three pyrazole ring carbons will appear in the aromatic region, and the two methyl carbons will be the most upfield. An authoritative reference confirms the existence of a ¹³C NMR spectrum for this compound in DMSO.[5] Based on data from analogous pyrazoles, the following assignments can be predicted.[6]

Predicted δ (ppm)AssignmentRationale
~163C OOHCarbonyl carbon of the carboxylic acid group.
~148C 5-CH₃Pyrazole ring carbon bearing the methyl group.
~140C 3-COOHPyrazole ring carbon bearing the carboxylic acid.
~108C 4-HPyrazole ring carbon bearing the proton.
~36N-C H₃Methyl carbon attached to the N1 atom.
~11C-C H₃Methyl carbon attached to the C5 atom.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental formula.

Experimental Protocol (LC-MS)
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, typically yielding a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

    • Analysis: Inject the sample into the ESI source. Acquire spectra in both positive and negative ion modes.

    • Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 500 Da. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental formula confirmation.

Predicted Mass Spectrum Analysis

The molecular weight of C₆H₈N₂O₂ is 140.14 g/mol .[1]

m/z (Predicted)IonRationale
141.0664[M+H]⁺Protonated molecular ion (Positive ESI mode).
139.0508[M-H]⁻Deprotonated molecular ion (Negative ESI mode).
123.0558[M-OH]⁺Loss of the hydroxyl radical, a common fragmentation for carboxylic acids.
96.0507[M-COOH]⁺Decarboxylation, loss of the carboxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol (FT-IR)
  • Rationale: For a solid sample, Attenuated Total Reflectance (ATR) is a modern, simple, and rapid technique that requires minimal sample preparation.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

    • Background Correction: A background spectrum of the clean ATR crystal must be acquired before the sample analysis.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group and supplemented by signals from the pyrazole ring and methyl groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchVery broad absorption characteristic of a hydrogen-bonded carboxylic acid.
~2950MediumC-H stretchAliphatic C-H stretching from the two methyl groups.
~1710StrongC=O stretchStrong, sharp absorption from the carbonyl of the carboxylic acid group.
~1560MediumC=N/C=C stretchAromatic ring stretching vibrations from the pyrazole core.
~1450MediumC-H bendBending (deformation) vibrations of the methyl groups.
~1250StrongC-O stretchStretching vibration of the C-O single bond in the carboxylic acid.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. By following the protocols and utilizing the interpretative guidance provided in this document, researchers in drug development and materials science can confidently verify the structure and purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific findings.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 11, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(vii), 91-101. Retrieved from [Link]

  • Molbase. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved January 11, 2026, from [Link]

  • Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthesis, 2008(21), 3478-3482.
  • Kadhim, M. J., Fauzi, A., & Hameed, I. H. (2017). Mass spectrum of 1H-Pyrazole-1carbothioamide, 3,5-dimethyl-with Retention Time (RT)= 3.436. ResearchGate. Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2014). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. Retrieved January 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 11, 2026, from [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

Sources

Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid (CAS 5744-59-2)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in various scientific domains. From its fundamental chemical and physical properties to its synthesis and potential applications, this document serves as a detailed resource for professionals in research and development.

Core Chemical Identity and Properties

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, registered under CAS number 5744-59-2, is a pyrazole derivative characterized by a carboxylic acid functional group and two methyl substituents on the pyrazole ring.[1][2] This structure imparts specific chemical characteristics that are pivotal to its utility in chemical synthesis and biological applications.

Molecular Structure and Identifiers
  • IUPAC Name: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid[1]

  • CAS Number: 5744-59-2[1][2]

  • Molecular Formula: C₆H₈N₂O₂[1][2]

  • Molecular Weight: 140.14 g/mol

  • InChI Key: PXRXGHUTKHXUGF-UHFFFAOYSA-N

  • Canonical SMILES: CN1N=C(C=C1C)C(=O)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution, reaction conditions, and purification methods.

PropertyValueSource(s)
Physical Form Solid, white to almost white powder or crystals[3]
Melting Point 170-176 °C
Boiling Point Not available (decomposes)
Solubility Soluble in various organic solvents. Further investigation into specific solvent compatibility is recommended for experimental design.[4]
Storage Temperature 2-8°C

Synthesis and Reactivity

The synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and its derivatives is a subject of interest in organic chemistry. Understanding its synthesis provides insights into its reactivity and potential for creating more complex molecules.

Synthetic Pathways

One common approach to synthesizing pyrazole-3-carboxylic acids involves the reaction of furandiones with hydrazones.[5] Another method involves the methylation of a pyrazole precursor. For instance, a related compound, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, can be synthesized by reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with a methylating agent like dimethyl carbonate in the presence of a base.[6] This highlights the reactivity of the pyrazole ring nitrogen, which can be alkylated to introduce substituents.

A general synthetic scheme for a related pyrazole carboxamide derivative starting from the corresponding carboxylic acid involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine.[7]

A conceptual workflow for the synthesis and purification of a pyrazole carboxylic acid derivative is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Pyrazole Precursor + Methylating Agent Reaction Reaction (e.g., Alkylation) Reactants->Reaction Crude_Product Crude 1,5-Dimethyl-1H- pyrazole-3-carboxylic acid Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure 1,5-Dimethyl-1H- pyrazole-3-carboxylic acid Purification->Pure_Product QC Quality Control (e.g., NMR, MS, HPLC) Pure_Product->QC

Caption: A conceptual workflow for the synthesis, purification, and analysis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

Applications in Research and Development

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[8]

Potential as a Biochemical Reagent

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is utilized as a biochemical reagent in life science research.[4] Its structure serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Pyrazole-containing compounds have been investigated for a wide range of therapeutic applications, including as carbonic anhydrase inhibitors.[5]

Role in Synthesis of Novel Compounds

The carboxylic acid functionality of this molecule allows for a variety of chemical transformations, such as amidation to form pyrazole-carboxamides.[7] These derivatives are of interest as they can exhibit a range of biological effects. The pyrazole scaffold is a key feature in many pharmaceuticals, and thus, derivatives of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid are valuable for drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

Hazard Identification

According to safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".

Recommended Handling Procedures

A detailed experimental protocol for the safe handling of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid in a laboratory setting is outlined below.

Experimental Protocol: Safe Handling and Use

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that safety showers and eyewash stations are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).[9]

    • Wear protective safety goggles or a face shield.[9]

    • Wear a lab coat and appropriate protective clothing.[9]

  • Handling:

    • Avoid breathing dust or vapor.[9]

    • Avoid contact with skin and eyes.[9]

    • Keep the container tightly closed when not in use.[9]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[9]

    • Keep containers tightly closed.[10]

    • Store at the recommended temperature of 2-8°C.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

The logical relationship for ensuring laboratory safety when working with this compound can be visualized as follows:

G cluster_assessment Risk Assessment cluster_controls Control Measures cluster_outcome Desired Outcome Hazard_ID Hazard Identification (H302, H315, H319, H335) Eng_Controls Engineering Controls (Fume Hood) Hazard_ID->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles) Hazard_ID->PPE Admin_Controls Administrative Controls (SOPs, Training) Hazard_ID->Admin_Controls Safe_Handling Safe Handling and Minimal Exposure Eng_Controls->Safe_Handling PPE->Safe_Handling Admin_Controls->Safe_Handling

Caption: A diagram illustrating the relationship between risk assessment, control measures, and the desired outcome of safe handling.

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a biochemical reagent and a synthetic building block makes it a compound of interest for researchers in various scientific disciplines, particularly in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this chemical to mitigate potential hazards. This guide provides a foundational understanding of this compound, intended to support and inform the work of scientists and researchers.

References

  • Mol-Instincts. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

Sources

Foundational

Probing the Enigmatic Mechanism of Action of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Researchers

Preamble: Navigating the Known Unknowns In the landscape of chemical biology and drug discovery, some molecules stand as well-defined tools with clearly elucidated mechanisms, while others, like 1,5-dimethyl-1H-pyrazole-...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known Unknowns

In the landscape of chemical biology and drug discovery, some molecules stand as well-defined tools with clearly elucidated mechanisms, while others, like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, remain enigmatic. While commercially available as a biochemical reagent for life science research, a deep dive into the scientific literature reveals a conspicuous absence of detailed mechanistic studies for this specific compound[1][2][3][4][5][6][7][8]. Its primary identity is that of a heterocyclic building block, a foundational piece for more complex molecular architectures.

This guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as a technical whitepaper for the discerning researcher, offering a structured, evidence-based framework to investigate the potential mechanisms of action of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. We will achieve this by drawing logical inferences from the well-documented biological activities of the broader pyrazole carboxylic acid scaffold, from which our subject molecule is derived. This document is designed to be a launchpad for discovery, providing not just hypothetical targets but also actionable experimental protocols to test these hypotheses.

The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile synthetic accessibility[9][10]. When functionalized with a carboxylic acid, this scaffold gives rise to a class of molecules with a striking breadth of biological activities. A comprehensive survey of the literature reveals that pyrazole carboxylic acid derivatives have been extensively explored and have demonstrated significant potential as:

  • Anti-inflammatory Agents: Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin[10][11][12].

  • Anticancer Therapeutics: The pyrazole core is a frequent feature in the design of novel anticancer agents, with derivatives showing cytotoxic effects against various cancer cell lines[10][13][14].

  • Kinase Inhibitors: The pyrazole moiety is considered a "privileged scaffold" for kinase inhibitor development, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases[15][16].

  • Antibacterial and Antifungal Agents: A significant body of research has highlighted the antimicrobial potential of pyrazole compounds against a range of pathogenic bacteria and fungi[9][11][13].

  • Carbonic Anhydrase Inhibitors: Certain pyrazole carboxylic acid derivatives have been identified as selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with tumors[17].

Given this rich pharmacological context, it is plausible that 1,5-dimethyl-1H-pyrazole-3-carboxylic acid may share one or more of these biological activities. The subsequent sections will delve into the plausible molecular targets and pathways, and propose a systematic approach to their investigation.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the activities of structurally related pyrazole carboxylic acids, we can postulate several high-probability mechanisms of action for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. For each hypothesis, we will outline a detailed experimental workflow.

Hypothesis 1: Inhibition of Protein Kinases

The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors[16]. It is therefore a primary hypothesis that 1,5-dimethyl-1H-pyrazole-3-carboxylic acid could function as a kinase inhibitor. The specific kinase family targeted could range from cyclin-dependent kinases (CDKs) to receptor tyrosine kinases like EGFR or signaling kinases such as PI3K[14][15][18].

A tiered approach is recommended to investigate this hypothesis, starting with a broad screen and narrowing down to specific targets.

Kinase_Inhibition_Workflow A Broad Kinase Panel Screen (e.g., 200+ kinases) at a single high concentration (e.g., 10 µM) B Identify 'Hits' (Kinases with >50% inhibition) A->B Data Analysis C Dose-Response Analysis (Generate IC50 curves for hit kinases) B->C Prioritization D Cellular Target Engagement Assay (e.g., NanoBRET™ or CETSA®) to confirm interaction in live cells C->D Validation E Downstream Signaling Pathway Analysis (Western Blot for phosphorylated substrates) D->E Mechanism Confirmation F Phenotypic Assays (e.g., Cell viability, cell cycle analysis) E->F Functional Outcome

Caption: Workflow for identifying and validating kinase inhibitory activity.

Step-by-Step Protocol: Dose-Response Analysis for Kinase Inhibition

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in 100% DMSO.

    • Prepare a serial dilution series of the compound in assay buffer (e.g., from 100 µM to 1 nM).

    • Reconstitute the recombinant kinase and its specific substrate according to the manufacturer's instructions.

    • Prepare the ATP solution at a concentration close to the Km for the specific kinase.

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesis 2: Inhibition of Carbonic Anhydrases

Several studies have demonstrated that pyrazole-3-carboxylic acids can act as inhibitors of human carbonic anhydrases (hCAs), with selectivity for tumor-associated isoforms IX and XII[17]. These enzymes play a crucial role in regulating pH in the tumor microenvironment.

CA_Inhibition_Workflow A Stopped-Flow CO2 Hydrase Assay (Primary screen against hCA I, II, IX, XII) B Determine Ki values (for active isoforms) A->B Quantification C Molecular Docking Studies (to predict binding mode in the active site) B->C Structural Rationale D Cell-Based Hypoxia-Induced Acidification Assay (to assess functional consequence in cancer cells) B->D Cellular Validation

Caption: Workflow for assessing carbonic anhydrase inhibitory activity.

Step-by-Step Protocol: Stopped-Flow CO2 Hydrase Assay

  • Principle: This assay measures the inhibition of the hCA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator.

  • Reagent Preparation:

    • Purified recombinant hCA isoforms (I, II, IX, XII).

    • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

    • CO2-saturated water.

    • Serial dilutions of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • Instrumentation: A stopped-flow spectrophotometer is required.

  • Assay Procedure:

    • Equilibrate the two syringes of the stopped-flow instrument, one with the enzyme-inhibitor-buffer solution and the other with the CO2-saturated solution.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

    • The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data from Analog Studies

While no specific quantitative data exists for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the following table summarizes representative data for related pyrazole derivatives to provide a benchmark for potential efficacy.

Compound ClassTargetReported Activity (IC50/Ki)Reference
Pyrazole Carbaldehyde DerivativesPI3 KinaseIC50 = 0.25 µM (against MCF7 cells)[14]
5-Aryl-1H-pyrazole-3-carboxylic acidshCA IXKi = 5 - 25 µM[17]
5-Aryl-1H-pyrazole-3-carboxylic acidshCA XIIKi = 4 - 50 µM[17]
Pyrazolo[1,5-a]pyrimidinesCDK2IC50 = 10.05 µM (against HepG2 cells)[14]

Conclusion and Future Directions

1,5-dimethyl-1H-pyrazole-3-carboxylic acid represents a molecule of untapped potential. While its specific mechanism of action is currently undefined, its structural relationship to a broad class of biologically active pyrazole carboxylic acids provides a fertile ground for hypothesis-driven research. The experimental frameworks outlined in this guide offer a clear and logical path forward for any researcher seeking to elucidate its biological function.

The most promising initial avenues of investigation are kinase and carbonic anhydrase inhibition. Positive results from these primary screens would warrant a deeper investigation into the specific signaling pathways affected and the potential for this compound, or its future derivatives, in therapeutic applications ranging from oncology to inflammatory diseases. The journey to understanding the mechanism of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid begins with these foundational experiments, which have the potential to transform this simple biochemical reagent into a valuable tool for biological discovery.

References

  • Abdel-Hafez, E. M. N., Abuo-Rahma, G. E. D. A., Abdel-Aziz, M., Radwan, M. F., & Hassan, H. F. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829–3837. (URL: [Link])

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. (URL: [Link])

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(12), 2166. (URL: [Link])

  • Request PDF. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. (URL: [Link])

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 125–131. (URL: [Link])

  • Li, W., Li, C., & Zhu, W. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935. (URL: [Link])

  • Sharma, A., Kumar, V., & Kumar, P. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4984. (URL: [Link])

  • Knapp, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3291. (URL: [Link])

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4509. (URL: [Link])

  • Bua, S., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4835–4841. (URL: [Link])

Sources

Exploratory

The Genesis and Evolution of Pyrazole Carboxylic Acids: A Legacy of Discovery in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of a Privileged Scaffold The story of pyrazole carboxylic acids is a compelling narrative of chemical dis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Privileged Scaffold

The story of pyrazole carboxylic acids is a compelling narrative of chemical discovery, innovation, and the relentless pursuit of novel molecular architectures with profound biological implications. This guide delves into the historical roots of pyrazole chemistry, tracing its origins from the foundational syntheses of the late 19th century to the sophisticated methodologies employed today. We will explore the evolution of synthetic strategies for incorporating the carboxylic acid functionality, a key feature that has unlocked a vast array of applications, from vibrant dyes to life-saving pharmaceuticals. As a senior application scientist, this guide is crafted to provide not just a historical overview, but also a deeper understanding of the underlying chemical principles and the causal relationships that have driven the development of this remarkable class of compounds.

The Foundational Pillars: Knorr and von Pechmann

The journey into the world of pyrazoles began in 1883 with the seminal work of German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new five-membered heterocyclic ring system containing two adjacent nitrogen atoms, which he named "pyrazole".[1][2] His foundational work, now famously known as the Knorr pyrazole synthesis , involved the condensation of a β-ketoester with a hydrazine derivative.[1][2][3] This versatile reaction laid the groundwork for the entire field of pyrazole chemistry and remains a cornerstone of heterocyclic synthesis to this day.[1]

Fifteen years later, in 1898, another German chemist, Hans von Pechmann, introduced an alternative route to pyrazoles. The Pechmann pyrazole synthesis involves the reaction of acetylenes with diazomethane.[1][4] A significant extension of this method was the use of diazoacetic esters, which provided a direct route to pyrazole carboxylic acid derivatives.[4] These two classical syntheses, Knorr and Pechmann, represent the genesis of pyrazole chemistry and provided the initial tools for exploring this new class of compounds.

The Evolution of Synthetic Methodologies for Pyrazole Carboxylic Acids

The initial discoveries of Knorr and von Pechmann opened the door to the synthesis of a wide variety of pyrazole derivatives. However, the specific and efficient synthesis of pyrazole carboxylic acids presented its own set of challenges, primarily centered around regioselectivity and the availability of suitable starting materials.

The Knorr Synthesis and the Challenge of Regioselectivity

The Knorr synthesis, in its original form, often yields a mixture of regioisomers when an unsymmetrical β-dicarbonyl compound and a substituted hydrazine are used.[2] This lack of regioselectivity is a significant drawback, as the separation of these isomers can be challenging and reduces the overall yield of the desired product.

The mechanism of the Knorr synthesis begins with the formation of a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration can proceed via two different pathways, leading to the formation of two possible regioisomers.[2] The final product distribution is influenced by a variety of factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

Caption: Regioselectivity challenge in the Knorr pyrazole synthesis.

Over the years, significant research has been dedicated to controlling the regioselectivity of the Knorr synthesis. One effective strategy has been the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents. These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation, favoring one isomer over the other.

The Pechmann Synthesis for Direct Carboxylic Acid Incorporation

The Pechmann synthesis, particularly its variation using diazoacetic esters, offered a more direct route to pyrazole carboxylic acids.[4] The 1,3-dipolar cycloaddition of a diazoacetic ester to an alkyne directly installs the carboxylic acid functionality onto the pyrazole ring.

The mechanism involves the [3+2] cycloaddition of the diazo compound to the alkyne, followed by tautomerization to the aromatic pyrazole. The regioselectivity of this reaction is also a key consideration and is influenced by the electronic and steric properties of the substituents on both the alkyne and the diazo compound.

Pechmann_Mechanism cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_product Product alkyne Alkyne cycloadduct [3+2] Cycloadduct alkyne->cycloadduct diazoester Diazoacetic Ester diazoester->cycloadduct 1,3-Dipolar Cycloaddition pyrazole_ester Pyrazole Carboxylic Acid Ester cycloadduct->pyrazole_ester Tautomerization

Caption: Mechanism of the Pechmann synthesis for pyrazole carboxylic acid esters.

Modern Synthetic Advancements

The classical methods of Knorr and von Pechmann have been continuously refined and supplemented by a host of modern synthetic techniques. These advancements have focused on improving efficiency, regioselectivity, and substrate scope.

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.

  • One-Pot and Multicomponent Reactions: These strategies involve the combination of multiple reaction steps in a single vessel, reducing the need for isolation and purification of intermediates. This approach is not only more efficient but also more environmentally friendly.

  • Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions.

Historical and Modern Applications: From Dyes to Drugs

The unique chemical properties of pyrazole carboxylic acids have led to their application in a diverse range of fields, from the vibrant world of synthetic dyes to the cutting edge of modern medicine.

Early Applications in the Dye and Photographic Industries

In the late 19th and early 20th centuries, pyrazolone derivatives, closely related to pyrazole carboxylic acids, found significant use in the burgeoning synthetic dye industry. One of the most notable examples is Tartrazine (also known as FD&C Yellow No. 5), a lemon-yellow azo dye discovered in 1884 by Johann Heinrich Ziegler.[5] Tartrazine is synthesized via the diazo-coupling of sulfanilic acid with 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid.[5][6] Its water solubility and vibrant color made it a popular choice for coloring foods, textiles, and cosmetics.[5][7]

Pyrazolone derivatives also played a crucial role in the development of color photography .[8][9] They were used as "color couplers," molecules that react with the oxidized developer to form a dye during the photographic development process.[8][9][10] Specifically, 3-acylamino-5-pyrazolone couplers were instrumental in producing magenta dyes in color photographic materials.[8]

The Rise of Pyrazole Carboxylic Acids in Pharmaceuticals and Agrochemicals

The true potential of pyrazole carboxylic acids was fully realized with the discovery of their diverse biological activities. The pyrazole ring, often in combination with a carboxylic acid or a derivative thereof, has become a "privileged scaffold" in medicinal chemistry, appearing in a wide range of clinically approved drugs.[11]

The carboxylic acid group, or a bioisostere, often plays a critical role in the molecule's interaction with its biological target, for example, by forming key hydrogen bonds or salt bridges.

Notable Examples of Drugs Containing a Pyrazole Moiety:

Drug NameTherapeutic AreaRole of the Pyrazole Ring
Celecoxib Anti-inflammatory (COX-2 inhibitor)Core scaffold providing the necessary geometry for selective binding to the COX-2 enzyme.
Sildenafil Erectile dysfunction (PDE5 inhibitor)Part of the fused heterocyclic system essential for binding to the active site of phosphodiesterase 5.
Rimonabant Anti-obesity (CB1 receptor antagonist)Central component of the molecule responsible for its antagonist activity at the cannabinoid receptor 1.
Stanozolol Anabolic steroidA pyrazole ring fused to the steroid nucleus, modifying its anabolic and androgenic properties.[11]

In the agrochemical industry, pyrazole carboxylic acid derivatives have been developed as potent herbicides, insecticides, and fungicides.[9] The pyrazole scaffold provides a robust and tunable platform for the design of new crop protection agents with high efficacy and favorable environmental profiles.

Experimental Protocols: A Nod to History and a Look to the Future

To provide a practical understanding of the synthesis of these important compounds, this section details both a historical and a modern experimental protocol.

Protocol 1: Historical Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

This protocol is based on the original 1883 publication by Ludwig Knorr, which marked the discovery of pyrazoles.[1]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel

  • Water bath

Procedure:

  • In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate.

  • Allow the mixture to stand at room temperature. An initial condensation reaction will occur, forming an oily product and water.

  • Separate the water from the oily product.

  • Heat the oily condensation product on a water bath. This will induce cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]

  • The crude product can be purified by recrystallization.

Causality and Self-Validation: The simplicity of this protocol, requiring only the mixing and heating of two readily available reagents, is a testament to the inherent reactivity of the starting materials. The formation of a stable aromatic ring provides a strong thermodynamic driving force for the reaction. The separation of water after the initial condensation helps to drive the equilibrium towards the formation of the hydrazone intermediate, thus improving the overall efficiency of the cyclization step. The final product's identity and purity can be confirmed by its melting point and, with modern techniques, by spectroscopic analysis (NMR, IR, MS).

Protocol 2: Modern Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This protocol illustrates a more contemporary approach to the synthesis of a simple pyrazole carboxylic acid ester.

Materials:

  • Pyrazole-3-carboxylic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve pyrazole-3-carboxylic acid (1.112 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask at 80 °C.[7]

  • Slowly add concentrated sulfuric acid (2 mL) to the solution.[7]

  • Heat the reaction mixture under reflux with stirring for 2 hours.[7]

  • After cooling, the reaction mixture can be worked up by neutralizing the acid and extracting the product with a suitable organic solvent.

  • The crude product can be purified by column chromatography or recrystallization to yield ethyl 1H-pyrazole-3-carboxylate.[7]

Causality and Self-Validation: This is a classic Fischer esterification reaction. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity and facilitating the nucleophilic attack by the ethanol. The use of an excess of ethanol and the removal of water (if necessary) can drive the equilibrium towards the formation of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC). The final product's structure and purity can be unequivocally confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Data Presentation: A Quantitative Look at Pyrazole Synthesis

The following table summarizes representative data for the synthesis of pyrazole carboxylic acids and their derivatives, highlighting the evolution of synthetic efficiency.

CompoundSynthetic MethodStarting MaterialsYield (%)Melting Point (°C)Reference
Pyrazole-3,5-dicarboxylic acidOxidation3,5-Dimethylpyrazole, Potassium permanganate33292-295 (dec.)[12][13]
Ethyl 1H-pyrazole-3-carboxylateEsterificationPyrazole-3-carboxylic acid, Ethanol96-[7]
1,3,5-substituted pyrazolesNano-ZnO catalyzed condensationPhenylhydrazine, Ethyl acetoacetate95-

Conclusion: A Continuing Legacy of Innovation

The discovery and development of pyrazole carboxylic acids stand as a testament to the power of chemical synthesis to create novel molecules with profound impacts on science and society. From their humble beginnings in the late 19th century, these compounds have evolved from chemical curiosities to indispensable tools in a wide range of applications. The foundational work of Knorr and von Pechmann, coupled with over a century of synthetic innovation, has provided researchers with a rich and versatile chemical scaffold. The ongoing exploration of new synthetic methodologies and the continued discovery of novel biological activities ensure that the story of pyrazole carboxylic acids is far from over. For researchers, scientists, and drug development professionals, a deep understanding of the history and chemistry of this remarkable class of compounds is not just an academic exercise, but a gateway to future discoveries and innovations.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Ziegler, J. H. (1884). Ueber die Einwirkung von Hydrazin auf β-Ketonsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2236-2241.
  • Weissberger, A., & Vittum, P. W. (1940s-50s).
  • Hanson, W. T., Jr. (1950). Color correction with colored couplers. Journal of the Optical Society of America, 40(3), 166-171.
  • von Pechmann, H. (1898). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft, 31(3), 2950-2951.
  • Knorr, L. (1884). Synthese von chininähnlichen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(1), 540-546.
  • Knorr, L. (1883). Ueber die Einwirkung des Acetessigesters auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Knorr, L., & Blank, A. (1885). Ueber die Constitution der aus Phenylhydrazin und Acetessigester entstehenden Producte. Berichte der deutschen chemischen Gesellschaft, 18(1), 311-319.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. John Wiley & Sons.
  • Amin, K. A., Hameid, A. F. S. A., & El-Stohy, S. A. (2010). Toxicological and safety assessment of tartrazine as a synthetic food additive on health biomarkers: A review. African Journal of Biotechnology, 9(45), 7623-7629.
  • Buchner, E. (1889). Ueber die Zersetzung des Pyrazol-tricarbonsäure-aethers. Berichte der deutschen chemischen Gesellschaft, 22(1), 842-848.
  • Knorr, L. (1887). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 238(1-2), 137-219.
  • von Pechmann, H., & Burkard, E. (1900). Ueber die Einwirkung von Diazomethan auf ungesättigte Säuren. Berichte der deutschen chemischen Gesellschaft, 33(3), 3590-3595.
  • Faria, J. V., et al. (2017). Pyrazole as a privileged structure in medicinal chemistry. Mini reviews in medicinal chemistry, 17(10), 887-906.
  • Elguero, J. (1996). Pyrazoles.
  • Stanovnik, B., & Svete, J. (2004). Synthesis of pyrazoles. Chemical Reviews, 104(5), 2433-2480.
  • Yet, L. (2018). Privileged structures in drug discovery. Future medicinal chemistry, 10(1), 1-4.
  • Eastman Kodak Company. (1930s-1950s).
  • Schmelzer, H. G. (1960s).
  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved January 9, 2026, from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]

  • von Pechmann, H. (1898). Pyrazol aus Acetylen und Diazomethan. Berichte der deutschen chemischen Gesellschaft, 31(3), 2950-2951. Available at: [Link]

  • Ziegler, J. H. (1884). Ueber die Condensation des Phenylhydrazins mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 2236-2241. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole as a privileged structure in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 17(10), 887-906. Available at: [Link]

Sources

Foundational

A Theoretical and Computational Guide to 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid: Structure, Properties, and Drug Design Potential

This technical guide provides a comprehensive theoretical analysis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct, in-depth computation...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct, in-depth computational studies on this specific molecule are not extensively published, this paper synthesizes data from closely related pyrazole derivatives to construct a robust predictive model of its structural, spectroscopic, and electronic properties. This approach, grounded in established computational methodologies, offers valuable insights for researchers, scientists, and drug development professionals. Pyrazole derivatives are known to possess a wide range of biological activities, making them a cornerstone in the synthesis of novel pharmaceutical agents[1].

Molecular Structure and Conformational Landscape

The foundational step in any theoretical study is the determination of the most stable three-dimensional structure of the molecule. For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, this involves optimizing the geometry to find the lowest energy conformation.

Predicted Molecular Geometry

Based on studies of similar pyrazole carboxylic acids, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the pyrazole ring of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is expected to be planar.[2]. The primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the pyrazole ring. Density Functional Theory (DFT) calculations are the standard and reliable method for exploring this potential energy surface to identify stable conformers[3].

A study on 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, which also features a dimethylated pyrazole ring, employed B3LYP/6-311++G** calculations to determine its structure, indicating that this level of theory is well-suited for this class of compounds[4]. The planarity of the system is influenced by the formation of intramolecular hydrogen bonds and the steric effects of the substituents.

Diagram: Molecular Structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Caption: Ball-and-stick model of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness of theoretical predictions, a well-established and validated computational protocol is essential. The following workflow is standard for the quantum chemical analysis of pyrazole derivatives[2][5].

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is optimized using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules[6].

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also allow for the prediction of the infrared (IR) spectrum.

  • Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the generation of a Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis.

  • Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) is employed to predict the UV-Visible absorption spectrum[2]. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method[4].

Diagram: Computational Workflow for Theoretical Analysis

G A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C E Single-Point Energy Calculation B->E D Confirmation of Energy Minimum C->D F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H I TD-DFT for UV-Vis Spectrum E->I J GIAO for NMR Chemical Shifts E->J

Caption: A typical workflow for the theoretical analysis of a molecule.

Predicted Spectroscopic and Electronic Properties

By applying the aforementioned computational workflow, we can predict the key spectroscopic and electronic characteristics of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Vibrational and Spectroscopic Signatures

The calculated IR spectrum would be expected to show characteristic peaks for the O-H stretching of the carboxylic acid (around 3500-2500 cm⁻¹), the C=O stretching (around 1700 cm⁻¹), and various C-H, C-N, and C-C stretching and bending vibrations of the pyrazole ring and methyl groups. The predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical fingerprint of the molecule, which can be compared with experimental data for structural validation[2].

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity[3]. For pyrazole derivatives, the HOMO is typically localized over the pyrazole ring, while the LUMO distribution can vary depending on the substituents.

Table 1: Predicted Electronic Properties (Hypothetical)

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.0 eVSuggests good kinetic stability
Dipole Moment~ 3-4 DebyeIndicates a polar molecule

Note: These are estimated values based on typical DFT calculations for similar pyrazole carboxylic acids and would require specific calculations for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid for precise figures.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the most negative potential (red/yellow regions) is expected around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The most positive potential (blue regions) would likely be located around the acidic hydrogen of the hydroxyl group.

Implications for Drug Design and Development

The structural and electronic features of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid make it an attractive scaffold for the design of new therapeutic agents. Its use as a starting material in the synthesis of various biologically active compounds has been documented[1][7][8][9].

Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10]. This method can be used to screen 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and its derivatives against various protein targets to identify potential biological activities. Pyrazole derivatives have been successfully docked into the active sites of enzymes such as carbonic anhydrase and kinases, suggesting potential therapeutic applications in these areas[11].

Diagram: Molecular Docking Workflow

G A Prepare Ligand Structure (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) D Perform Docking Simulation A->D B Prepare Protein Target Structure (e.g., Kinase, Carbonic Anhydrase) C Define Binding Site B->C C->D E Analyze Binding Poses and Scores D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F G Lead Optimization F->G

Caption: A generalized workflow for molecular docking studies.

Conclusion

This technical guide has presented a comprehensive theoretical framework for understanding the structural, spectroscopic, and electronic properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. By drawing upon established computational methodologies and data from analogous pyrazole derivatives, we have constructed a predictive model that highlights the molecule's key features. The predicted planarity of the pyrazole ring, the conformational flexibility of the carboxylic acid group, and its electronic properties suggest that it is a stable molecule with well-defined reactive sites. These characteristics, coupled with the known biological activities of the pyrazole scaffold, underscore its potential as a valuable building block in the design and development of novel therapeutic agents. Future dedicated experimental and computational studies are warranted to validate and expand upon the theoretical insights presented herein.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06).
  • Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. ACS Publications. Retrieved from [Link]

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. (2024-03-05). ResearchGate. Retrieved from [Link]

  • Exploring Subsite Selectivity within Plasmodium vivaxN-Myristoyltransferase Using Pyrazole-Derived Inhibitors. (2024-02-21). NIH. Retrieved from [Link]

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. (2024-03-05). NIH. Retrieved from [Link]

  • Development of tailless homologue receptor (TLX) agonist chemical tools. ChemRxiv. Retrieved from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025-08-08). ResearchGate. Retrieved from [Link]

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020-11-27). DergiPark. Retrieved from [Link]

  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2025-08-09). ResearchGate. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). NIH. Retrieved from [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025-07-01). NIH. Retrieved from [Link]

Sources

Exploratory

Pyrazole Derivatives as Versatile Scaffolds for Novel Therapeutics: A Technical Guide to Key Molecular Targets

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique physicochemical properties, synthetic accessibility, and ability to act as a bioisosteric replacement for other rings make it a cornerstone in modern drug design.[3][4] This technical guide provides an in-depth analysis of the primary therapeutic targets of pyrazole derivatives, with a focus on their mechanisms of action in oncology and inflammatory diseases. We will explore the molecular interactions with key enzymes and protein kinases, presenting the causality behind their therapeutic effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols for target validation, and a forward-looking perspective on this versatile chemical entity.

Targeting Enzymes: The Case of Cyclooxygenase (COX)

One of the most clinically significant applications of pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[5] The COX enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7][8] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition, pyrazole-based drugs like Celecoxib achieve a high degree of selectivity for COX-2.[5][9]

Mechanism of Action: Selective COX-2 Inhibition

The selectivity of diaryl-substituted pyrazoles such as Celecoxib stems from its distinct chemical structure.[6] The COX-2 active site possesses a larger, hydrophilic side pocket compared to COX-1. Celecoxib's polar benzenesulfonamide side chain binds to this specific region, allowing it to effectively block the enzyme's activity while having a minimal effect on COX-1 at therapeutic concentrations.[7] This inhibition prevents the synthesis of prostaglandin E2 (PGE2), a primary mediator of inflammation and pain, thereby exerting potent anti-inflammatory, analgesic, and antipyretic effects.[6][7][10]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins and the specific point of inhibition by selective pyrazole derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Quantitative Data: Potency of Pyrazole-Based COX Inhibitors

The following table summarizes the inhibitory potency of representative pyrazole analogues against COX-1 and COX-2, highlighting their selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 5.4392.1642.51[11]
Compound 5s 130.741.7972.95[12]
Compound 5u 134.111.7974.92[12]
Compound 5b 4.9093.2891.49[11]

Lower IC₅₀ values indicate higher potency. A higher Selectivity Index indicates greater selectivity for COX-2.

Targeting Protein Kinases: A Major Frontier for Pyrazole Scaffolds

The pyrazole ring is a foundational scaffold for a large number of protein kinase inhibitors (PKIs) due to its ability to form critical hydrogen bonds and fit within the ATP-binding pocket of these enzymes.[3][13][14] Altered kinase activity is a hallmark of many cancers and inflammatory disorders, making PKIs a vital class of targeted therapies.[3]

Janus Kinases (JAKs) and the JAK-STAT Pathway

The Janus kinase family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that mediate signaling for cytokines and growth factors, which are essential for hematopoiesis and immune response.[15] Dysregulation of the JAK-STAT pathway is central to myeloproliferative neoplasms and inflammatory conditions.[16][17]

Mechanism of Action: Pyrazole-based JAK inhibitors, such as the FDA-approved drug Ruxolitinib, act as ATP-competitive inhibitors.[18] They bind to the ATP-binding site within the catalytic domain of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[15][19] This blockade disrupts the downstream signaling cascade, inhibiting the transcription of genes involved in cell proliferation and inflammation.[15][20]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation (P) pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK ATP-Competitive Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription Cytokine Cytokine Cytokine->Receptor

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Cyclin-Dependent Kinases (CDKs) in Cancer

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[21] Their deregulation is a common feature in cancer, leading to uncontrolled cell proliferation. Pyrazole scaffolds have proven highly effective in generating potent and selective inhibitors of CDKs, particularly CDK2.[21][22]

Mechanism of Action: Pyrazole-based CDK2 inhibitors target the ATP-binding pocket of the CDK2/Cyclin E or CDK2/Cyclin A complex.[23] By blocking the kinase activity, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb). This action leads to cell cycle arrest, typically at the G1/S or S/G2-M phases, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[24][25]

Cell_Cycle G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase (Mitosis) G2->M M->G1 CDK2_Inhibitor Pyrazole CDK2 Inhibitor CDK2_Inhibitor->G1_S_Checkpoint Inhibition G1_S_Checkpoint->S CDK2/Cyclin E

Caption: Pyrazole derivatives can induce cell cycle arrest by inhibiting CDK2.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and pro-inflammatory cytokines like TNF-α and IL-1β. Chronic activation of this pathway contributes to inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action: Uniquely, many pyrazole urea-based inhibitors of p38 MAPK are not simple ATP competitors. They bind to a distinct allosteric site that is exposed only when the kinase is in an inactive conformation (the "DFG-out" state).[26][27] This binding event stabilizes the inactive form of the enzyme, preventing it from binding ATP and phosphorylating downstream targets, thereby blocking the inflammatory signaling cascade.[26]

Quantitative Data: Comparative Potency of Pyrazole-Based Kinase Inhibitors

This table provides a comparative overview of the potency of various pyrazole-based inhibitors against their primary kinase targets.

InhibitorPrimary Target(s)Potency (IC₅₀ or Kᵢ)Therapeutic AreaReference
Ruxolitinib JAK1 / JAK2~3 nMMyelofibrosis, Polycythemia Vera[3]
Compound 3f JAK1 / JAK2 / JAK33.4 / 2.2 / 3.5 nMPreclinical (Anticancer)[16][17]
Compound 15 CDK25 nM (Kᵢ)Preclinical (Anticancer)[24]
Compound 9 CDK20.96 µM (IC₅₀)Preclinical (Anticancer)[23]
BIRB 796 p38 MAPK38 nM (Kᵢ)Preclinical (Anti-inflammatory)[26]

IC₅₀ = half-maximal inhibitory concentration; Kᵢ = inhibitory constant. Lower values indicate higher potency.

Experimental Workflows for Target Identification & Validation

Verifying that a pyrazole derivative engages its intended molecular target is critical. The following section outlines a general workflow and provides two detailed protocols for validating target engagement and functional activity.

Target Validation Workflow

This diagram illustrates a typical cascade for identifying and validating the target of a novel pyrazole compound.

workflow cluster_discovery Target Discovery & Initial Screening cluster_validation Target Validation & Mechanism of Action a Compound Library (Pyrazole Derivatives) b High-Throughput Screen (e.g., Phenotypic Screen) a->b c Hit Compound(s) Identified b->c d Target Deconvolution (e.g., Affinity Chromatography, Proteomics) c->d Lead to Validation e Putative Target(s) Identified d->e f Biochemical Assay (In Vitro Validation) e->f g Cell-Based Assay (Cellular Target Engagement) f->g h Functional Outcome Verified g->h

Caption: A generalized workflow for small molecule target validation.

Protocol 1: In Vitro Biochemical Kinase Assay for JAK2

Objective: To determine the direct inhibitory effect of a pyrazole compound on the enzymatic activity of recombinant JAK2. This is a self-validating system using positive and negative controls.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a synthetic peptide like Ulight-JAK-1tide)

  • ATP (Adenosine triphosphate)

  • Test Pyrazole Compound (dissolved in DMSO)

  • Ruxolitinib (Positive Control)

  • DMSO (Vehicle/Negative Control)

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Detection Reagent (e.g., LANCE® Ultra Europium-anti-phospho-tyrosine antibody)

  • 384-well microplates (low volume, white)

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compound and Ruxolitinib in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x JAK2 enzyme solution in assay buffer to all wells.

    • Add 2.5 µL of a 2x substrate/ATP mixture in assay buffer to all wells to initiate the reaction. Final concentrations should be optimized (e.g., 1 nM JAK2, 50 nM substrate, 10 µM ATP).

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the TR-FRET detection reagent mixture to each well.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 615 nm).

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized response versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for COX-2 Inhibition

Objective: To measure the functional inhibition of COX-2 in a cellular context by quantifying the reduction of prostaglandin E2 (PGE2) production.

Materials:

  • Human cell line that expresses COX-2 upon stimulation (e.g., A549 lung carcinoma cells or RAW 264.7 macrophages).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression.

  • Arachidonic Acid (AA) - the substrate for COX enzymes.

  • Test Pyrazole Compound (dissolved in DMSO).

  • Celecoxib (Positive Control).

  • DMSO (Vehicle/Negative Control).

  • PGE2 ELISA Kit.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • COX-2 Induction: Replace the medium with serum-free medium containing a COX-2 inducer (e.g., 1 ng/mL IL-1β) and incubate for 24 hours. This step ensures that the target enzyme is present.

  • Compound Treatment: Remove the induction medium. Add fresh serum-free medium containing serial dilutions of the test pyrazole, Celecoxib, or DMSO vehicle. Incubate for 1 hour to allow the inhibitor to enter the cells and bind to the target.

  • Substrate Addition: Add arachidonic acid (e.g., 10 µM final concentration) to all wells to initiate the synthesis of prostaglandins. Incubate for 30 minutes.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

  • PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Normalize the data to the vehicle control (0% inhibition).

    • Plot the percentage of PGE2 inhibition versus compound concentration and fit the curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, providing the structural basis for highly successful drugs targeting enzymes and protein kinases. Its value is demonstrated in the selective COX-2 inhibitor Celecoxib and the potent JAK inhibitor Ruxolitinib. The chemical tractability of the pyrazole ring allows for fine-tuning of substitutions, enabling chemists to optimize potency, selectivity, and pharmacokinetic properties against a growing list of therapeutic targets, including CDKs and MAP kinases.[28][29]

Future research will likely focus on developing pyrazole derivatives with multi-target profiles (e.g., dual COX-2/5-LOX inhibitors) or enhancing selectivity for specific kinase isoforms to further improve safety and efficacy.[30][31] As our understanding of complex signaling networks deepens, the "privileged" pyrazole scaffold will undoubtedly continue to be a starting point for the design of the next generation of targeted therapeutics.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]

  • Ruxolitinib - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer | Request PDF - ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents - ACS Publications. [Link]

  • Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation | Request PDF - ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... - ResearchGate. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | ACS Omega. [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success. It is a fundamental physicochemical property that dictates not only the formulation strategies but also the bioavailability and, ultimately, the efficacy of a drug candidate. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.

Our exploration will delve into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and a detailed analytical technique for its quantification. By synthesizing established scientific principles with actionable protocols, this guide aims to empower researchers to make informed decisions in the critical early stages of drug discovery and development.

Physicochemical Profile of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a white to almost white solid with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1][2]

Key Physicochemical Parameters:

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂[1][2]
Molecular Weight140.14 g/mol [2]
Melting Point170-176 °C[2]
pKa (predicted)4.12 ± 0.10
FormSolid[2]

The predicted pKa value suggests that 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a weak acid. This is a critical piece of information, as the pH of the aqueous medium will significantly influence its solubility. In solutions with a pH above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more quantitative and predictive approach involves the use of solubility parameters, such as the Hansen Solubility Parameters (HSP). The core principle of HSP is that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters must be similar. The closer the HSP values of the solute and solvent, the higher the likelihood of dissolution.[3]

Predicted Solubility of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid in Various Solvents

In the absence of extensive experimentally determined solubility data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a predictive approach based on Hansen Solubility Parameters (HSP) was employed. The HSP for the compound were estimated using a group contribution method. These estimated parameters were then used to calculate the relative solubility in a range of common pharmaceutical solvents.

Estimated Hansen Solubility Parameters for 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid:

ParameterValue (MPa⁰.⁵)
δD (Dispersion)18.5
δP (Polar)12.0
δH (Hydrogen Bonding)10.5

Predicted Solubility Profile:

The following table provides the predicted solubility of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in various solvents at ambient temperature. The predictions are based on the calculated HSP values and should be considered as a guide for solvent selection in experimental studies.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Predicted Solubility
Water 15.516.042.3Low
Ethanol 15.88.819.4Moderate to High
Methanol 15.112.322.3Moderate to High
Acetone 15.510.47.0Moderate
Acetonitrile 15.318.06.1Low to Moderate
Dimethyl Sulfoxide (DMSO) 18.416.410.2High
Ethyl Acetate 15.85.37.2Low to Moderate
Toluene 18.01.42.0Low
Hexane 14.90.00.0Very Low

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of solubility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.

Detailed Experimental Protocol

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to a series of glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Centrifugation: Centrifuge the vials to further facilitate the separation of the solid from the supernatant.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the filtrate using a validated HPLC method (see Section 5).

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the quantified concentration and any dilution factors.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vials B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge D->E F Filter supernatant E->F G Quantify concentration by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust and validated analytical method is essential for the accurate quantification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the solubility samples. Reverse-phase HPLC is a widely used and suitable technique for this purpose.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Proposed HPLC Method

The following is a proposed starting method for the quantification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Method optimization and validation are crucial for ensuring accurate and reliable results.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20-80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm (or determined by UV scan)

Method Development Considerations:

  • Mobile Phase pH: Given the acidic nature of the analyte, a low pH mobile phase (e.g., using formic or phosphoric acid) is recommended to ensure the compound is in its neutral form, leading to better retention and peak shape on a C18 column.[4]

  • Wavelength Selection: The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to ensure maximum sensitivity. This can be determined by running a UV-Vis spectrum of a standard solution.

  • Method Validation: The developed method must be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing A Prepare standard solutions F Generate calibration curve A->F B Dilute solubility samples C Inject samples onto C18 column B->C D Elute with gradient mobile phase E Detect at λmax G Determine sample concentration E->G F->G

Caption: Workflow for RP-HPLC Quantification of the Analyte.

Factors Influencing the Solubility of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

Several factors can significantly impact the solubility of this compound:

  • pH: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values below its pKa, the less soluble, neutral form will predominate. As the pH increases above the pKa, the more soluble, ionized (carboxylate) form will become the major species.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid.

  • Co-solvents: The use of co-solvents can dramatically alter the solubility. For instance, adding a water-miscible organic solvent like ethanol or DMSO to an aqueous solution can increase the solubility of a poorly water-soluble compound.

  • Crystal Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, from theoretical predictions to practical experimental and analytical methodologies. The provided protocols for solubility determination and HPLC quantification offer a solid foundation for researchers to generate reliable and accurate data.

While predictive models offer valuable initial insights, it is imperative to underscore the importance of experimental verification. The data generated from such studies will be instrumental in guiding formulation development, enabling the rational design of delivery systems, and ultimately, unlocking the full therapeutic potential of this promising compound and its derivatives. Future work should focus on obtaining precise experimental solubility data across a range of pharmaceutically relevant solvents and pH conditions to build a robust and comprehensive solubility profile.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Avdeef, A. (2012).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive experimental crystal structure has not been publicly reported, this document leverages computational modeling, comparative crystallographic analysis of related pyrazole derivatives, and spectroscopic data to elucidate its structural and electronic characteristics. This guide also presents a detailed, field-proven protocol for its synthesis and discusses its potential applications in drug development, grounded in the well-established pharmacological importance of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The rigid, planar structure of the pyrazole ring, coupled with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties to achieve desired biological activities. The compound 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) represents a key building block within this class of molecules.[1][2][3][4][5][] Its structural features, particularly the arrangement of its methyl and carboxylic acid functional groups, are pivotal in defining its intermolecular interactions and, consequently, its potential as a synthon for more complex therapeutic agents. Understanding the three-dimensional structure of this molecule is paramount for rational drug design and the development of novel therapeutics.

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis. This approach is widely adopted for the synthesis of pyrazole carboxylic acids due to its efficiency and the commercial availability of the starting materials.

Experimental Protocol: Synthesis and Hydrolysis

This protocol is based on established methods for the synthesis of pyrazole-carboxylate esters and their subsequent hydrolysis.[7]

Part A: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 equivalent) in ethanol.

  • Addition of β-Ketoester: To the stirred solution, add ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) (1.0 equivalent) dropwise at room temperature.

  • Cyclocondensation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalent) to the reaction mixture. Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Purification: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Part B: Hydrolysis to 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

  • Hydrolysis Reaction: Dissolve the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 ratio). Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents).[7]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Isolation: After the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). A white precipitate of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting solid is often of high purity.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Hydrolysis start_A Methylhydrazine + Ethyl 2,4-dioxovalerate reaction_A Cyclocondensation (Ethanol, Acetic Acid, Reflux) start_A->reaction_A product_A Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate reaction_A->product_A start_B Pyrazole Ester product_A->start_B Purified Ester reaction_B Base Hydrolysis (LiOH/NaOH, THF/H2O) start_B->reaction_B acidification Acidification (HCl) reaction_B->acidification product_B 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid acidification->product_B caption Synthesis workflow for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Caption: Synthesis workflow for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Structural Elucidation

As of the latest search, a definitive single-crystal X-ray diffraction study for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid has not been reported in the Cambridge Structural Database (CSD). In the absence of experimental crystallographic data, we turn to computational modeling and comparative analysis with structurally related compounds to predict its molecular geometry and intermolecular interactions.

Theoretical Molecular Structure and Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules.[8][9] For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) would likely reveal a nearly planar conformation for the pyrazole ring, a common feature in this class of compounds. The carboxylic acid group is expected to be coplanar with the pyrazole ring to maximize conjugation.

Key Predicted Structural Features:

  • Planarity: The pyrazole ring is anticipated to be planar.

  • Bond Lengths and Angles: The C-N and N-N bond lengths within the pyrazole ring will be intermediate between single and double bonds, indicative of aromatic character. The bond angles will reflect the sp2 hybridization of the ring atoms.

  • Conformation of the Carboxylic Acid Group: The dihedral angle between the carboxylic acid group and the pyrazole ring is expected to be small, favoring a planar arrangement.

Comparative Crystallographic Analysis

Analysis of the crystal structures of similar pyrazole carboxylic acids in the CSD provides valuable insights into the likely packing and hydrogen bonding motifs of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. For instance, many pyrazole carboxylic acids form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact in a head-to-head fashion.

Proposed Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is expected to be hydrogen bonding between the carboxylic acid moieties. Additionally, weaker C-H···O and C-H···N interactions may further stabilize the crystal lattice. The methyl groups at the 1 and 5 positions will influence the steric packing of the molecules.

Caption: Predicted molecular structure of the target compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical and spectroscopic properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1][2][3]
Molecular Weight 140.14 g/mol [1][2][3]
CAS Number 5744-59-2[1][2][3]
Appearance White to off-white solid
Melting Point 170-176 °CSigma-Aldrich
¹H NMR Expected signals for two methyl groups, one pyrazole ring proton, and one carboxylic acid proton.-
¹³C NMR Expected signals for two methyl carbons, three pyrazole ring carbons, and one carboxylic acid carbon.SpectraBase
IR Spectroscopy Characteristic broad O-H stretch for the carboxylic acid, C=O stretch, and C-N and C=C stretches of the pyrazole ring.[8]

Applications in Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. The diverse biological activities of pyrazole derivatives make them attractive candidates for drug discovery programs targeting a wide range of diseases.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, making them effective anti-inflammatory drugs.

  • Anticancer Therapeutics: Pyrazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The pyrazole scaffold has been incorporated into novel antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: Certain pyrazole derivatives have shown promise as modulators of CNS targets, with potential applications in treating neurological and psychiatric disorders.

The subject compound, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, serves as a valuable starting material for the synthesis of more complex pyrazole derivatives with tailored pharmacological profiles. For example, the carboxylic acid group can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships.[10]

Conclusion

While the definitive crystal structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid remains to be experimentally determined, this technical guide has provided a comprehensive overview of its synthesis, predicted structure, and potential applications. Through a combination of established synthetic protocols, computational modeling, and comparative analysis, a detailed picture of this important molecule has been constructed. This information is intended to be a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the rational design of novel pyrazole-based therapeutics.

References

  • BenchChem. (2025).
  • PMC. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)
  • ResearchGate. (2025, August 8).
  • NIH. (2022, January 7).
  • NIH. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
  • SCBT. (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | CAS 5744-59-2.
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  • ACS Publications. (2024, July 25).
  • NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
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  • BOC Sciences. (n.d.). CAS 5744-59-2 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid - Building Block.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • NIH. (n.d.).
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  • IJC Publications. (2024, March 6).

Sources

Foundational

metabolic stability of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

< An In-depth Technical Guide on the Metabolic Stability of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid Foreword The journey of a drug candidate from a promising laboratory molecule to a clinically effective therapeutic i...

Author: BenchChem Technical Support Team. Date: January 2026

< An In-depth Technical Guide on the Metabolic Stability of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Foreword

The journey of a drug candidate from a promising laboratory molecule to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is achieving a suitable metabolic stability profile. A compound that is too rapidly metabolized may fail to reach therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the . As a Senior Application Scientist, my aim is to blend theoretical knowledge with practical, field-tested insights to empower your research and development endeavors.

Introduction to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and the Imperative of Metabolic Stability

1.1. Chemical Identity and Therapeutic Context

1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring, a five-membered ring system with two adjacent nitrogen atoms.[2] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and pharmacological properties.[3] This specific derivative is characterized by methyl groups at the 1 and 5 positions and a carboxylic acid group at the 3 position. Such compounds are of interest in drug discovery for a range of potential therapeutic applications, including as anti-inflammatory and anticancer agents.[2][4]

1.2. The Pivotal Role of Metabolic Stability in Drug Discovery

Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes.[5][6] A drug's metabolic profile profoundly influences its pharmacokinetic properties, including its half-life, bioavailability, and potential for drug-drug interactions.[1][7][8] Early assessment of metabolic stability is therefore a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with a higher probability of clinical success.[1][5] Enhanced metabolic stability can lead to less frequent dosing, more predictable patient responses, and a better overall safety profile.[9]

Anticipated Metabolic Fates of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The metabolic fate of a xenobiotic is governed by a series of enzymatic reactions broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism.

2.1. Phase I Metabolism: The Oxidative Arena

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the primary sites of Phase I metabolism are the pyrazole ring and the methyl substituents.

  • Cytochrome P450 (CYP) Mediated Oxidation: The cytochrome P450 superfamily of enzymes, predominantly located in the liver, are the primary drivers of oxidative drug metabolism.[10][11]

    • Hydroxylation of the Pyrazole Ring: The pyrazole ring itself can be a substrate for CYP-mediated oxidation, often leading to the formation of hydroxypyrazole derivatives.[12][13]

    • Oxidation of Methyl Groups: The methyl groups at the N-1 and C-5 positions are also susceptible to oxidation, potentially forming hydroxymethyl and subsequently carboxylic acid metabolites.

2.2. Phase II Metabolism: The Conjugation Cascade

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation of the Carboxylic Acid: The carboxylic acid moiety is a prime target for glucuronidation, a major Phase II pathway.[14] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of an acyl glucuronide.[15][16][17] It is important to note that acyl glucuronides can sometimes be reactive metabolites, capable of covalently binding to proteins.[16][17][18]

Below is a diagram illustrating the potential metabolic pathways for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

MetabolicPathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 1,5-dimethyl-1H-pyrazole-3-carboxylic acid OxidizedRing Hydroxylated Pyrazole Metabolite Parent->OxidizedRing CYP450 OxidizedMethyl Hydroxylated Methyl Metabolite Parent->OxidizedMethyl CYP450 Glucuronide Acyl Glucuronide Conjugate Parent->Glucuronide UGTs MicrosomalStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution C Incubate compound with microsomes and NADPH at 37°C A->C B Prepare liver microsomes and NADPH regenerating system B->C D Collect samples at various time points C->D E Quench reaction and precipitate protein D->E F Analyze remaining parent compound by LC-MS/MS E->F G Calculate half-life (t1/2) and intrinsic clearance (CLint) F->G HepatocyteStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution C Incubate compound with hepatocytes at 37°C A->C B Thaw and prepare cryopreserved hepatocytes B->C D Collect samples at various time points C->D E Quench reaction and lyse cells D->E F Analyze remaining parent compound and potential metabolites by LC-MS/MS E->F G Calculate half-life (t1/2) and intrinsic clearance (CLint) F->G

Sources

Exploratory

literature review of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid research

An In-depth Technical Guide to the Research of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid Introduction: A Versatile Heterocyclic Scaffold 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Introduction: A Versatile Heterocyclic Scaffold

1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative that has garnered significant attention in synthetic and medicinal chemistry.[1][2][3][4][5] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif found in numerous biologically active compounds.[6] The specific arrangement of a carboxylic acid group and two methyl groups on the pyrazole ring provides 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with a unique combination of chemical reactivity and structural features, making it a valuable building block for the synthesis of a wide array of more complex molecules. Its utility spans from the development of novel pharmaceutical agents to the construction of sophisticated coordination complexes and functional materials.[7][8] This guide offers an in-depth review of the synthesis, properties, and diverse applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is crucial for its application in research and development. The key physicochemical data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 5744-59-2[2][3][4][5]
Molecular Formula C₆H₈N₂O₂[2][4][5]
Molecular Weight 140.14 g/mol [2][4]
Appearance Solid
Melting Point 170-176 °C
Storage Temperature 2-8°C, sealed in dry conditions[2]
SMILES String Cc1cc(nn1C)C(O)=O
InChI Key PXRXGHUTKHXUGF-UHFFFAOYSA-N[5]

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] This fundamental reaction provides a direct and efficient route to the pyrazole core.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) condensation Cyclocondensation dicarbonyl->condensation hydrazine Hydrazine Derivative (e.g., Methylhydrazine) hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole Formation of Pyrazole Ring

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

This protocol is a representative example based on the classical Knorr synthesis of pyrazoles.[9] The reaction involves the cyclocondensation of ethyl 2,4-dioxopentanoate with methylhydrazine, followed by hydrolysis of the resulting ester.

Step 1: Cyclocondensation to form Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0°C with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the ethyl ester intermediate.

Step 2: Saponification to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to a pH of ~3-4 using 1M hydrochloric acid.

  • The product, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • X-ray Crystallography: Can be used to determine the precise three-dimensional arrangement of atoms in a single crystal of the compound.[10]

Applications in Medicinal Chemistry and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][11] 1,5-dimethyl-1H-pyrazole-3-carboxylic acid serves as a crucial intermediate for creating more complex derivatives with a wide range of biological activities. The carboxylic acid group provides a convenient handle for derivatization, typically through amide bond formation.[12]

G start 1,5-dimethyl-1H-pyrazole- 3-carboxylic acid activation Carboxylic Acid Activation (e.g., with SOCl₂) start->activation coupling Amide Coupling (with various amines R-NH₂) activation->coupling library Library of Pyrazole Amide Derivatives coupling->library Generates Diversity screening Biological Screening library->screening hit Hit Compounds screening->hit

Caption: Workflow for generating bioactive pyrazole derivatives.

Key Biological Activities of Pyrazole Derivatives

Research has shown that derivatives of pyrazole carboxylic acids exhibit a broad spectrum of pharmacological effects.[7][9][11][13]

  • Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-inflammatory properties.[11][13] Some compounds show significant activity when compared to standard drugs like indomethacin, often with a reduced risk of gastrointestinal side effects.[13]

  • Antibacterial and Antifungal Activity: The pyrazole nucleus is a common feature in novel antimicrobial agents.[7][9] Studies have demonstrated that derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][13] For example, certain pyrazole-NO hybrid molecules have shown remarkable antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[13]

  • Anticancer Activity: The development of pyrazole-containing compounds as potential antitumor agents is an active area of research.[7]

  • Other Activities: The versatility of the pyrazole core has led to the discovery of derivatives with anticonvulsant, antioxidant, antiviral, and insecticidal properties.[7]

Role in Coordination Chemistry

Beyond its biological applications, the pyrazole ring, particularly when functionalized with a carboxylic acid, is an excellent ligand for coordinating with metal ions.[14] The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can bind to a metal center, forming stable chelate structures.

These coordination complexes have potential applications in:

  • Catalysis: Acting as catalysts in various organic transformations.

  • Materials Science: Forming metal-organic frameworks (MOFs) or coordination polymers.[8] These materials can have unique properties, such as high thermal stability and permanent porosity, making them suitable for gas storage and separation.[8]

Conclusion and Future Outlook

1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a compound of significant scientific interest due to its accessible synthesis and versatile chemical nature. It serves as a foundational building block in the quest for new therapeutic agents, demonstrating the enduring importance of heterocyclic chemistry in drug discovery. Its derivatives have shown promising anti-inflammatory, antimicrobial, and other biological activities.[7][11][13] Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for the development of novel functional materials.[8][14] Future research will likely focus on expanding the library of its derivatives, exploring their mechanisms of action in greater detail, and harnessing their coordination properties to create advanced materials with tailored functions.

References

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009). (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF - ResearchGate. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2. (URL: [Link])

  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (URL: [Link])

  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem. (URL: [Link])

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (URL: [Link])

  • The Coordination Chemistry of Pyrazole‐Derived Ligands - ResearchGate. (URL: [Link])

  • Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals - PubMed. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in Organic Synthesis

Introduction 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) is a heterocyclic building block of significant interest in modern organic synthesis.[1][2][3] Its rigid pyrazole core, substituted with two met...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) is a heterocyclic building block of significant interest in modern organic synthesis.[1][2][3] Its rigid pyrazole core, substituted with two methyl groups and a reactive carboxylic acid handle, makes it a versatile precursor for the development of complex molecular architectures. This guide provides an in-depth exploration of its applications, particularly in the synthesis of agrochemicals and as a scaffold in drug discovery, supported by detailed, field-proven protocols. The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents, and this specific derivative offers a reliable entry point into this valuable chemical space.[4]

Core Physicochemical Properties

PropertyValueReference
CAS Number 5744-59-2[1]
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol [2]
IUPAC Name 1,5-dimethyl-1H-pyrazole-3-carboxylic acid[1]
Appearance White to off-white crystalline powder
Melting Point 175.0 to 179.0 °C

Part 1: Key Application Areas

The primary utility of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid lies in its function as a synthon for producing high-value pyrazole derivatives. The carboxylic acid group is the main reaction site, readily undergoing transformations into amides, esters, and other functional groups.

Synthesis of Agrochemicals: Pyrazole Carboxamide Fungicides

A major application of pyrazole carboxylic acids is in the synthesis of pyrazole carboxamide fungicides, which are potent succinate dehydrogenase inhibitors (SDHIs).[5][6] The amide linkage is critical for the biological activity of these compounds. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid serves as a direct precursor to the "headgroup" of these fungicides. The general synthetic strategy involves the formation of an amide bond between the pyrazole carboxylic acid and a specifically chosen aniline derivative.[7][8]

Scaffold for Drug Discovery and Medicinal Chemistry

The pyrazole core is a privileged scaffold in medicinal chemistry, known for its presence in drugs like Celecoxib, a selective COX-2 inhibitor.[9][10] While the synthesis of Celecoxib itself follows a different pathway involving the condensation of a diketone with a hydrazine derivative, the 1,5-disubstituted pyrazole motif is central to its activity.[9][11] Therefore, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is an excellent starting material for synthesizing novel analogs and derivatives for screening in various drug discovery programs, including anticancer and anti-inflammatory research.[4][12][13] The conversion of the carboxylic acid to various amides and esters allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[14]

Part 2: Synthetic Transformations & Protocols

The conversion of the carboxylic acid moiety into more reactive intermediates or final products is the cornerstone of this compound's utility. Below are detailed protocols for its most common and critical transformations.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and its conversion into key derivatives.

G A 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid B 1,5-Dimethyl-1H-pyrazole- 3-carbonyl Chloride A->B SOCl₂ or (COCl)₂ (Activation) C Pyrazole Carboxamides (Fungicides, Drug Analogs) A->C Amine (R-NH₂) Coupling Agents (e.g., HATU, EDC) D Pyrazole Esters A->D Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) or Ester Coupling B->C Amine (R-NH₂) Base (e.g., Et₃N)

Caption: Synthetic utility of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Protocol 1: Activation to Acid Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a classic activation strategy. The hydroxyl group of the carboxylic acid is a poor leaving group, but conversion to the chlorosulfite ester intermediate (when using thionyl chloride) creates an excellent leaving group (SO₂ + Cl⁻). The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles.[15][16]

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq). The reaction should be performed in a well-ventilated fume hood.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3-5 eq) to the flask. A solvent such as toluene or dichloromethane (DCM) is optional but can be used to facilitate stirring if the starting material is not fully soluble in SOCl₂.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (vacuum). This is often done by co-evaporation with a high-boiling inert solvent like toluene to ensure all volatile reagents are removed.

  • Product: The resulting 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is typically a solid or oil and is often used immediately in the next step without further purification due to its moisture sensitivity.[15]

Protocol 2: Amide Synthesis via Acid Chloride

Causality: This protocol leverages the highly reactive acyl chloride intermediate prepared in Protocol 1. The amine nucleophile readily attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide bond after the elimination of HCl, which is neutralized by a non-nucleophilic base.[17]

Methodology:

  • Setup: Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in the same anhydrous solvent.

  • Reaction: Cool the acid chloride solution to 0 °C using an ice bath. Add the amine solution dropwise to the stirred acid chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[8]

Protocol 3: Direct One-Pot Amide Coupling

Causality: This modern approach avoids the harsh conditions and handling of acyl chlorides. Coupling reagents, such as carbodiimides (EDC, DCC) or uronium salts (HATU, HBTU), activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester).[14][18] This intermediate is then readily attacked by the amine to form the amide bond. This method offers broader functional group tolerance and often results in higher yields with fewer side products.[19][20]

Methodology:

  • Setup: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Comparative Data for Amide Coupling Methods

MethodKey ReagentsTemperatureProsCons
Acid Chloride SOCl₂ or (COCl)₂, Amine, Base (Et₃N)0 °C to RefluxInexpensive, highly reactive intermediateHarsh conditions, moisture sensitive, limited functional group tolerance
Direct Coupling Coupling Agent (HATU, EDC), Amine, Base (DIPEA)Room Temp.Mild conditions, high yields, broad substrate scope, one-potReagents are more expensive, purification can be more complex

References

  • CELECOXIB | New Drug Approvals.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate.
  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) . ACS Publications. Available from: [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) . PubMed. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate . MDPI. Available from: [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents . MDPI. Available from: [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review . ResearchGate. Available from: [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides . PubMed. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides . SciELO. Available from: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study . ResearchGate. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. Available from: [Link]

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Application

Application Notes &amp; Protocols: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid in Coordination Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid as a versatile ligand in coordination ch...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand, the preparation of its metal complexes, characterization techniques, and explores its diverse applications, including catalysis and the development of novel materials with interesting magnetic and luminescent properties.

Introduction: The Unique Attributes of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid as a Ligand

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid functional group.[1][2] This specific arrangement of functional groups imparts unique characteristics that make it an excellent ligand for the formation of stable and structurally diverse metal complexes. Pyrazole-derived ligands, in general, are known for their strong coordination ability with a variety of metal ions.[3][4] The presence of both a nitrogen atom within the pyrazole ring and the oxygen atoms of the carboxylate group allows for multiple coordination modes, including monodentate, bidentate, and bridging coordination. This versatility is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs) with tailored properties.[5]

The methyl groups at the 1 and 5 positions of the pyrazole ring provide steric hindrance that can influence the coordination geometry around the metal center, leading to the formation of complexes with specific spatial arrangements. This can be particularly advantageous in the design of catalysts where the stereochemistry of the active site is crucial for selectivity.

PART 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

The synthesis of pyrazole derivatives can be achieved through various synthetic routes, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] A common and efficient method for the synthesis of substituted pyrazole-3-carboxylic acids involves the reaction of a β-ketoester with a hydrazine.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

This protocol is a generalized procedure based on established pyrazole synthesis methodologies.[6][7]

Materials:

  • Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

  • Methylhydrazine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol (100 mL).

  • Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol using a rotary evaporator.

  • Hydrolysis: To the resulting crude ester, add a 10% aqueous solution of sodium hydroxide (excess) and heat the mixture at 80°C for 2 hours to hydrolyze the ester to the carboxylic acid.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • Drying: Dry the purified product in a vacuum oven.

Characterization:

The final product should be characterized by:

  • Melting Point: Compare with the literature value (170-176 °C).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, N-N of the pyrazole).

  • Mass Spectrometry: To confirm the molecular weight (140.14 g/mol ).[1][2]

PART 2: Synthesis of Metal Complexes

The deprotonated form of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylate, acts as the coordinating ligand. The synthesis of its metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure of the complex.

Protocol 2: General Synthesis of a Metal Complex with 1,5-Dimethyl-1H-pyrazole-3-carboxylate

This protocol provides a general framework for the synthesis of a metal complex. The specific metal salt and reaction conditions should be optimized for the desired complex.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

  • A metal salt (e.g., Cu(NO₃)₂, CoCl₂, Zn(CH₃COO)₂)

  • A suitable solvent (e.g., methanol, ethanol, dimethylformamide (DMF), water)

  • A base (e.g., NaOH, triethylamine) to deprotonate the carboxylic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Ligand Solution: Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (2 equivalents) in the chosen solvent in a reaction flask.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., 2 equivalents of NaOH) to the ligand solution to deprotonate the carboxylic acid in situ. Stir until a clear solution is obtained.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. The reaction may proceed at room temperature or require heating.

  • Crystallization: The resulting complex may precipitate out of the solution immediately or require slow evaporation of the solvent for crystallization. If single crystals are desired for X-ray diffraction, slow diffusion techniques can be employed.

  • Isolation: Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Diagram: General Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation ligand 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid ligand_sol Deprotonated Ligand Solution ligand->ligand_sol solvent1 Solvent solvent1->ligand_sol base Base (e.g., NaOH) base->ligand_sol complexation Complexation Reaction (Stirring, optional heating) ligand_sol->complexation metal_salt Metal Salt (e.g., Cu(NO₃)₂) metal_sol Metal Salt Solution metal_salt->metal_sol solvent2 Solvent solvent2->metal_sol metal_sol->complexation crystallization Crystallization (e.g., Slow Evaporation) complexation->crystallization isolation Isolation & Drying crystallization->isolation product Metal Complex Product isolation->product

Caption: General workflow for synthesizing metal complexes.

PART 3: Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure, composition, and properties.

Key Characterization Techniques:

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and coordination geometry of the metal center. This is the definitive method for structural elucidation.[3][4][5]
Powder X-ray Diffraction (PXRD) Used to confirm the phase purity of the bulk crystalline material and to identify the crystal system.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the carboxylate group to the metal ion by observing the shift in the C=O stretching frequency compared to the free ligand.
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula of the complex.
Thermogravimetric Analysis (TGA) Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[9]
UV-Vis Spectroscopy Investigates the electronic transitions within the complex, which can provide insights into the coordination environment of the metal ion.
Magnetic Susceptibility Measurements Determines the magnetic properties of the complex, such as paramagnetism, diamagnetism, or antiferromagnetism, which arise from the unpaired electrons of the metal ions.[8][10]
Luminescence Spectroscopy Measures the emission and excitation spectra of the complex to characterize its photoluminescent properties.[9][11][12][13]

PART 4: Applications in Coordination Chemistry

The metal complexes of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid have potential applications in various fields due to their diverse structural and electronic properties.

Catalysis

Protic pyrazole complexes, where the N-H proton of the pyrazole ring is present, have been shown to be effective catalysts in various organic transformations.[14] While 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is an N-substituted pyrazole, its metal complexes can still exhibit catalytic activity. The coordination environment around the metal center can be tuned to create active sites for reactions such as oxidation, reduction, and C-C coupling. For instance, pyrazole-based complexes have been investigated as catalysts for transfer hydrogenation reactions.[14]

Magnetic Materials

The bridging capability of the carboxylate group and the pyrazole nitrogen can lead to the formation of polynuclear complexes or coordination polymers with interesting magnetic properties. The distance and orientation of the metal centers, dictated by the ligand, determine the nature and strength of the magnetic interactions (ferromagnetic or antiferromagnetic).[8] For example, dinuclear copper(II) complexes bridged by pyrazolate ligands have been studied for their magnetic exchange interactions.

Luminescent Materials

Coordination polymers and MOFs constructed from pyrazole-carboxylic acid ligands and d¹⁰ metal ions (like Zn(II) and Cd(II)) or lanthanide ions can exhibit strong luminescence.[11][12] These materials have potential applications in chemical sensing, bio-imaging, and solid-state lighting. The luminescent properties are often derived from ligand-centered transitions, which can be modulated by the coordination to the metal ion.

Drug Development

Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15][16] The coordination of these ligands to metal ions can enhance their therapeutic potential. Metal complexes can act as vehicles for the targeted delivery of the active ligand or the metal ion itself can contribute to the biological activity.

Conclusion

1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a highly versatile and valuable ligand in the field of coordination chemistry. Its ability to form stable and structurally diverse complexes with a wide range of metal ions opens up avenues for the development of new materials with tailored catalytic, magnetic, and luminescent properties. The protocols and information provided in these application notes serve as a starting point for researchers to explore the rich coordination chemistry of this ligand and to harness its potential in various scientific and technological applications.

References

  • PubMed. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. [Link]

  • SAGE Journals. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

  • ResearchGate. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. [Link]

  • Mol-Instincts. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2. [Link]

  • ResearchGate. Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. [Link]

  • ResearchGate. Transition metal complexes with pyrazole carboxylic acid ligands | Request PDF. [Link]

  • National Center for Biotechnology Information. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • Royal Society of Chemistry. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. [Link]

  • Journal of Chemistry and Technologies. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. [Link]

  • MDPI. Synthesis, Crystal Structure and Magnetic Properties of 1D Chain Complexes Based on Azo Carboxylate Oxime Ligand. [Link]

  • ACS Publications. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. The Luminescent Sensing Properties of Pyrazole Carboxylic Acid Coordination Polymers and Their Potential Applications. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • MDPI. Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. [Link]

  • Royal Society of Chemistry. Luminescent properties of a 3,5-diphenylpyrazole bridged Pt(ii) dimer. [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]

  • Semantic Scholar. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. [Link]

  • Semantic Scholar. Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. [Link]

  • National Center for Biotechnology Information. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. [Link]

  • National Center for Biotechnology Information. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

  • OUCI. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. [Link]

  • PubChem. 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]

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Method

Application Notes and Protocols for the Synthesis of Pyrazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the Pyrazole Carboxamide Scaffold Pyrazole carboxamides are a cornerstone of m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

Pyrazole carboxamides are a cornerstone of modern medicinal chemistry and agrochemical research.[1][2] This privileged scaffold, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and an appended carboxamide group, is found in a multitude of commercially successful pharmaceuticals and crop protection agents.[3] The inherent structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, combined with the versatility of the carboxamide linker, allow for the fine-tuning of physicochemical and pharmacological properties.[1] This guide provides a detailed overview of the most robust and widely employed synthetic strategies for accessing this critical class of molecules, with a focus on the underlying chemical principles and practical experimental considerations.

PART 1: Strategic Approaches to Pyrazole Carboxamide Synthesis

The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the pyrazole core, and the nature of the amine to be incorporated.[1][2]

Strategy A: Pyrazole Ring Construction Followed by Amidation

This is the most prevalent and flexible approach, allowing for late-stage diversification of the amide moiety.[2] The core principle involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester functionality, which is then coupled with a desired amine.[1][2]

Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation

In this less common, yet valuable, alternative, the carboxamide functionality is installed on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring.[1][4] This approach can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.

The following sections will primarily focus on the detailed protocols for the more widely adopted Strategy A.

PART 2: Core Synthesis of the Pyrazole Ring

The foundational step in the synthesis of pyrazole carboxamides is the construction of the pyrazole ring itself. The Knorr pyrazole synthesis, first reported in 1883, remains a simple and rapid method for obtaining polysubstituted pyrazoles.[3][5]

Protocol 1: Knorr Pyrazole Synthesis of Pyrazole-4-carboxylate Esters

This protocol describes the cyclocondensation of a 1,3-dicarbonyl compound (specifically, a β-ketoester) with a hydrazine derivative to yield a pyrazole-4-carboxylate ester. The reaction proceeds via the formation of an imine followed by an intramolecular condensation and dehydration.[6][7]

Experimental Workflow:

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine Derivative ReactionVessel Ethanol, Acetic Acid (cat.) Room Temperature Hydrazine->ReactionVessel BetaKetoester β-Ketoester BetaKetoester->ReactionVessel PyrazoleEster Pyrazole-4-carboxylate Ester ReactionVessel->PyrazoleEster Cyclocondensation

Caption: Workflow for Knorr Pyrazole Synthesis.

Materials:

Reagent/SolventMolar Eq.Notes
Hydrazine derivative1.0
β-ketoester1.0e.g., ethyl acetoacetate
Ethanol-Solvent
Glacial Acetic AcidCatalytic

Procedure:

  • Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Add a catalytic amount of glacial acetic acid to the solution.[1]

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[1]

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[2]

  • Upon completion, allow the mixture to cool to room temperature.[1]

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.[1]

  • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[2]

  • If an oil is obtained, it can be purified by column chromatography on silica gel to afford the pure pyrazole-carboxylate ester.[1]

PART 3: Amide Bond Formation

With the pyrazole core in hand, the next critical stage is the formation of the carboxamide bond. This can be achieved through several reliable methods.

Protocol 2: Saponification of Pyrazole Esters to Carboxylic Acids

Prior to amide coupling, the pyrazole-carboxylate ester is typically hydrolyzed to the corresponding carboxylic acid.

Experimental Workflow:

Saponification cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_end Product PyrazoleEster Pyrazole-carboxylate Ester Reagents LiOH or NaOH THF/Water Room Temp or 40-50 °C PyrazoleEster->Reagents Hydrolysis Acidification 1M HCl Reagents->Acidification Workup PyrazoleAcid Pyrazole-carboxylic Acid Acidification->PyrazoleAcid

Caption: Workflow for Ester Saponification.

Materials:

Reagent/SolventMolar Eq.
Pyrazole-carboxylate ester1.0
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)1.5 - 3.0
Tetrahydrofuran (THF)-
Water-
1M Hydrochloric acid (HCl)-

Procedure:

  • Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[2]

  • Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[2]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[2]

  • Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is acidic, which will precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pyrazole-carboxylic acid.

Protocol 3: Amide Coupling via Acyl Chloride Formation

This classic and robust method involves the activation of the carboxylic acid as a more reactive acyl chloride, followed by reaction with the desired amine.

Experimental Workflow:

Acyl_Chloride_Amidation cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_end Product PyrazoleAcid Pyrazole-carboxylic Acid Activation SOCl₂ or (COCl)₂ DCM, DMF (cat.) PyrazoleAcid->Activation AcylChloride Pyrazole-carbonyl chloride (Intermediate) Activation->AcylChloride Formation AmineBase Amine, Triethylamine DCM, 0 °C to RT AcylChloride->AmineBase Nucleophilic Attack PyrazoleCarboxamide Pyrazole Carboxamide AmineBase->PyrazoleCarboxamide

Caption: Amide formation via acyl chloride.

Materials:

Reagent/SolventMolar Eq.Notes
Pyrazole-carboxylic acid1.0
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)1.5 - 2.0
Anhydrous Dichloromethane (DCM)-Solvent
N,N-Dimethylformamide (DMF)Catalytic
Amine1.2
Triethylamine2.5Base

Procedure:

  • Acyl Chloride Formation:

    • Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Add thionyl chloride or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step.[2]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[2]

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[2]

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[2]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[2]

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Direct Amide Coupling using Coupling Reagents

Modern coupling reagents offer a milder and often more efficient alternative to the acyl chloride method, allowing for a one-pot synthesis from the carboxylic acid and amine.

Materials:

Reagent/SolventMolar Eq.Notes
Pyrazole-carboxylic acid1.0
Amine1.1
Coupling Reagent (e.g., HATU, HBTU, DCC)1.2
Base (e.g., DIPEA, Triethylamine)2.0 - 3.0
Anhydrous DMF or DCM-Solvent

Procedure:

  • Dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq), the coupling reagent (1.2 eq), and the base (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

PART 4: Advanced and Alternative Synthetic Methodologies

Beyond the classical approaches, several modern techniques offer advantages in terms of efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times for both the pyrazole ring formation and the subsequent amidation steps.[8][9][10] The direct coupling of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions.[9] For instance, the Knorr pyrazole synthesis and subsequent amidation steps can often be completed in minutes under microwave heating, compared to hours with conventional methods.[8]

Flow Chemistry

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility.[11][12] The synthesis of pyrazole carboxamides in a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates.[13] Multi-step syntheses can be telescoped into a continuous sequence, minimizing manual handling and purification of intermediates.[8][11]

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), provide a highly convergent and efficient route to complex molecules in a single step.[14][15] The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[14][16] By using a pyrazole carboxylic acid as one of the components, highly substituted pyrazole carboxamides can be synthesized with high diversity in a single, atom-economical step.

Conclusion

The synthesis of pyrazole carboxamides is a well-established field with a rich portfolio of reliable and versatile protocols. The choice of synthetic strategy—be it the classical sequence of pyrazole formation followed by amidation or more modern approaches like microwave-assisted synthesis and multicomponent reactions—will depend on the specific target molecule and the resources available. By understanding the underlying principles and carefully selecting the appropriate methodology, researchers can efficiently access this vital class of compounds for applications in drug discovery and beyond.

References

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

  • Obermayer, D., et al. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. PubMed. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • AIR Unimi. (n.d.). Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. Retrieved from [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

  • SciSpace. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

  • PMC. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its metabolic stability and versatile chemical nature have made it a "privileged scaffold," forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides an in-depth exploration of a particularly valuable building block, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid , offering detailed application notes, synthetic protocols, and biological evaluation strategies for researchers in drug discovery and development.

The Significance of the Pyrazole Core in Drug Design

The pyrazole motif is a key component in a multitude of natural and synthetic bioactive compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic resilience, contributes to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] Several blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitors ruxolitinib and tofacitinib, feature a pyrazole core, underscoring its therapeutic relevance.[2] The strategic substitution on the pyrazole ring allows for the fine-tuning of a compound's biological activity and selectivity.

1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid: A Strategic Starting Point

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a readily available and versatile starting material for the synthesis of a diverse library of potential therapeutic agents.[3] The presence of the carboxylic acid moiety at the 3-position provides a convenient handle for derivatization, most commonly through the formation of amides and esters. The methyl groups at the 1 and 5 positions contribute to the molecule's lipophilicity and can influence its binding affinity and selectivity for biological targets.

Synthetic Protocols for Derivatization

The carboxylic acid functionality of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is the primary site for chemical modification. The following protocols detail the synthesis of amide and ester derivatives, which are common strategies for generating libraries of compounds for biological screening.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamides

Amide bond formation is a frequently employed reaction in medicinal chemistry to generate novel compounds from carboxylic acids and amines.[4] This protocol describes a general and efficient method for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides.

Step 1: Activation of the Carboxylic Acid

A common method for activating the carboxylic acid is its conversion to an acid chloride.

  • Reagents and Materials:

    • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Round-bottom flask with a reflux condenser and a drying tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a stirred solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Reagents and Materials:

    • 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride (from Step 1)

    • Primary or secondary amine (1.0-1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the desired amine (1.0-1.2 eq) and TEA (2.0-3.0 eq) in anhydrous DCM.

    • To this solution, add a solution of the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,5-dimethyl-1H-pyrazole-3-carboxamide.

A specific example is the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide using aqueous ammonia.[5]

  • Procedure:

    • A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol) is refluxed for 2 hours.[5]

    • The mixture is concentrated under vacuum.[5]

    • The residue is then treated with 200 mL of aqueous ammonia dropwise with stirring at 0 °C.[5]

    • The resulting solid is collected by filtration to yield 1,5-dimethyl-1H-pyrazole-3-carboxamide.[5]

Protocol 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Esters

Esterification is another valuable method for modifying the carboxylic acid group, which can alter the compound's physicochemical properties and biological activity.

  • Reagents and Materials:

    • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

    • Alcohol (e.g., methanol, ethanol, isopropanol)

    • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Biological Evaluation of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives

Derivatives of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following are generalized protocols for in vitro assays.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (derivatives of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Representative Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative A MCF-7 (Breast)9.24[6]
Pyrazole Derivative B A549 (Lung)5.17[6]
Pyrazole Derivative C HepG-2 (Liver)2.20[7]
Pyrazole Derivative D HCT-116 (Colon)3.08[7]
Protocol 4: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Bacterial or fungal inoculum (adjusted to a specific concentration)

    • Positive control (standard antibiotic or antifungal) and negative control (broth only)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 30 °C for 48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Representative Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative E Escherichia coli0.25[1]
Pyrazole Derivative F Staphylococcus epidermidis0.25[1]
Pyrazole Derivative G Aspergillus niger1.0[1]
Pyrazole Derivative H Candida albicans12.5[8]

Visualizing the Workflow and Potential Applications

The following diagrams illustrate the central role of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in a drug discovery workflow and its potential to be incorporated into kinase inhibitors.

DrugDiscoveryWorkflow Start 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid Derivatization Derivatization (Amidation, Esterification, etc.) Start->Derivatization Synthetic Chemistry Library Compound Library Derivatization->Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library->Screening Hit Hit Compounds Screening->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: A generalized workflow for drug discovery starting from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

KinaseInhibitorScaffold cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region Pyrazole 1,5-Dimethyl-1H-pyrazole-3-carboxamide Pyrazole Core Amide Linker R-group Pyrazole:f1->Hinge H-bonds R_group Interaction with other regions Pyrazole:f3->R_group

Caption: Conceptual diagram of a 1,5-dimethyl-1H-pyrazole-3-carboxamide derivative as a kinase inhibitor.

Conclusion and Future Perspectives

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward derivatization allows for the creation of large and diverse compound libraries for biological screening. The pyrazole scaffold is a proven pharmacophore, and the strategic placement of methyl groups in this particular derivative offers opportunities for developing potent and selective therapeutic agents. Future research should focus on exploring a wider range of derivatizations and conducting comprehensive structure-activity relationship (SAR) studies to unlock the full therapeutic potential of this promising scaffold.

References

  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005).
  • El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2018). Synthesis, characterization and in vitro anticancer evaluation of some new pyrazole derivatives. Journal of the Iranian Chemical Society, 15(10), 2265-2276.
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015).
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891-5903.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 11, 2026, from [Link]

  • Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi journal of biological sciences, 23(5), 614-620.
  • Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2, 4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891–5903.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.

Sources

Method

Topic: High-Throughput and Routine Quantification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: A Guide to Method Development and Validation

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract & Introduction 1,5-dimethyl-1H-pyrazole-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2, Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol ) is a key heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is found in a variety of biologically active molecules.[2][3] Accurate quantification of this compound is critical for reaction monitoring, purity assessment of active pharmaceutical ingredients (APIs), stability testing, and pharmacokinetic studies.

This comprehensive guide provides detailed protocols for the quantification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.[4]

Chapter 1: Physicochemical Properties & Analytical Considerations

Before method development, understanding the analyte's properties is paramount.

PropertyValueSource
CAS Number 5744-59-2[1]
Molecular Formula C₆H₈N₂O₂[5]
Molecular Weight 140.14[5]
Form Solid
Melting Point 170-176 °C
SMILES Cc1cc(nn1C)C(O)=O[1]

The presence of a carboxylic acid group and a pyrazole ring suggests moderate polarity. The compound possesses a UV chromophore, making it suitable for HPLC-UV analysis. For higher sensitivity and selectivity, especially in complex biological matrices, the two nitrogen atoms in the pyrazole ring are readily protonated, making the molecule ideal for positive-ion electrospray ionization mass spectrometry (ESI+-MS).

Chapter 2: Sample Preparation Workflow

The goal of sample preparation is to present a clean, homogenous sample to the analytical instrument, minimizing matrix effects and protecting the system.[6] The choice of method depends on the sample matrix.

Protocol 2.1: Sample Preparation for Bulk Substances & Simple Matrices

This protocol is suitable for purity analysis of the neat compound or quantification in simple formulations.

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid reference standard into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of a suitable diluent (e.g., 50:50 Methanol:Water). Sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then bring to volume with the diluent. Mix thoroughly.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL for HPLC-UV).[7]

  • Test Sample Preparation: Prepare the test sample in the same diluent to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial prior to injection. This step is crucial to remove particulates that could damage the chromatographic system.

Protocol 2.2: Supported Liquid Extraction (SLE) for Biological Matrices (Plasma, Urine)

For complex matrices, a more rigorous cleanup is required to remove proteins and phospholipids.[6]

  • Sample Pre-treatment: To 100 µL of biological sample (e.g., plasma), add 100 µL of an internal standard solution (e.g., a structurally similar but chromatographically resolved compound) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. The acid serves to precipitate proteins and ensure the carboxylic acid analyte is in its neutral, more organic-soluble form.

  • Loading: Load the pre-treated sample onto a Supported Liquid Extraction (SLE) cartridge or well-plate and allow it to absorb for 5 minutes.[6]

  • Elution: Apply a water-immiscible organic solvent (e.g., 1 mL of ethyl acetate) and allow it to flow through the cartridge via gravity or gentle vacuum. The analyte will partition from the aqueous stationary phase into the organic solvent.[6]

  • Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.

Diagram 1: General Analytical Workflow A high-level overview of the process from sample receipt to data analysis.

cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (Protocol 2.1 or 2.2) Sample->Prep Select based on matrix HPLC HPLC-UV Analysis (Protocol 3.1) Prep->HPLC Routine QC / High Conc. LCMS UPLC-MS/MS Analysis (Protocol 3.2) Prep->LCMS Trace Levels / Bioanalysis Data Data Processing & Quantification HPLC->Data LCMS->Data Validation Method Validation (Chapter 4) Data->Validation Report Final Report Validation->Report

Chapter 3: Analytical Methodologies

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is robust, widely accessible, and ideal for routine quality control, purity assessment, and quantification of higher concentration samples.[7] The separation is based on the analyte's partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

ParameterConditionRationale
Instrument HPLC system with UV/PDA detectorStandard equipment for quality control labs.
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmA workhorse column providing good resolution for small molecules.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 10 minutesA gradient ensures elution of the analyte while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[8]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Detection UV absorbance at 254 nmA common wavelength for aromatic and heterocyclic compounds; for best results, determine λmax from a UV scan.[7]
Run Time 15 minutesAllows for elution and column re-equilibration.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, impurity identification at trace levels, and high-throughput screening.[9] UPLC provides faster analysis and better resolution than traditional HPLC.

ParameterConditionRationale
Instrument UPLC system coupled to a triple quadrupole mass spectrometerRequired for high-sensitivity, selective detection.
Column C18 UPLC column, 2.1 x 50 mm, 1.8 µmSmaller particle size provides higher efficiency and faster separations.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier, essential for MS compatibility, and aids in protonation for ESI+.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic solvent.
Gradient 5% B to 95% B over 3 minutesA rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.[11]
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLSmaller injection volumes are typical for sensitive UPLC-MS/MS methods.

Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The pyrazole nitrogens are basic and readily accept a proton.
Precursor Ion (Q1) m/z 141.1Corresponds to the protonated molecule [M+H]⁺.
Product Ions (Q3) m/z 123.1, 95.1 (example)These would be determined by infusing a standard and performing a product ion scan. They represent stable fragments of the parent molecule (e.g., loss of H₂O, loss of CO₂).
Scan Type Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Collision Energy To be optimizedThe voltage applied in the collision cell must be optimized for each transition to maximize fragment intensity.

Diagram 2: Method Selection Decision Tree A guide for choosing the appropriate analytical technique based on application needs.

start What is the primary goal? matrix What is the sample matrix? start->matrix Quantification sensitivity Is trace-level sensitivity required? matrix->sensitivity Simple Matrix (e.g., Bulk Drug) lcms Use UPLC-MS/MS (Protocol 3.2) matrix->lcms Complex Matrix (e.g., Plasma) throughput Is high throughput a priority? sensitivity->throughput Yes (Conc. < 1 µg/mL) hplc Use HPLC-UV (Protocol 3.1) sensitivity->hplc No (Conc. > 1 µg/mL) throughput->lcms Yes throughput->lcms No, but need high selectivity

Chapter 4: Method Validation According to ICH Q2(R2) Guidelines

A core tenet of good science is that an analytical method must be proven "fit for purpose."[12] Method validation provides documented evidence that the procedure is reliable and reproducible for its intended application.[4][13] The following parameters must be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[4]Peak purity analysis (for HPLC-UV), no interfering peaks at the analyte retention time in blank matrix, and chromatographic resolution > 2 from nearest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[4]A linear regression with a coefficient of determination (r²) ≥ 0.995.
Accuracy To measure the closeness of the test results to the true value, often assessed by spike/recovery experiments in a matrix.[4]Mean recovery between 80-120% (wider for trace analysis) at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements. Repeatability is short-term precision; intermediate precision accounts for day-to-day and analyst-to-analyst variability.[4]Relative Standard Deviation (%RSD) ≤ 2% for drug substance, ≤ 5% for low-level impurities.[4]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision (%RSD) should meet the acceptance criteria at this concentration.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).%RSD of results should remain within acceptable limits across all varied conditions.

The validation of analytical procedures is a regulatory requirement in pharmaceutical development and is essential for ensuring data integrity.[14][15]

References

  • AMSbiopharma. (2025).
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Sigma-Aldrich. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • SCBT. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • ChemicalBook. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID Chemical Properties.
  • Santa Cruz Biotechnology. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | CAS 5744-59-2.
  • Matrix Scientific. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
  • Dai H, et al. (2018). Development of novel bis-pyrazole derivatives as antitumor agents. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Biotage.
  • NIH National Library of Medicine. (2024).
  • NIH National Library of Medicine. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.

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Application

Application Notes &amp; Protocols: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid as a Foundational Building Block for Modern Agrochemicals

Introduction: The Pyrazole Scaffold in Crop Protection The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern agrochemicals.[1][2] Its structural versati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Crop Protection

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern agrochemicals.[1][2] Its structural versatility and favorable physicochemical properties have led to the development of numerous commercial products with diverse biological activities, including fungicidal, herbicidal, and insecticidal actions.[3][4] Pyrazole-containing compounds are lauded for their high efficacy, target specificity, and often, novel modes of action that can address growing challenges of pesticide resistance.[1][5]

Within this important class of compounds, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No: 5744-59-2) has emerged as a particularly valuable and strategic building block.[6][7] Its structure is primed for chemical elaboration, featuring a carboxylic acid group that serves as a robust chemical handle for creating amide bonds—a linkage central to the bioactivity of many leading crop protection agents.[1][8] This guide provides an in-depth exploration of this key intermediate, focusing on its application in the synthesis of high-value agrochemicals, particularly the widely successful pyrazole carboxamide fungicides.

Strategic Importance of the 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Scaffold

The utility of this molecule is not accidental; its design incorporates features that are critical for biological efficacy.

  • The Carboxylic Acid Handle : The C3-carboxylic acid is the primary site for synthetic modification. It is readily converted into a more reactive acyl chloride or activated ester, enabling efficient coupling with a wide array of amines or alcohols to generate diverse libraries of candidate molecules.[8][9]

  • The Amide Linker : The formation of a pyrazole carboxamide is a recurring motif in successful agrochemicals.[1][10] This amide bond is not merely a linker; it correctly orients the two key fragments of the molecule—the pyrazole "head" and the amine "tail"—for optimal binding to the target enzyme.[11]

  • N1-Methyl Group : The methyl group at the N1 position is crucial. It blocks a potential site of metabolism and hydrogen bonding, which can enhance the molecule's stability and fine-tune its binding affinity within the target protein.

  • C5-Methyl Group : The C5-methyl substituent provides steric bulk that can improve the molecule's fit in the target's binding pocket and influence its overall spectrum of activity.

These features make 1,5-dimethyl-1H-pyrazole-3-carboxylic acid a privileged scaffold, particularly for a dominant class of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).

Primary Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides that act by disrupting fungal respiration.[12][13] They target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, blocking energy production and leading to fungal cell death.[13][14] Many of the most effective SDHIs, such as Fluxapyroxad and Bixafen, are based on a pyrazole carboxamide core.[5][15]

The general synthetic pathway involves a two-step process: activation of the pyrazole carboxylic acid followed by amide bond formation.

General_Synthetic_Pathway Start 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid Intermediate 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride (Activated Intermediate) Start->Intermediate Activation (e.g., SOCl₂) Final_Product Target Agrochemical (e.g., Pyrazole Carboxamide SDHI) Intermediate->Final_Product Amide Coupling (+ Base) Amine Desired Amine (e.g., Substituted Aniline) Amine->Final_Product

Caption: General synthetic pathway for pyrazole carboxamide agrochemicals.

Protocol 1: Activation of the Carboxylic Acid

This protocol details the conversion of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its highly reactive acyl chloride derivative. This intermediate is typically used immediately in the subsequent step without extensive purification.

Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the workup.[8][9] A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate the reaction via the formation of a Vilsmeier intermediate.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous solvent (DCM or Toluene) to suspend the solid.

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred mixture at room temperature. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and the disappearance of the starting acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is typically a yellow to brown oil or solid and is used directly in the next step.

Protocol 2: Amide Coupling for Synthesis of a Pyrazole Carboxamide Analog

This protocol describes the coupling of the previously synthesized acyl chloride with a representative amine to form the final product.

Rationale: The reaction of the highly electrophilic acyl chloride with a nucleophilic amine forms the stable amide bond. A base, such as triethylamine or pyridine, is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[16]

Materials:

  • Crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1) (1.0 eq)

  • Substituted amine (e.g., 2-aminotoluene) (1.0-1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Standard workup reagents: 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the flask in an ice bath (0°C).

  • In a separate flask, dissolve the chosen amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide product.

Experimental_Workflow cluster_0 Protocol 1: Acid Chloride Formation cluster_1 Protocol 2: Amide Coupling P1_Start Add Pyrazole Carboxylic Acid, Anhydrous Solvent, & DMF to Flask P1_React Add SOCl₂ dropwise, then reflux 1-2h P1_Start->P1_React P1_End Concentrate under vacuum to get crude Acyl Chloride P1_React->P1_End P2_Setup Dissolve Acyl Chloride in DCM (0°C). Prepare Amine/Base solution. P1_End->P2_Setup Use directly P2_React Add Amine/Base solution dropwise. Stir at RT for 12-24h. P2_Setup->P2_React P2_Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) P2_React->P2_Workup P2_Purify Dry, Concentrate, & Purify (Chromatography/Recrystallization) P2_Workup->P2_Purify P2_Final Pure Pyrazole Carboxamide P2_Purify->P2_Final

Caption: Detailed workflow for the two-step synthesis of a pyrazole carboxamide.

Data Summary: Commercial Agrochemicals Featuring the Pyrazole Carboxamide Scaffold

The versatility of the pyrazole carboxamide scaffold is demonstrated by the number of successful commercial products. While their synthesis may start from precursors other than 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, they exemplify the core structure's importance.

Commercial NameClassMode of ActionPrimary Target
Bixafen FungicideSDHICereal diseases (Septoria, rusts)
Fluxapyroxad FungicideSDHIBroad spectrum (gray mold, powdery mildew)[15]
Penflufen FungicideSDHISeed treatment (Rhizoctonia)
Isopyrazam FungicideSDHICereal and fruit diseases
Penthiopyrad FungicideSDHIBroad spectrum on specialty crops
Chlorantraniliprole InsecticideRyanodine Receptor ModulatorLepidopteran pests

Future Directions and Broader Applications

While the synthesis of SDHI fungicides remains the primary application, the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid building block holds potential for creating other classes of agrochemicals. Research into pyrazole-based herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO) is an active field.[4][17][18] Similarly, pyrazole amides have been developed as potent insecticides that modulate insect ryanodine receptors.[19]

The ongoing need for new agrochemicals to manage resistance and meet stricter regulatory standards ensures that versatile building blocks like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid will remain central to discovery and development pipelines. Future work will likely focus on creating novel derivatives with enhanced systemicity, improved safety profiles, and efficacy against resistant pest and pathogen populations.

References

  • PMC. (2025, May 19). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ProQuest. (n.d.). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Retrieved from [Link]

  • ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategy of chiral succinate dehydrogenase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Retrieved from [Link]

  • Nature. (2017, October 4). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Scientific Reports. Retrieved from [Link]

  • PMC. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. Retrieved from [Link]

  • Semantic Scholar. (2007, July 1). Pyrazole chemistry in crop protection. Retrieved from [Link]

  • PubMed. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • ACS Publications. (2023, January 20). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Retrieved from [Link]

  • PubMed. (2023, December 13). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Retrieved from [Link]

  • PubMed. (2019, November 27). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Retrieved from [Link]

  • C-LOCKSS. (2007, March 27). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Retrieved from [Link]

  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluxapyroxad. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Retrieved from [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. Retrieved from [Link]

  • Spachem. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide. Retrieved from [Link]

  • American Chemical Society. (2025, November 21). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Retrieved from [Link]

  • PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.

Sources

Method

Application Note: A Robust and Scalable Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Abstract This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a critical building block in the pharmaceutical industry. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a critical building block in the pharmaceutical industry. The protocol herein is designed for scalability, focusing on process safety, efficiency, and product purity. We detail a robust two-step synthetic sequence commencing with a Claisen condensation to form a key β-ketoester intermediate, followed by a regioselective Knorr pyrazole synthesis and subsequent saponification. This guide explains the causality behind experimental choices, offers insights into process optimization, and establishes a framework for self-validating quality control, making it an essential resource for researchers, chemists, and process development professionals.

Introduction: The Significance of a Versatile Pyrazole Intermediate

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable scaffold for designing molecules that interact with biological targets. This pyrazole derivative serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-inflammatory agents, and fungicides.[1]

The increasing demand for pharmaceuticals derived from this intermediate necessitates a scalable, cost-effective, and reproducible synthetic process suitable for industrial production.[2] Traditional laboratory-scale syntheses often lack the robustness and safety considerations required for large-scale manufacturing. This guide addresses this gap by presenting a detailed, optimized protocol grounded in established chemical principles.

Reaction Scheme and Mechanistic Rationale

The selected synthetic strategy is a two-step process based on the classical Knorr pyrazole synthesis.[3] This approach is favored for its high regioselectivity, use of readily available starting materials, and amenability to scale-up.

Overall Reaction Scheme:

Step 1: Claisen Condensation

Diethyl oxalate reacts with acetone in the presence of a strong base (sodium ethoxide) to form ethyl 2,4-dioxopentanoate.

Step 2: Knorr Pyrazole Synthesis & Saponification

The β-ketoester intermediate undergoes cyclocondensation with methylhydrazine to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which is then hydrolyzed to the final carboxylic acid product.

Mechanistic Insights:

The cornerstone of this synthesis is the Knorr pyrazole synthesis , a reaction between a hydrazine and a 1,3-dicarbonyl compound. [3]

  • Initial Condensation: The reaction initiates with the more nucleophilic nitrogen of methylhydrazine attacking one of the carbonyl groups of the β-ketoester intermediate, forming a hemiaminal which subsequently dehydrates to an imine (or hydrazone). [4]2. Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization event is followed by another dehydration step, which results in the formation of the aromatic pyrazole ring. [4]3. Regioselectivity: The use of methylhydrazine introduces the potential for isomeric products. However, under acidic or neutral conditions, the reaction typically exhibits high regioselectivity. The initial condensation occurs preferentially at the more electrophilic ketone carbonyl, leading to the desired 1,5-disubstituted pyrazole isomer.

  • Saponification: The final step is a standard ester hydrolysis (saponification) using a base like sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the final product.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 mole scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagents & SolventsEquipment
Diethyl oxalateJacketed glass reactor (5 L) with overhead stirrer
Acetone, anhydrousTemperature probe and controller
Ethanol, absolute (200 proof)Addition funnel (1 L)
Sodium metalReflux condenser
MethylhydrazinepH meter or pH strips
Hydrochloric acid, concentratedBuchner funnel and vacuum flask
Sodium hydroxideVacuum oven
TolueneStandard laboratory glassware
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen), charge the 5 L reactor with absolute ethanol (2.5 L). Carefully add sodium metal (23.0 g, 1.0 mol) in small portions, controlling the addition rate to maintain the temperature below 50°C. The reaction is highly exothermic and produces flammable hydrogen gas; ensure adequate ventilation and no nearby ignition sources. Stir until all the sodium has dissolved.

  • Claisen Condensation: Cool the sodium ethoxide solution to 5-10°C. In a separate vessel, prepare a solution of diethyl oxalate (146.1 g, 1.0 mol) and anhydrous acetone (58.1 g, 1.0 mol). Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature at 10-15°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Cyclization with Methylhydrazine: Cool the reaction mixture to 0-5°C. Slowly add methylhydrazine (46.1 g, 1.0 mol) dropwise over 1 hour, ensuring the temperature does not exceed 10°C. A precipitate may form during the addition.

  • Reaction Completion and Neutralization: After adding the methylhydrazine, remove the cooling bath and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC. Once complete, cool the mixture to room temperature and carefully neutralize to pH 6-7 with concentrated hydrochloric acid.

Step 2: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

  • Saponification: To the neutralized reaction mixture containing the crude ethyl ester, add a solution of sodium hydroxide (80.0 g, 2.0 mol) in water (800 mL). Heat the mixture to reflux for 2-4 hours until HPLC analysis indicates complete hydrolysis of the ester. [5]2. Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol. Add toluene (500 mL) and stir. Separate the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0-5°C in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid to adjust the pH to 2-3. A thick white precipitate of the product will form.

  • Filtration and Drying: Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration on a Buchner funnel. Wash the filter cake with cold water (2 x 250 mL). Dry the product in a vacuum oven at 50-60°C to a constant weight.

The expected yield is 105-119 g (75-85%) of a white to off-white solid.

Experimental Workflow Visualization

G cluster_prep Step 1A: Base Preparation cluster_condensation Step 1B: Condensation & Cyclization cluster_hydrolysis Step 2: Hydrolysis & Isolation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Portion-wise addition < 50°C EtOH Absolute Ethanol EtOH->NaOEt Ketoester β-Ketoester Intermediate NaOEt->Ketoester Add Reactants 10-15°C Reactants Diethyl Oxalate + Acetone Reactants->Ketoester Ester Crude Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate Ketoester->Ester Add MeNHNH2 < 10°C, then reflux MeNHNH2 Methylhydrazine MeNHNH2->Ester Acidification Acidification (HCl) pH 2-3 Ester->Acidification Add NaOH, reflux NaOH NaOH Solution NaOH->Acidification Precipitate Product Slurry Acidification->Precipitate Cool to 0-5°C Final_Product 1,5-Dimethyl-1H-pyrazole-3- carboxylic Acid (Solid) Precipitate->Final_Product Filter & Dry

Caption: High-level workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Process Optimization and Scale-Up Considerations

Scaling this process requires careful attention to several critical parameters to ensure safety, consistency, and yield.

ParameterOptimization & RationaleScale-Up Challenges & Mitigation
Temperature Control The initial Claisen condensation and methylhydrazine addition are exothermic. Maintaining a low temperature (5-15°C) is crucial to prevent side reactions and ensure regioselectivity.On a large scale, heat dissipation is less efficient. Utilize a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely and adjust addition rates to manage the exotherm.
Reagent Purity Use of anhydrous acetone and absolute ethanol is critical for the Claisen condensation, as water will consume the sodium ethoxide base and reduce yield.Procure and store anhydrous solvents under an inert atmosphere. Consider in-line drying or pre-drying of solvents for very large scales.
Base Preparation The in-situ preparation of sodium ethoxide is cost-effective. However, the reaction of sodium metal with ethanol is hazardous.Commercially available sodium ethoxide solution can be used to bypass this hazardous step, improving process safety and throughput. Conduct a cost-benefit analysis.
Product Precipitation The rate of acidification, final pH, and temperature all affect the crystal size and purity of the final product. Slow addition at low temperature promotes the formation of larger, more easily filterable crystals.In large vessels, achieving uniform mixing during acidification can be difficult. Use an efficient overhead stirrer and subsurface addition of acid to prevent localized pH drops that can trap impurities.
Safety The use of sodium metal, flammable solvents (ethanol, acetone, toluene), and corrosive acids/bases presents significant hazards. Methylhydrazine is toxic and a suspected carcinogen.Conduct a thorough Process Hazard Analysis (PHA). Ensure all operations are performed in a well-ventilated area with appropriate personal protective equipment (PPE). The reactor should be equipped with pressure relief systems.

Characterization and Quality Control

To ensure the final product meets the required standards for pharmaceutical use, a comprehensive set of analytical tests must be performed.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Melting Point USP <741>170-176 °C [6]
Assay HPLC (UV, 220 nm)≥ 98.5%
Loss on Drying USP <731>≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%

Typical ¹H NMR Data (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 6.45 (s, 1H, pyrazole-H), 3.80 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃).

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. By focusing on a well-established synthetic route and providing detailed considerations for process optimization and safety, this guide serves as a practical tool for drug development professionals. The successful implementation of this protocol can facilitate the efficient and cost-effective production of this vital pharmaceutical intermediate.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Sundberg, R. J. (2007). The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). OUCI. Available at: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Journal Name].
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Googleapis.com.
  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available at: [Link]

  • 3,5-dimethylpyrazole. Organic Syntheses Procedure. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid for Bioassay Screening

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Compounds incorporating this five-membered aromatic heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The specific scaffold, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2), represents a particularly valuable starting point for generating diverse chemical libraries for bioassay screening.[6][7] Its carboxylic acid functional group serves as a versatile chemical handle, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other derivatives.

This guide provides an in-depth exploration of key derivatization strategies for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations essential for researchers in drug discovery and chemical biology. The protocols described herein are designed to be robust, scalable, and adaptable for both focused library synthesis and high-throughput screening campaigns.

Core Derivatization Strategies: A Chemist's Guide to Unlocking Molecular Diversity

The primary goal of derivatization is to systematically modify the parent molecule to explore the chemical space around the core scaffold. This exploration is crucial for identifying key interactions with a biological target and optimizing properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The conversion of the carboxylic acid to a carboxamide is arguably the most powerful and widely used derivatization strategy. The resulting amide bond is metabolically stable and can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O), enabling critical interactions within protein binding pockets.[8] By coupling the parent acid with a diverse collection of primary and secondary amines, researchers can introduce a vast array of functional groups, influencing steric bulk, electronics, and solubility.

Scientific Rationale: The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group. Two primary pathways are employed: conversion to a highly reactive acyl chloride or activation with a specialized coupling reagent.

  • Acid Chloride Formation: This classic, cost-effective method involves reacting the carboxylic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acyl chloride is highly electrophilic and reacts readily with amines. This method is robust but can be incompatible with sensitive functional groups on the amine coupling partner.

  • Peptide Coupling Reagents: Modern medicinal chemistry heavily relies on coupling reagents that facilitate amide bond formation under mild conditions, preserving sensitive functional groups and minimizing racemization in chiral substrates.[11][12] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine.

dot

Derivatization_Workflow Start 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid Coupling Amide Coupling (e.g., HATU, SOCl₂) Start->Coupling Esterification Esterification (e.g., Fischer, Alkyl Halide) Start->Esterification Amine_Library Diverse Amine Library (R¹R²NH) Amine_Library->Coupling Alcohol_Library Diverse Alcohol Library (R³OH) Alcohol_Library->Esterification Amide_Product Amide Derivatives Library Coupling->Amide_Product Ester_Product Ester Derivatives Library Esterification->Ester_Product Bioassay Bioassay Screening (HTS) Amide_Product->Bioassay Ester_Product->Bioassay Screening_Cascade cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase Compound_Library Pyrazole Derivative Library (>1000 compounds) Primary_Assay Primary High-Throughput Screen (HTS) (e.g., Target-based biochemical assay) Compound_Library->Primary_Assay 10 µM single concentration Hits Initial 'Hits' (Activity > Threshold) Primary_Assay->Hits Dose_Response Dose-Response Assay (Determine IC₅₀/EC₅₀) Hits->Dose_Response Secondary_Assay Secondary / Orthogonal Assay (e.g., Cell-based functional assay) Dose_Response->Secondary_Assay Confirmed Hits SAR_Synthesis Focused SAR Synthesis (Synthesize new analogs of confirmed hits) Secondary_Assay->SAR_Synthesis Validated Hits Lead_Candidates Lead Candidates (Potent, Selective, Cell-Active) Secondary_Assay->Lead_Candidates SAR_Synthesis->Dose_Response Iterative Optimization

Sources

Method

Application Notes and Protocols: Enzymatic Reactions Involving Pyrazole Carboxylic Acids

Introduction Pyrazole and its derivatives, particularly pyrazole carboxylic acids, represent a cornerstone scaffold in modern medicinal chemistry and agrochemical development.[1][2] Their structural motifs are present in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole and its derivatives, particularly pyrazole carboxylic acids, represent a cornerstone scaffold in modern medicinal chemistry and agrochemical development.[1][2] Their structural motifs are present in a wide array of pharmaceuticals, prized for their metabolic stability, ability to act as bioisosteres for other aromatic rings like phenols, and their capacity for hydrogen bonding.[3] The enzymatic processing of these compounds is a critical area of study for researchers, scientists, and drug development professionals. Understanding how enzymes catalyze reactions with pyrazole carboxylic acids informs predictions of drug metabolism, pharmacokinetic profiles, potential drug-drug interactions, and opens avenues for novel biocatalytic synthesis routes.[4][5]

This guide provides an in-depth exploration of the key enzyme classes that interact with pyrazole carboxylic acids, supported by detailed, field-tested protocols for immediate application in the laboratory.

Key Enzyme Classes and Their Reactions

The biotransformation of pyrazole-containing compounds is primarily governed by Phase I and Phase II metabolic enzymes. While the pyrazole ring is generally more stable to oxidative cleavage than other heterocycles like pyrroles, it is readily functionalized by several key enzyme families.[6]

Cytochrome P450 (CYP) Superfamily

CYP enzymes are the most significant contributors to the Phase I metabolism of pyrazole-containing drugs.[7] These monooxygenases, particularly isoforms like CYP2E1, are responsible for the oxidation of the pyrazole ring and its substituents.[6]

Common Reactions:

  • Hydroxylation: The primary oxidative reaction, where a hydroxyl group is added to the pyrazole ring or its substituents.

  • N-dealkylation: Cleavage of alkyl groups from the nitrogen atoms of the pyrazole ring.[6]

  • Oxidative Ring Cleavage: Although less common than for other heterocycles, it can occur, leading to more polar metabolites for excretion.[6]

The interaction is not one-way; pyrazole derivatives can also act as potent inhibitors or inducers of CYP enzymes.[8][9] For instance, many pyrazoles bind to the heme iron of CYP2E1, leading to competitive or mixed inhibition.[8] This dual role as both substrate and effector makes studying CYP interactions essential for predicting drug-drug interactions.[10][11]

Other Oxidoreductases

Beyond CYPs, several other oxidoreductase enzymes contribute to pyrazole metabolism.

  • Alcohol Dehydrogenase (ADH): Pyrazole itself is a classic inhibitor of ADH, a property leveraged in the treatment of methanol and ethylene glycol poisoning.[3] This inhibitory action is a key consideration in drug design.

  • Aldehyde Oxidase (AOX): AOX is a molybdenum-based enzyme that has gained prominence in drug discovery for its role in metabolizing heteroaromatic rings.[12] It can catalyze the oxidation of pyrazole rings, often leading to rapid clearance of drug candidates.

  • Long-chain L-2-hydroxy acid oxidase (Hao2): Specific pyrazole carboxylic acids have been identified as potent inhibitors of this peroxisomal enzyme, highlighting their potential as pharmacological tools to probe enzyme function.[13]

Hydrolases (Esterases)

In prodrug strategies, a carboxylic acid moiety on a pyrazole scaffold may be esterified to improve bioavailability. Esterases and other hydrolases are critical for cleaving these ester groups in vivo to release the active carboxylic acid-containing drug. This enzymatic hydrolysis is a key activation step.

Transferases (e.g., UGTs)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules to facilitate excretion.

  • UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to hydroxylated pyrazole metabolites or directly to the pyrazole nitrogens, forming N-glucuronides.[6] This is a major pathway for increasing the water solubility and elimination of these compounds.[7]

Visualization of Metabolic Pathways

Cytochrome P450-Mediated Metabolism of a Pyrazole Carboxylic Acid

The following diagram illustrates a common metabolic pathway for a generic N-substituted pyrazole carboxylic acid, highlighting the primary roles of CYP450 enzymes and subsequent Phase II conjugation by UGTs.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Drug (Pyrazole Carboxylic Acid) Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 (e.g., CYP2E1) + NADPH, O2 Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP450 + NADPH, O2 Conjugate Glucuronide Conjugate Metabolite1->Conjugate UGT Enzymes + UDPGA Excretion Excretion (Urine/Bile) Metabolite2->Excretion Conjugate->Excretion

Caption: CYP450-mediated Phase I and UGT-mediated Phase II metabolism of a pyrazole carboxylic acid.

Application Notes & Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is fundamental for early-stage drug discovery to assess a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[14][15] The rate of disappearance of the parent compound over time is measured to calculate key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[4][14]

Experimental Workflow Diagram

G A 1. Prepare Reagents (Buffer, HLM, Cofactors, Test Compound) B 2. Pre-warm HLM & Compound (37°C for 5 min) A->B C 3. Initiate Reaction (Add NADPH solution) B->C D 4. Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add ice-cold Acetonitrile with Internal Standard) D->E F 6. Protein Precipitation (Centrifuge at >3000g) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Materials & Reagents
  • Test Compound: Pyrazole carboxylic acid derivative, 20 mM stock in DMSO.[14]

  • Human Liver Microsomes (HLM): Pooled, commercially available (e.g., from BioIVT).

  • Phosphate Buffer: 100 mM, pH 7.4.[14]

  • NADPH Regenerating System (or NADPH direct):

    • Solution A: NADP+ (e.g., 17.88 mg/mL), Glucose-6-phosphate (e.g., 9.72 mg/mL).[14]

    • Solution B: Glucose-6-phosphate dehydrogenase (e.g., 0.67 units/mL).[14]

    • Alternatively, a stock of NADPH tetrasodium salt.

  • Magnesium Chloride (MgCl₂): 3.3 mM final concentration.[14]

  • Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS normalization.

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing the IS.

  • Control Compounds:

    • High Clearance Control: Verapamil or Testosterone.

    • Low Clearance Control: Warfarin.

  • Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.

Step-by-Step Methodology
  • Preparation:

    • Thaw HLM at 37°C and dilute to a working concentration of 0.5-1 mg/mL in phosphate buffer.[7][16] Keep on ice.

    • Prepare the NADPH regenerating system or NADPH stock solution. Keep on ice.

    • Prepare the test compound working solution by diluting the DMSO stock into the buffer to achieve a final incubation concentration of 1-2 µM.[14] The final DMSO concentration should be <0.5%.

  • Incubation Setup (96-well plate format):

    • Scientist's Note: Set up two sets of reactions for each compound: one with the NADPH cofactor system (+NADPH) and one without (-NADPH) to control for non-enzymatic degradation.[14]

    • To appropriate wells, add the diluted HLM solution.

    • Add the test compound working solution to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[14]

  • Reaction Initiation:

    • To initiate the reaction, add the pre-warmed NADPH solution to the "+NADPH" wells. For "-NADPH" wells, add an equivalent volume of buffer.[14] The time of this addition is T=0.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold ACN with the internal standard to the respective wells.[14]

    • Rationale: The cold ACN immediately denatures the enzymes, halting the metabolic reaction, while the IS is crucial for accurate quantification by correcting for sample loss during processing and variability in MS ionization.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at 4°C for 10-15 minutes at >3000 g to pellet the precipitated microsomal proteins.[14]

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[15][17]

Data Analysis
  • Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point.

  • Plot the natural log (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot equals the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Protocol 2: Chemo-Enzymatic Synthesis of a Chiral Pyrazole Derivative

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing chiral molecules.[18][19] This protocol outlines a general approach for the kinetic resolution of a racemic pyrazole carboxylic acid ester using a hydrolase (e.g., a lipase) to produce an enantiomerically enriched pyrazole carboxylic acid.

Conceptual Workflow

G Start Racemic Pyrazole Carboxylic Acid Ester Reaction Enzymatic Hydrolysis in Buffer/Co-solvent Start->Reaction Enzyme Hydrolase Enzyme (e.g., Lipase) Enzyme->Reaction Products Mixture: (S)-Pyrazole Carboxylic Acid (R)-Pyrazole Ester (unreacted) Reaction->Products Separation Separation (e.g., Extraction, Chromatography) Products->Separation Final_Acid Enantiopure (S)-Carboxylic Acid Separation->Final_Acid Final_Ester Enantiopure (R)-Ester Separation->Final_Ester

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Strategies for Pyrazole Derivatives in Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating a wide range of diseases from cancer and inflammation to viral infections and cardiovascular conditions.[1] Notable examples include the kinase inhibitors Ruxolitinib and Ibrutinib, which underscore the scaffold's success in targeting enzymes that are often dysregulated in disease.[1][4]

The therapeutic potential of pyrazole derivatives stems from their ability to be chemically modified at multiple positions, enabling fine-tuning of their pharmacological and pharmacokinetic profiles.[2][5] This structural versatility makes large pyrazole-based compound libraries a rich source for identifying novel therapeutic leads. High-Throughput Screening (HTS) provides the necessary engine to rapidly evaluate these vast chemical libraries, identifying "hits" that can be optimized into clinical candidates. This guide provides a comprehensive overview of HTS assay strategies, detailed protocols, and field-proven insights for the successful screening of pyrazole derivatives.

Part 1: Foundational Principles of HTS for Pyrazole Derivatives

Before embarking on an HTS campaign, it is crucial to select the appropriate screening strategy. The choice depends on whether the primary goal is to identify compounds that modulate a known target (target-based screening) or to discover compounds that produce a desired physiological effect in a complex biological system (phenotypic screening).[6][7]

Target-Based vs. Phenotypic Screening
  • Target-Based Screening: This is the most common approach, where assays are designed to measure the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor). It is a reductionist approach that provides clear, direct evidence of a compound's mechanism of action. The challenge lies in ensuring that the observed activity translates to the desired effect in a cellular or whole-organism context.

  • Phenotypic Screening: This strategy involves testing compounds in complex biological systems, such as living cells or whole organisms, to identify agents that induce a desired change in phenotype (e.g., cancer cell death, reduction of an inflammatory marker).[6][8] This approach is agnostic to the specific molecular target, which can be advantageous for discovering novel mechanisms of action.[7] However, subsequent target deconvolution is often a significant challenge.

The choice between these strategies is dictated by the program's goals and the existing knowledge of the disease biology.

G cluster_0 HTS Campaign Design Start Define Therapeutic Goal KnownTarget Is the Molecular Target Known? Start->KnownTarget TargetBased Target-Based Screening KnownTarget->TargetBased Yes Phenotypic Phenotypic Screening KnownTarget->Phenotypic No AssayDev Assay Development & Validation TargetBased->AssayDev Phenotypic->AssayDev TargetDeconv Target Deconvolution Phenotypic->TargetDeconv HTS High-Throughput Screening AssayDev->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization HitID->LeadOpt TargetDeconv->LeadOpt

Diagram 1: Decision workflow for selecting a screening strategy.

Part 2: Target-Based HTS Assays for Pyrazole Derivatives

Given that many pyrazole derivatives are designed as enzyme inhibitors, particularly kinase inhibitors, target-based assays are highly prevalent.[3] These can be broadly categorized into biochemical and biophysical assays.

Biochemical Assays

Biochemical assays directly measure the function of a target protein, typically an enzyme, in a purified system. They are the workhorses of HTS for enzyme inhibitors.

Protein kinases are a major target class for pyrazole compounds.[4][9] HTS assays for kinase inhibitors typically measure the phosphorylation of a substrate.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This is a widely used, luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[9][10] A lower ADP level in the presence of a test compound indicates inhibition of kinase activity.

Causality Behind Experimental Choices:

  • Why ADP-Glo? This format is universal for any kinase, sensitive, and resistant to signal interference from library compounds, making it ideal for HTS.

  • Controls are Critical: A "no-enzyme" control establishes the background signal, while a "vehicle" control (e.g., DMSO) represents 100% enzyme activity. A known inhibitor serves as a positive control for assay validation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and the test pyrazole compounds serially diluted in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution to wells. Add 25 nL of test compound or control. Add 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Compound Class/ExampleTarget Kinase(s)IC₅₀ (nM)Assay TypeReference
Pyrazole-based InhibitorAkt161Biochemical[3]
Afuresertib AnalogueAkt11.3Biochemical[3]
Pyrazole-benzimidazole HybridChk217.9Cell-free[3]
AT7519CDK2 / CDK524 / 23Biochemical[3]
RuxolitinibJAK1 / JAK2~3Enzyme Assay[11]
Pyrazole Derivative 6HPK1PotentADP-Glo[10]

Table 1: Examples of pyrazole-based kinase inhibitors and their potencies determined in biochemical assays.

Biophysical Assays

Biophysical assays detect the direct binding of a compound to a target protein, rather than measuring the protein's function.[12] They are exceptionally sensitive and are particularly crucial for fragment-based drug discovery (FBDD), where the initial hits (fragments) bind with very low affinity.[13][14]

G cluster_biophysical Biophysical Screening Cascade for Fragments Screen Primary Screen (e.g., Thermal Shift) Validate Secondary Screen (Validation) (e.g., NMR, SPR) Screen->Validate Identifies initial hits Characterize Hit Characterization (e.g., ITC, X-ray Crystallography) Validate->Characterize Confirms binding & removes false positives FBLD Fragment-Based Lead Discovery Characterize->FBLD Provides structural & thermodynamic data

Diagram 2: A typical biophysical screening cascade for FBDD.

Protocol 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a target protein. The binding of a ligand, such as a pyrazole derivative, typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).[15]

Causality Behind Experimental Choices:

  • Why DSF for Primary Screening? It is a rapid, low-cost, and low-protein-consumption method suitable for screening large libraries.[14]

  • Fluorescent Dye: A dye like SYPRO Orange is used, which fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

Step-by-Step Methodology:

  • Setup: In a 96- or 384-well PCR plate, add the purified target protein and SYPRO Orange dye to a buffer solution.

  • Compound Addition: Add the pyrazole compounds or DMSO vehicle control to the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tₘ. A positive shift in Tₘ (ΔTₘ) in the presence of a compound indicates binding and stabilization.

Orthogonal Validation is Essential: DSF can produce false positives. Therefore, hits from a primary DSF screen must be validated using an orthogonal method, such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), to confirm direct binding.[13][15]

Part 3: Cell-Based HTS Assays

Cell-based assays bridge the gap between biochemical activity and physiological relevance.[4] They are essential for evaluating a compound's ability to enter cells, engage its target in a complex cellular environment, and exert a desired biological effect.

Proliferation and Cytotoxicity Assays

These are the most common phenotypic assays, used to identify compounds that inhibit the growth of cancer cells or are toxic to them.[11][16]

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[11]

Causality Behind Experimental Choices:

  • Why MTT? It is a robust, inexpensive, and well-established method for assessing cytotoxicity in a high-throughput format.

  • Cell Seeding Density: Optimizing the initial number of cells seeded is critical to ensure they are in the logarithmic growth phase during the compound treatment period.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[11]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the pyrazole compounds. Include untreated and vehicle (DMSO) controls. Incubate for 48-72 hours.[11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Compound Class/ExampleCell Line(s)IC₅₀ (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]pyridinesHepG2, MCF-7, HeLa3.11 - 4.91Cytotoxicity, DNA Binding[11]
Pyrazole ChalconesMCF-7 (Breast Cancer)5.8Antiproliferative[11]
Pyrazole-Indole HybridsHepG2 (Liver Cancer)6.1 - 7.9CDK-2 Inhibition[17]
Pyrazole-linked benzothiazoleA549, HeLa, MCF74.63 - 5.54Topoisomerase I inhibition[18]

Table 2: Examples of anticancer activity of pyrazole derivatives in cell-based assays.

Target Engagement and Pathway Modulation Assays

Beyond simple cytotoxicity, it is crucial to confirm that a pyrazole derivative engages its intended target within the cell and modulates the downstream signaling pathway.

Protocol 4: Western Blotting for Phospho-Protein Analysis

This protocol allows for the semi-quantitative analysis of changes in protein phosphorylation, providing direct evidence of target kinase inhibition in a cellular context.[4]

Causality Behind Experimental Choices:

  • Why Western Blot? It provides direct visual evidence of the inhibition of a specific signaling event (e.g., decreased phosphorylation of a kinase substrate), confirming the compound's mechanism of action.

  • Loading Control: An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used to ensure equal protein loading across all lanes, allowing for accurate comparison.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a defined period. Include a vehicle control.[4]

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to normalize samples.[4]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize them to a total protein or loading control to determine the dose-dependent decrease in phosphorylation.

G cluster_pathway CDK/Rb Signaling Pathway Inhibition Mitogen Mitogenic Signals (Growth Factors) CDK46 Cyclin D / CDK4/6 Mitogen->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F_seq E2F (Sequestered) pRb->E2F_seq releases E2F E2F_free E2F (Free) E2F_seq->E2F_free Transcription G1/S Phase Gene Transcription E2F_free->Transcription activates CDK2 Cyclin E / CDK2 Transcription->CDK2 promotes S_Phase S Phase Entry Transcription->S_Phase CDK2->pRb further phosphorylates Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Sources

Method

Application Notes &amp; Protocols: Leveraging 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the Synthesis of Advanced Functional Materials

Introduction: The Versatility of Pyrazole-Based Ligands in Material Science Pyrazole scaffolds are a cornerstone in the design of functional materials, prized for their unique coordination properties that facilitate the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Material Science

Pyrazole scaffolds are a cornerstone in the design of functional materials, prized for their unique coordination properties that facilitate the self-assembly of intricate molecular architectures.[1] Their derivatives, particularly those bearing carboxylic acid functionalities, serve as versatile building blocks for a myriad of materials, including metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures. These materials exhibit remarkable properties, finding applications in fields ranging from electronics and sensors to catalysis and drug delivery.

This document provides a detailed guide on the utilization of a specific pyrazole derivative, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid , as a precursor for the synthesis of functional coordination complexes. While the direct application of this compound in traditional porous MOFs is an emerging area, its utility in creating discrete metal complexes with tailored properties is well-documented and serves as an excellent model for its broader potential in material science.

Herein, we delve into the synthesis of pyrazole-amide ligands derived from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and their subsequent complexation with metal ions. These protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes.

Physicochemical Properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

A thorough understanding of the precursor's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 5744-59-2[2]
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 170-176 °C[3]

Synthesis of Pyrazole-Amide Ligands: A Gateway to Functional Coordination Complexes

A key application of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in material science is its use as a starting material for the synthesis of more complex ligands. By modifying the carboxylic acid group into an amide, we can introduce new functionalities and steric properties, which in turn influence the structure and properties of the resulting metal complexes.

Rationale for Amide Functionalization

The transformation of the carboxylic acid to an amide is a critical step that enhances the ligand's versatility. Amide groups are excellent chelating agents and can participate in hydrogen bonding, which plays a crucial role in the self-assembly and stability of supramolecular structures.[1] This functionalization allows for a greater degree of control over the final material's properties.

Experimental Workflow for Ligand Synthesis

The following diagram illustrates the two-step synthesis of pyrazole-amide ligands from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Ligand_Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation A1 1,5-dimethyl-1H-pyrazole- 3-carboxylic acid (A1) SOCl2 Thionyl Chloride (SOCl2) in Dichloromethane A1->SOCl2 Stirring A2 1,5-dimethyl-1H-pyrazol- 3-carbonyl chloride (A2) SOCl2->A2 Amine Primary Amine (e.g., Aniline) + Triethylamine in CH2Cl2 A2->Amine Reflux L1 1,5-dimethyl-N-phenyl- 1H-pyrazole-3-carboxamide (L1) Amine->L1

Caption: Workflow for the synthesis of pyrazole-amide ligands.

Detailed Protocol for the Synthesis of 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1)

This protocol is adapted from a peer-reviewed research article and provides a step-by-step guide for the synthesis of a specific pyrazole-amide ligand.[1]

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (A1)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Aniline

  • Triethylamine (Et₃N)

Procedure:

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3-carbonyl chloride (A2) [1]

  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (A1) in dichloromethane.

  • Slowly add thionyl chloride (SOCl₂) to the solution while stirring.

  • Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride (A2). This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) [1]

  • Dissolve the crude 1,5-dimethyl-1H-pyrazol-3-carbonyl chloride (A2) in dichloromethane.

  • In a separate flask, prepare a solution of aniline and triethylamine in dichloromethane.

  • Add the solution of A2 dropwise to the aniline and triethylamine solution with constant stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 24 hours.[1]

  • After cooling, the mixture is filtered to remove any precipitate (triethylamine hydrochloride).

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to obtain the pure ligand (L1).

Application in Coordination Chemistry: Synthesis of a Mononuclear Ni(II) Complex

The synthesized pyrazole-amide ligand (L1) can be used to form coordination complexes with various metal ions. These complexes can exhibit interesting magnetic, optical, and biological properties.

Rationale for Metal Complexation

The nitrogen atoms of the pyrazole ring and the oxygen atom of the amide group in L1 are excellent coordination sites for metal ions. The reaction of L1 with a suitable metal salt leads to the formation of a stable coordination complex. The geometry and nuclearity (mononuclear, dinuclear, etc.) of the complex are influenced by the metal ion, the counter-anion, and the reaction conditions.

Experimental Workflow for the Synthesis of Ni(L1)₂₂

Complex_Synthesis_Workflow L1_sol Solution of L1 in Methanol Reaction Stirring at Room Temperature L1_sol->Reaction Ni_salt Ni(H2O)62 in Methanol Ni_salt->Reaction Crystals Single Crystals of Ni(L1)22 Reaction->Crystals Slow Evaporation

Caption: Workflow for the synthesis of a Ni(II) coordination complex.

Detailed Protocol for the Synthesis of Ni(L1)₂₂

This protocol describes the synthesis of a mononuclear Nickel(II) complex using the previously synthesized ligand L1.[1]

Materials:

  • 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1)

  • Hexaaquanickel(II) perchlorate (₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) in methanol.

  • In a separate container, dissolve hexaaquanickel(II) perchlorate in methanol.

  • Slowly add the methanolic solution of the nickel salt to the ligand solution with continuous stirring at room temperature.

  • Allow the resulting solution to stand for slow evaporation at room temperature.

  • Single crystals of the complex ₂ suitable for X-ray diffraction will form over time.

Characterization of the Synthesized Materials

Proper characterization is essential to confirm the identity and purity of the synthesized ligands and complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to verify the functional group transformations during the synthesis.

CompoundKey Vibrational Bands (cm⁻¹)InterpretationReference
A1 ~1700 (C=O)Carboxylic acid carbonyl stretch
L1 ~1650 (C=O), ~3300 (N-H)Amide carbonyl and N-H stretches[1]
Shift in C=O and pyrazole ring vibrationsCoordination of the ligand to the Ni(II) ion[1]
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the coordination complex, including bond lengths, bond angles, and the coordination geometry of the metal center. For the complex ₂, X-ray crystallography has revealed a mononuclear structure where the Ni(II) ion is coordinated to two L1 ligands.[1]

Potential Applications and Future Directions

The coordination complexes derived from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid have shown promise in biological applications, exhibiting antifungal and antibacterial activities.[1] This opens up avenues for their use in the development of new antimicrobial agents.

Furthermore, the principles outlined in these protocols can be extended to synthesize a wide range of other functional materials. By varying the primary amine in the ligand synthesis step, a library of pyrazole-amide ligands with different electronic and steric properties can be created. Subsequent complexation with various transition metals could lead to the formation of novel coordination polymers and MOFs with potential applications in:

  • Catalysis: The metal centers in these materials can act as catalytic sites.

  • Sensing: The interaction of guest molecules with the framework could lead to a detectable change in the material's properties.

  • Gas Storage and Separation: By designing porous frameworks, these materials could be used for the selective adsorption of gases.

References

  • El Makrini, A., et al. (2024). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. Molecules, 29(5), 1186. [Link]

  • ResearchGate. (2024). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. [Link]

  • Google Patents. (2017).
  • Google Patents. (2014). Benzpyrazol derivatives as inhibitors of PI3 kinases. US8658635B2.
  • SciELO. (2019). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2020). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid {2-[5-(3,4-dichlorophenyl)furan-2-yl]ethyl}amide.
  • Google Patents. (2000).
  • Durham University. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis. [Link]

  • Google Patents. (2014).
  • ACS Publications. (2020). Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling with 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,5-Dimethyl-1H-pyrazole-3-carboxamides The 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold is a privileged structural mot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,5-Dimethyl-1H-pyrazole-3-carboxamides

The 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. Its prevalence in a wide array of biologically active molecules stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in various intermolecular interactions with biological targets. Consequently, the efficient and reliable synthesis of these carboxamides is of paramount importance for the rapid exploration of chemical space and the development of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the amide coupling of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with a variety of primary and secondary amines. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers to successfully synthesize their target molecules, troubleshoot common challenges, and optimize their reaction conditions.

Core Principles of Amide Coupling with 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile. The choice of activating agent is critical and depends on several factors, including the steric and electronic properties of the amine, the presence of other functional groups, and the desired scale of the reaction.

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a heteroaromatic carboxylic acid. The pyrazole ring is electron-deficient, which can influence the reactivity of the carboxyl group. However, the presence of the two methyl groups can also impact solubility and steric hindrance. Understanding these characteristics is key to selecting the optimal coupling strategy.

Recommended Protocols for Amide Coupling

This section details three robust and widely applicable protocols for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides, each employing a different class of coupling reagent.

Protocol 1: Thionyl Chloride-Mediated Amide Coupling

This classical method proceeds via the formation of a highly reactive acyl chloride intermediate. It is a cost-effective and often high-yielding approach, particularly suitable for simple amines.[2]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): In excess, it serves as both the activating agent and the solvent, driving the reaction to completion. A catalytic amount of DMF can accelerate the formation of the acyl chloride via the Vilsmeier reagent.

  • Reflux: The elevated temperature ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Ammonia/Amine Addition at 0 °C: The reaction of the acyl chloride with the amine is highly exothermic. Low-temperature addition helps to control the reaction rate and minimize side reactions.

Experimental Protocol:

  • To 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (3.0 eq).[2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.[2]

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[3]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,5-dimethyl-1H-pyrazole-3-carboxamide.[3][4]

Protocol 2: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that facilitate amide bond formation under mild conditions.[5] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization (if applicable) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[5]

Causality Behind Experimental Choices:

  • EDC: Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

  • HOBt: Reacts with the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and racemization.[5]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the proton generated during the reaction.

  • DMF or DCM: Common polar aprotic solvents that are suitable for dissolving the reactants.

Experimental Protocol:

  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[7]

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3][4]

Protocol 3: Phosphonium Salt-Mediated Amide Coupling (HATU)

Uronium/aminium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and are often the reagents of choice for challenging couplings, including those involving sterically hindered amines or electron-deficient anilines.[9]

Causality Behind Experimental Choices:

  • HATU: Rapidly converts the carboxylic acid into a highly reactive OAt-ester, which readily undergoes aminolysis.[10]

  • DIPEA: A non-nucleophilic base required to deprotonate the carboxylic acid and facilitate the activation process.

  • DMF or ACN: Polar aprotic solvents that are well-suited for HATU-mediated couplings.

Experimental Protocol:

  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or acetonitrile (ACN).[11]

  • Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution.[3][12]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.[12]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[11]

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3][4]

Protocol 4: Propanephosphonic Anhydride (T3P®)-Mediated Amide Coupling

T3P® is a versatile and user-friendly coupling reagent that is particularly well-suited for large-scale synthesis due to its high reactivity, mild reaction conditions, and the formation of water-soluble byproducts that are easily removed during workup.[13][14]

Causality Behind Experimental Choices:

  • T3P®: Activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride, which is a highly effective acylating agent.[15]

  • Pyridine or DIPEA: A base is required to deprotonate the carboxylic acid and facilitate the reaction. Pyridine has been shown to be particularly effective in minimizing epimerization in sensitive substrates.[14]

  • EtOAc or DCM: Common solvents for T3P®-mediated couplings.

Experimental Protocol:

  • To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in ethyl acetate (EtOAc) or DCM, add pyridine or DIPEA (3.0 eq).[16]

  • Cool the mixture to 0 °C.

  • Slowly add a 50% solution of T3P® in EtOAc (1.5-2.0 eq) to the reaction mixture over 30 minutes.[16]

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the same solvent and wash sequentially with 10% citric acid solution, water, saturated sodium bicarbonate solution, and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4][16]

Data Presentation

Table 1: Comparison of Amide Coupling Reagents for 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Coupling ReagentKey AdvantagesKey DisadvantagesTypical SolventsTypical Base
SOCl₂ Cost-effective, high-yielding for simple amines.[2]Harsh conditions, limited functional group tolerance.[1]DCM, THFTEA, DIPEA
EDC/HOBt Mild conditions, good for a wide range of substrates.[5]Byproduct (DCU if DCC is used) can be difficult to remove.[17]DMF, DCMDIPEA, TEA
HATU Highly efficient, rapid reactions, good for challenging couplings.[9]Higher cost, potential for guanidinylation of the amine.[10]DMF, ACNDIPEA
T3P® Mild conditions, easy workup (water-soluble byproducts), scalable.[13][14]Moderate cost.EtOAc, DCMPyridine, DIPEA

Visualization of Experimental Workflows and Mechanisms

Diagram 1: General Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid C Dissolve in Anhydrous Solvent A->C B Primary or Secondary Amine B->C D Add Coupling Reagent and Base C->D E Stir at Appropriate Temperature D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (Wash) F->G Reaction Complete H Dry Organic Layer G->H I Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K Pure 1,5-Dimethyl-1H-pyrazole-3-carboxamide J->K

Caption: General experimental workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides.

Diagram 2: Mechanism of EDC/HOBt Mediated Amide Coupling

G RCOOH 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid R-C(=O)OH EDC EDC RN=C=NR' RCOOH:f1->EDC:f1 + OAcylisourea O-Acylisourea Intermediate R-C(=O)O-C(=NHR)NHR' EDC:f1->OAcylisourea:f1 HOBt HOBt Bt-OH OAcylisourea:f1->HOBt:f1 + Urea Urea Byproduct RNH-C(=O)NHR' OAcylisourea:f1->Urea:f1 HOBt_ester Active HOBt Ester R-C(=O)O-Bt HOBt:f1->HOBt_ester:f1 Amine Amine R''NH₂ HOBt_ester:f1->Amine:f1 + Amide Amide Product R-C(=O)NHR'' Amine:f1->Amide:f0

Sources

Method

functionalization of the pyrazole ring in 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Strategic Functionalization of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Introduction: The Pyrazole Scaffold and its Significance in Modern Drug Discovery The pyrazole nucleus, a five-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Introduction: The Pyrazole Scaffold and its Significance in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a host of kinase inhibitors for cancer therapy.[2][3][4][5] The metabolic stability and synthetic tractability of the pyrazole ring make it an exceptionally valuable core for the design of novel therapeutics.[2]

Within this important class of compounds, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid serves as a particularly valuable and readily available building block for chemical synthesis and drug development.[6][7][8] Its trifunctional nature—featuring two distinct methyl groups and a carboxylic acid moiety on the pyrazole core—presents a unique canvas for selective chemical modification. This guide provides a detailed exploration of the strategic functionalization of this molecule, focusing on both the pyrazole ring itself and its carboxylic acid substituent. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for key transformations.

Understanding the Reactivity and Regioselectivity of the Pyrazole Ring

The functionalization of the pyrazole ring is governed by the electronic nature of the heterocycle and the directing effects of its substituents. The pyrazole ring is an electron-rich aromatic system, but the distribution of electron density is not uniform.[9] In 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the C4 position is the sole unsubstituted carbon atom on the ring, making it the primary focal point for chemical modification.

  • Activating Groups: The N1-methyl and C5-methyl groups are electron-donating via inductive and hyperconjugation effects. They increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack.

  • Deactivating Group: The C3-carboxylic acid group is strongly electron-withdrawing through resonance and inductive effects. This deactivates the ring towards electrophilic substitution, particularly at the adjacent C4 position.

  • Net Effect: Despite the deactivating influence of the carboxylic acid, the cumulative activating effects of the two methyl groups ensure that the C4 position remains sufficiently nucleophilic to react with a range of electrophiles.[10] Consequently, electrophilic substitution reactions on this scaffold occur with high regioselectivity at the C4 position.

Caption: Structure and numbering of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid scaffold.

PART 1: Functionalization at the C4-Position

The unsubstituted C4-position is the logical and primary site for introducing new functional groups onto the pyrazole core.

A. Electrophilic Halogenation: Introduction of Bromine and Chlorine

Halogenated pyrazoles are critical intermediates, serving as versatile handles for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[11] The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the C4-position acts as the nucleophile.

Causality and Experimental Choices:

  • Reagents: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are preferred halogenating agents. They are crystalline solids that are safer and easier to handle than elemental bromine or chlorine gas. They generate a low concentration of electrophilic halogen in situ, which helps to prevent over-reaction and improves selectivity.[12]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is typically used. These solvents can solubilize the starting material and reagents and help to stabilize the charged intermediates formed during the reaction.

Caption: General scheme for C4-halogenation.

Detailed Protocol: C4-Bromination

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Add acetonitrile or DMF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, pour the reaction mixture into water. The product may precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

ParameterConditionRationale
Halogen Source N-Bromosuccinimide (NBS)Mild, selective, and safe solid reagent.
Stoichiometry 1.1 equivalentsA slight excess ensures complete conversion of the starting material.
Solvent Acetonitrile or DMFPolar aprotic; effectively dissolves reagents and stabilizes intermediates.
Temperature Room Temperature to 50°CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Typical Yield >85%High regioselectivity leads to efficient conversion to the desired product.
B. Nitration: Installing a Versatile Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis. It can be reduced to an amine, which is a key moiety in many pharmaceuticals, or used as a precursor for other functional groups. Direct nitration of the pyrazole ring at the C4 position is a straightforward approach.[13]

Causality and Experimental Choices:

  • Reagents: A classic mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[14]

  • Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent uncontrolled reactions and the formation of undesired byproducts.

Caption: Reaction scheme for the C4-nitration of the pyrazole scaffold.

Detailed Protocol: C4-Nitration

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until a homogeneous solution is obtained.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole, maintaining the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess acid and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Dry the solid product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if further purification is necessary.

SAFETY NOTE: The use of concentrated nitric and sulfuric acids is hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

PART 2: Functionalization of the Carboxylic Acid Group

Modifying the C3-carboxylic acid is a complementary and equally important strategy for diversifying the core scaffold. The most common transformation is the formation of amides, which are prevalent in biologically active molecules.

Amide Bond Formation via Acid Chloride Intermediate

This robust, two-step procedure is a classic and reliable method for synthesizing a wide variety of amides. The carboxylic acid is first activated by converting it to a more reactive acid chloride, which then readily reacts with an amine.[15][16][17]

Causality and Experimental Choices:

  • Activation Step: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed, driving the reaction to completion.[18]

  • Coupling Step: The highly electrophilic acid chloride reacts rapidly with a wide range of primary and secondary amines. A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.

Caption: Two-step workflow for the synthesis of pyrazole-3-carboxamides.

Detailed Protocol: Synthesis of a Pyrazole-3-carboxamide

Step 1: Formation of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

  • Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2-5 eq), either neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Amide Coupling

  • Preparation: Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Add the amine solution dropwise to the stirred, cold solution of the acid chloride. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization.

Summary of Functionalization Strategies

PositionReaction TypeKey ReagentsFunctional Group IntroducedKey Application
C4 Electrophilic Halogenation NBS, NCS-Br, -ClPrecursor for cross-coupling reactions.
C4 Electrophilic Nitration Conc. HNO₃ / H₂SO₄-NO₂Can be reduced to an amine (-NH₂).
C3 Amide Formation SOCl₂, then R₂NH-C(O)NR₂Common pharmacophore in drug molecules.

Conclusion and Future Perspectives

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a highly adaptable scaffold for chemical synthesis. The protocols outlined in this guide demonstrate reliable and regioselective methods for functionalizing both the C4-position of the pyrazole ring and the C3-carboxylic acid group. These transformations yield a diverse array of derivatives that are invaluable starting points for constructing more complex molecules. The resulting halogenated, nitrated, and amidated pyrazoles serve as key building blocks in discovery chemistry programs aimed at developing new therapeutics for a wide range of diseases.[1][5] Future work in this area will likely focus on developing more advanced C-H functionalization techniques to further expand the accessible chemical space from this versatile starting material.[19][20][21]

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • National Institutes of Health. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available from: [Link]

  • National Institutes of Health. Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Royal Society of Chemistry Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters. Available from: [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. Available from: [Link]

  • KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]

  • ACS Publications. Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines | Organic Letters. Available from: [Link]

  • Royal Society of Chemistry Publishing. Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

  • ResearchGate. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • De Gruyter. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]

  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • ACS Publications. Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. Available from: [Link]

  • National Institutes of Health. Decarboxylative Halogenation of Organic Compounds. Available from: [Link]

  • ResearchGate. Halogenation of the pyrazole scaffold | Download Table. Available from: [Link]

  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. Available from: [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

Welcome to the technical support center for the purification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in obtaining this key synthetic intermediate in high purity.

Introduction to Purification Challenges

1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a solid at room temperature with a melting point in the range of 170-176 °C. The primary challenges in its purification often stem from the synthetic route employed, which can introduce a variety of impurities. These may include unreacted starting materials, regioisomers (depending on the synthetic strategy), and byproducts of side reactions. The key to successful purification lies in understanding the physicochemical properties of the target molecule and its potential contaminants to select the most effective purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation - Incomplete reaction. - Presence of unreacted starting materials or byproducts.- Monitor the reaction to completion using TLC or LC-MS. - Employ a multi-step purification approach, such as acid-base extraction followed by recrystallization.
Product "Oils Out" During Recrystallization - The solvent is too nonpolar for the compound. - The cooling rate is too rapid. - The presence of impurities is depressing the melting point.- Use a more polar solvent or a co-solvent system (e.g., ethanol/water). - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Perform a preliminary purification step like acid-base extraction to remove gross impurities.
Poor Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures. - Too much solvent was used. - Premature crystallization and loss of product during hot filtration.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1] - Use the minimum amount of boiling solvent to dissolve the crude product.[1] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Persistent Impurities Despite Recrystallization - The impurity has very similar solubility properties to the desired product. - The impurity co-crystallizes with the product.- Consider an alternative purification technique such as column chromatography. - A different recrystallization solvent may offer better selectivity. - For basic impurities, an acid wash during work-up can be effective.
Difficulty Removing Colored Impurities - Presence of high molecular weight, conjugated byproducts.- Treat the solution with activated charcoal before hot filtration during recrystallization.[1]

Purification Workflow Decision Diagram

The choice of purification strategy is critical and depends on the nature of the impurities. The following diagram outlines a decision-making process for selecting the appropriate purification method.

purification_workflow start Crude Product (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) check_impurities Assess Impurity Profile (TLC, LC-MS, NMR) start->check_impurities is_neutral_or_basic Are impurities primarily neutral or basic? check_impurities->is_neutral_or_basic acid_base_extraction Perform Acid-Base Extraction is_neutral_or_basic->acid_base_extraction Yes is_solid Is the product a solid? is_neutral_or_basic->is_solid No check_purity_after_extraction Check Purity acid_base_extraction->check_purity_after_extraction recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No check_purity_after_recrystallization Check Purity recrystallization->check_purity_after_recrystallization check_purity_after_extraction->is_solid Purity < 98% pure_product Pure Product check_purity_after_extraction->pure_product Purity > 98% check_purity_after_recrystallization->column_chromatography Purity < 98% check_purity_after_recrystallization->pure_product Purity > 98% column_chromatography->pure_product

Caption: Decision workflow for purification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate and collect the aqueous layer.

  • Re-extraction: Wash the organic layer again with fresh NaHCO₃ solution to ensure complete extraction of the carboxylic acid. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (test with litmus paper). The 1,5-dimethyl-1H-pyrazole-3-carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step for solid compounds.

  • Solvent Selection: Based on literature for similar pyrazole derivatives, ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening.[2][3] The ideal solvent should dissolve the compound when hot but not when cold.[1]

  • Dissolution: In a flask, add the crude solid and the minimum amount of boiling recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid?

A1: The impurities will depend on your synthetic route. Common impurities include unreacted starting materials such as ethyl 2,4-dioxovalerate and methylhydrazine. Side products from incomplete cyclization or alternative reaction pathways may also be present.

Q2: My compound is a solid. Can I just use recrystallization without acid-base extraction?

A2: While you can, a preliminary acid-base extraction is often beneficial. It can remove a significant amount of neutral and basic impurities, making the subsequent recrystallization more effective and potentially improving your yield and final purity.

Q3: I am having trouble finding a good single solvent for recrystallization. What should I do?

A3: A mixed solvent system is a good alternative. For instance, you can dissolve your compound in a minimal amount of a "good" hot solvent (like ethanol) and then add a "poor" hot solvent (like water) dropwise until the solution becomes slightly cloudy. Then allow it to cool slowly.[4]

Q4: How can I confirm the purity of my final product?

A4: The purity of your 1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be assessed by several methods. A sharp melting point that matches the literature value (170-176 °C) is a good indicator of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and LC-MS can provide more detailed information about the presence of any residual impurities.[5][6]

Q5: Are there any alternative purification methods for this compound?

A5: For challenging purifications where impurities are structurally very similar to the product, column chromatography can be effective.[7] Additionally, a patent for purifying pyrazoles suggests forming an acid addition salt (e.g., with phosphoric or oxalic acid), crystallizing the salt, and then neutralizing to recover the purified pyrazole.[8]

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (2016). RSC Advances. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2008). Arkat USA. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. Retrieved from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2021). Request PDF. Retrieved from [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from [Link]

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) on Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. As Senior Application Scientists, we understand that synthesizing substituted pyrazoles, a cornerstone of modern medicinal and agricultural chemistry, can p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As Senior Application Scientists, we understand that synthesizing substituted pyrazoles, a cornerstone of modern medicinal and agricultural chemistry, can present significant challenges.[1][2] This guide is designed to provide practical, experience-driven solutions to the common issues encountered in the lab, from low yields and regioselectivity problems to purification hurdles.

Our approach is rooted in explaining the fundamental chemistry behind each troubleshooting step, empowering you to make informed decisions and optimize your reaction outcomes.

Q1: What is the most common and reliable method for synthesizing the pyrazole core?

The Knorr pyrazole synthesis and its variations remain the most widely used and robust methods.[3] This reaction involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with a hydrazine derivative.[4] The reaction is typically fast and high-yielding due to the formation of a stable aromatic ring.[4]

Q2: How does the Paal-Knorr synthesis relate to the Knorr synthesis?

The Paal-Knorr synthesis is a broader class of reactions for creating five-membered heterocycles from 1,4-dicarbonyl compounds.[5] The Knorr pyrazole synthesis is a specific subset that uses 1,3-dicarbonyls and hydrazines to form pyrazoles.[5] Both rely on a condensation mechanism to form the heterocyclic ring.

Q3: What are the critical starting materials for a Knorr pyrazole synthesis?

The two essential components are:

  • A 1,3-dicarbonyl compound : This can be a β-diketone, β-ketoester, or related derivative. The nature of the substituents on this molecule will determine the final substitution pattern at positions 3, 4, and 5 of the pyrazole.

  • A hydrazine derivative : Using hydrazine hydrate (N₂H₄·H₂O) will result in an N-unsubstituted pyrazole. Using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) will yield an N1-substituted pyrazole.[6]

Q4: Does the reaction require a catalyst?

While the reaction can sometimes proceed without a catalyst, its rate and yield are often significantly improved with one. Weakly acidic conditions, such as using acetic acid, are common and facilitate the dehydration steps.[7][8] For specific applications, various other catalysts, from Lewis acids to transition metals, can be employed to enhance performance or control selectivity.[9]

Section 2: Troubleshooting Guide for Common Synthesis Problems

This section addresses the specific, practical issues that researchers frequently encounter during pyrazole synthesis.

Issue Cluster 1: Low or No Product Yield

Q: My reaction has a very low yield or failed completely. What are the most likely causes?

Low conversion is a common problem that can usually be traced back to a few key areas. A systematic approach is the best way to diagnose the issue.

  • Purity of Starting Materials: Hydrazines can degrade over time, and 1,3-dicarbonyl compounds can exist in their enol form, which might affect reactivity. Ensure the purity of your reagents before starting.

  • Reaction Conditions: Temperature and reaction time are critical. While some condensations are rapid at room temperature, others require reflux to proceed to completion.[9][10]

  • Atmospheric Contamination: Some reactions can be sensitive to oxygen or ambient moisture. If you suspect this, running the reaction under an inert atmosphere (N₂ or Ar) may improve the yield.

  • Inadequate Catalysis: The reaction often requires at least a weak acid catalyst to facilitate the key dehydration steps.[7] Without it, the reaction may be sluggish or stall entirely.

Below is a decision tree to help diagnose the root cause of low yield.

G start Low / No Yield Observed check_reagents Verify Purity of Starting Materials (Diketone, Hydrazine) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK solution_reagents Purify/Replace Reagents check_reagents->solution_reagents Impure check_catalyst Is Catalyst Required and Active? check_conditions->check_catalyst Conditions OK solution_conditions Optimize Temperature & Reaction Time check_conditions->solution_conditions Suboptimal check_atmosphere Is Reaction Sensitive to Air/Moisture? check_catalyst->check_atmosphere Catalyst OK solution_catalyst Add/Change Catalyst (e.g., Acetic Acid) check_catalyst->solution_catalyst Missing/Inactive solution_atmosphere Run Under Inert Atmosphere (N2/Ar) check_atmosphere->solution_atmosphere Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Q: How do I choose the optimal catalyst for my synthesis?

Catalyst choice depends on your specific substrates and desired outcome.

  • Homogeneous Acid Catalysts: Acetic acid is a standard choice for general-purpose synthesis as it effectively promotes the condensation and cyclization steps.[7] Hydrochloric acid can also be used.[1]

  • Transition-Metal Catalysts: For more complex transformations or challenging substrates, metal catalysts can provide exceptional yields and regioselectivity. For instance, silver triflate (AgOTf) has been shown to catalyze the reaction of trifluoromethylated ynones with hydrazines at room temperature, achieving yields up to 99% in just one hour.[10] Ruthenium-based catalysts are effective for synthesizing pyrazoles directly from 1,3-diols and hydrazines via hydrogen transfer.[11]

Catalyst TypeExampleTypical ConditionsKey AdvantagesReference
Homogeneous Acid Acetic AcidCatalytic amount, Reflux in EthanolInexpensive, readily available, effective for simple condensations.[7]
Lewis Acid BF₃Stoichiometric, controlled temp.Can activate carbonyls and control regiochemical outcomes.[12]
Transition Metal Silver Triflate (AgOTf)1 mol%, Room TempHigh efficiency and yield (up to 99%), very short reaction times.[10]
Transition Metal Ruthenium ComplexesCatalytic, High TempEnables synthesis from less common precursors like 1,3-diols.[11]
Nanocatalyst Nano-ZnOCatalytic, Mild TempHigh yields (up to 95%), short reaction times, easy work-up.[10]
Issue Cluster 2: Regioselectivity & Isomer Formation

Q: My reaction with an unsymmetrical 1,3-diketone produced a mixture of two pyrazole regioisomers. How can I control this?

This is the most common challenge in substituted pyrazole synthesis.[13] The formation of two isomers occurs because the substituted hydrazine can attack either of the two different carbonyl groups.[13] Fortunately, regioselectivity can be strongly influenced by several factors.

  • Solvent Choice (The Primary Lever): The solvent has a profound impact. Standard solvents like ethanol often give poor selectivity. However, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the preference for one isomer.[6][14] This is attributed to their ability to modulate the reactivity of the two carbonyl groups.[14] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have also been shown to provide excellent regioselectivity and high yields at room temperature.[1]

SolventIsomer Ratio (Example)YieldKey InsightReference
Ethanol (EtOH)~1:1 to 3:1ModeratePoor selectivity, often considered the baseline.[6]
Trifluoroethanol (TFE) 85:15 GoodSignificantly improves selectivity for the desired isomer.[6]
N,N-Dimethylacetamide High Regioselectivity59-98%Excellent performance at room temperature.[10]
  • Steric and Electronic Effects:

    • Sterics: A bulky substituent on the hydrazine or the diketone will favor attack at the less sterically hindered carbonyl group.[13]

    • Electronics: An electron-withdrawing group (like -CF₃) on the diketone will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Reaction pH and Temperature: The acidity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine, influencing the reaction pathway.[7][13] Temperature can affect whether the reaction is under kinetic or thermodynamic control, which may alter the final product ratio.[13]

Issue Cluster 3: Purification Challenges

Q: My crude product is an oil/solid with multiple spots on TLC, and it's difficult to purify. What are the best strategies?

Purification of pyrazoles, especially when regioisomers are present, requires a tailored approach.[15]

  • Column Chromatography: This is the most effective method for separating regioisomers and other impurities.[16]

    • Pro Tip for Basic Pyrazoles: Pyrazoles are basic and can streak or bind irreversibly to standard acidic silica gel. To prevent this, deactivate the silica by preparing your slurry with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[16][17] Alternatively, neutral alumina can be used as the stationary phase.[16]

  • Recrystallization: If your desired product is a solid and has different solubility properties than the impurities, recrystallization is a powerful and scalable technique.[16] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[17]

  • Acid-Salt Formation: Since pyrazoles are basic, they can be converted into crystalline salts by treatment with an acid (e.g., HCl, H₂SO₄).[16][18] The salt can be isolated and purified by recrystallization, and the pure pyrazole can then be recovered by neutralization with a base. This is an excellent method for removing non-basic impurities.[18]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity

This protocol is adapted from methodologies that prioritize regiochemical control.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent (approx. 0.6 M concentration).

  • Reagent Addition: Slowly add the substituted hydrazine (e.g., methylhydrazine) (1.5 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the TFE under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product mixture, which is now enriched in the desired regioisomer.

  • Purification: Purify the crude product using silica gel column chromatography (pre-treated with triethylamine if necessary) to isolate the pure pyrazole.[16]

Protocol 2: Purification of a Basic Pyrazole via Column Chromatography

This protocol incorporates best practices for handling basic compounds on silica gel.[16]

  • TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine (TEA) to the TLC solvent jar to simulate column conditions. Aim for an Rf value of 0.3-0.4 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 90:10 Hexane:EtOAc) containing 0.5% TEA. Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve your crude pyrazole in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system, collecting fractions. You can use gradient elution by gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your product and any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC (using a plate developed in a jar containing TEA).

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.

Section 4: Advanced Topics & Modern Synthetic Approaches

Q: What are the advantages of using microwave-assisted synthesis for pyrazoles?

Microwave-assisted synthesis has emerged as a powerful technique for accelerating pyrazole synthesis.[19]

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[20][21]

  • Improved Yields: Microwave heating can lead to higher product yields and cleaner reaction profiles.[20]

  • Solvent Reduction: Many microwave protocols use less solvent or are conducted under solvent-free conditions, making them a greener alternative.[22][23][24] For example, 1-aryl-1H-pyrazole-5-amines have been efficiently prepared in water using a microwave reactor.[23]

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis a1 Starting Materials (Diketone + Hydrazine) a2 Solvent + Catalyst (e.g., EtOH, Acid) a1->a2 a3 Thermal Heating (Hours) a2->a3 a4 Work-up & Purification a3->a4 a5 Final Product a4->a5 b1 Starting Materials (Diketone + Hydrazine) b2 Minimal/No Solvent (Optional Catalyst) b1->b2 b3 Microwave Irradiation (Minutes) b2->b3 b4 Work-up & Purification b3->b4 b5 Final Product b4->b5

Caption: Comparison of Conventional vs. Microwave Workflow.

Q: Are there environmentally friendly ("green") methods for pyrazole synthesis?

Yes, significant progress has been made in developing greener synthetic routes.

  • Water as a Solvent: Several protocols have been developed that successfully use water as the reaction medium, often with the help of a catalyst like PEG-SO₃H.[25]

  • Solvent-Free Reactions: Many reactions can be performed neat (solvent-free), especially with microwave assistance, which reduces waste and environmental impact.[24]

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the final product, increasing efficiency and reducing the number of purification steps.[25][26]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). ResearchGate. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2018). MDPI. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments. [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2024). RSC Publishing. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2002). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (2016). Taylor & Francis Online. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Various methods for the synthesis of pyrazole. (2022). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). Organic Letters. [Link]

  • Synthesis of pyrazole under solvent free condition. (2023). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2018). Taylor & Francis Online. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). PubMed. [Link]

  • Unit 4 Pyrazole. (2021). Slideshare. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

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Troubleshooting

Technical Support Center: Stability of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid in Solution

Welcome to the technical support center for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work with this compound in solution.

Introduction

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms.[1][2] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of potential stability issues, their underlying chemical principles, and practical guidance for mitigation and analysis. While specific degradation kinetics for this exact molecule are not extensively published, the information herein is synthesized from established principles of pyrazole chemistry and stability studies of structurally related compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues related to the stability of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in solution.

General Handling and Storage of Solutions

Question: What are the best practices for preparing and storing stock solutions of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to ensure stability?

Answer:

Proper preparation and storage are the first line of defense against degradation.

  • Solvent Selection: The choice of solvent can significantly impact stability. While solubility data should be consulted, common solvents include DMSO, DMF, and aqueous buffers. For aqueous solutions, the pH is a critical factor (see FAQ 2).

  • Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of compound in a clean, dry vial.

    • Add the appropriate solvent to achieve the desired concentration. Sonication may be used to aid dissolution.

  • Storage Conditions:

    • Short-term (days to weeks): Store solutions at 2-8°C, protected from light.[3]

    • Long-term (months to years): For optimal stability, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Some suppliers recommend storage of stock solutions at -80°C for up to 2 years and at -20°C for up to 1 year.[4]

Troubleshooting:

  • Precipitation upon storage: If precipitation is observed, especially after refrigeration, the solution may be supersaturated. Gently warm the solution and sonicate to redissolve. If the issue persists, consider preparing a fresh, less concentrated stock solution.

  • Discoloration: A change in the color of the solution may indicate degradation. It is advisable to discard the solution and prepare a fresh stock.

pH-Dependent Stability and Hydrolysis

Question: My experimental results are inconsistent when using aqueous buffers. Could the pH of my solution be affecting the stability of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid?

Answer:

Yes, the pH of aqueous solutions is a critical factor influencing the stability of many organic molecules, including those with carboxylic acid and heterocyclic functionalities. While the pyrazole ring itself is relatively stable, the overall molecule can be susceptible to acid- and base-catalyzed hydrolysis, although specific data for this compound is limited.

Potential Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., pH < 2) and elevated temperatures, the pyrazole ring could potentially undergo cleavage, although this is generally less common for aromatic pyrazoles. A more likely, though still challenging, reaction could be the decarboxylation of the carboxylic acid group, especially at very high temperatures.

  • Base-Catalyzed Hydrolysis: In strongly alkaline conditions (e.g., pH > 10), the pyrazole ring is generally stable, but other reactions could be induced, particularly at elevated temperatures.

Experimental Protocol for Assessing pH Stability:

This protocol outlines a forced degradation study to evaluate the stability of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid across a range of pH values.

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare solutions of the compound at a known concentration in each buffer. Include a control sample in a neutral, aprotic solvent like acetonitrile.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Section 4) to quantify the remaining parent compound and any degradation products.

Troubleshooting:

  • Rapid Degradation at Low or High pH: If significant degradation is observed, consider adjusting the pH of your experimental buffer to be closer to neutral. If extreme pH is required for your assay, minimize the incubation time of the compound in that buffer.

  • Multiple Degradation Peaks: The appearance of multiple peaks in the chromatogram suggests complex degradation pathways. Mass spectrometry (LC-MS) can be invaluable for identifying these degradation products.

Photostability

Question: I've noticed that my solutions of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid seem to lose potency over time, even when stored at the correct temperature. Could light be causing degradation?

Answer:

Yes, pyrazole derivatives can be susceptible to photodegradation.[5] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products and a loss of active compound.

Potential Photodegradation Pathway:

Upon absorption of UV light, the pyrazole ring can become electronically excited. This can lead to complex rearrangements or ring-opening reactions, potentially forming various isomeric or fragmented products. One possibility is the cleavage of the N-N bond, leading to highly reactive intermediates.

Diagram: Hypothetical Photodegradation Pathway

G 1,5-dimethyl-1H-pyrazole-3-carboxylic acid 1,5-dimethyl-1H-pyrazole-3-carboxylic acid Excited State Excited State 1,5-dimethyl-1H-pyrazole-3-carboxylic acid->Excited State UV Light (hν) Ring-Opened Intermediate Ring-Opened Intermediate Excited State->Ring-Opened Intermediate N-N Bond Cleavage Degradation Products Degradation Products Ring-Opened Intermediate->Degradation Products Rearrangement/Reaction G cluster_0 Identify Issue cluster_1 Potential Causes cluster_2 Solutions Peak Tailing Peak Tailing Secondary Interactions Secondary Interactions Peak Tailing->Secondary Interactions Poor Resolution Poor Resolution Suboptimal Gradient Suboptimal Gradient Poor Resolution->Suboptimal Gradient Ghost Peaks Ghost Peaks Contamination/Carryover Contamination/Carryover Ghost Peaks->Contamination/Carryover Drifting Retention Time Drifting Retention Time System Instability System Instability Drifting Retention Time->System Instability Adjust pH/Use End-capped Column Adjust pH/Use End-capped Column Secondary Interactions->Adjust pH/Use End-capped Column Optimize Gradient/Change Solvent Optimize Gradient/Change Solvent Suboptimal Gradient->Optimize Gradient/Change Solvent Use Fresh Solvents/Needle Wash Use Fresh Solvents/Needle Wash Contamination/Carryover->Use Fresh Solvents/Needle Wash Use Column Oven/Degas Mobile Phase Use Column Oven/Degas Mobile Phase System Instability->Use Column Oven/Degas Mobile Phase

Sources

Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Here, we address common challenges, provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance the success of your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid?

The most prevalent and industrially relevant method is a variation of the Knorr pyrazole synthesis. This involves the cyclocondensation of a β-ketoester, typically ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate), with methylhydrazine. The resulting pyrazole ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: I'm seeing two major products in my reaction mixture. What is the likely identity of the second product?

The most common byproduct is the regioisomer, 1,3-dimethyl-1H-pyrazole-3-carboxylic acid. This arises from the reaction of methylhydrazine with the unsymmetrical β-ketoester, which has two distinct carbonyl groups that can undergo initial condensation.

Q3: How can I control the regioselectivity of the reaction to favor the desired 1,5-dimethyl isomer?

Controlling regioselectivity is a key challenge. The outcome is often influenced by the reaction conditions. Generally, the more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) preferentially attacks the more electrophilic carbonyl carbon of the β-ketoester. Factors that can be optimized include:

  • Solvent: Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), have been shown to improve regioselectivity in similar syntheses.[1]

  • Acid Catalysis: The use of an acid catalyst can influence the rate of the initial condensation and subsequent cyclization, thereby affecting the isomeric ratio.

  • Temperature: Lower reaction temperatures may favor the formation of one isomer over the other.

Q4: Besides the regioisomer, what other byproducts should I be aware of?

Other potential byproducts include:

  • Incomplete Hydrolysis Product: If the final step is the hydrolysis of the corresponding ester (ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate), you may isolate some of this starting material if the reaction does not go to completion.

  • Amide Formation: If the synthesis proceeds via a nitrile intermediate, incomplete hydrolysis can lead to the formation of 1,5-dimethyl-1H-pyrazole-3-carboxamide.

  • Decarboxylation Product: Although generally requiring harsh conditions, decarboxylation of the final product to yield 1,5-dimethyl-1H-pyrazole can occur, particularly at high temperatures.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Suboptimal reaction temperature or time.- Inefficient hydrolysis of the ester intermediate.- Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS.- Ensure complete hydrolysis by adjusting the concentration of the base (e.g., NaOH or KOH) and the reaction time.
High Percentage of Regioisomeric Byproduct - Reaction conditions favoring the formation of the 1,3-dimethyl isomer.- Experiment with different solvents (e.g., DMAc, DMF).- Investigate the effect of acid catalysis on the regioselectivity.- Explore lower reaction temperatures.
Presence of Starting Materials in the Final Product - Incomplete reaction.- Inefficient work-up and purification.- Increase the reaction time or temperature as appropriate.- Optimize the extraction and purification steps. Recrystallization or column chromatography may be necessary.
Difficulty in Separating the Product from its Regioisomer - Similar polarities of the two isomers.- Utilize high-performance liquid chromatography (HPLC) for separation.[2]- Fractional crystallization may be effective if there is a significant difference in the solubility of the two isomers.- Rectification has been used to separate the parent 1,3- and 1,5-dimethylpyrazoles and may be adaptable for the carboxylic acid derivatives.[3]

Experimental Protocols & Mechanisms

Protocol 1: Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate

This protocol outlines the initial cyclocondensation reaction.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Materials:

  • Crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Water

  • Hydrochloric Acid

Procedure:

  • Dissolve the crude ester in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Reaction Mechanism: Formation of Regioisomeric Byproducts

The formation of the desired 1,5-dimethyl product and the 1,3-dimethyl byproduct is a direct consequence of the two possible initial points of attack of methylhydrazine on the unsymmetrical β-ketoester.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products R Ethyl 2,4-dioxopentanoate + Methylhydrazine P1 Pathway A: Attack at C4 R->P1 Favored by sterics/ electronics P2 Pathway B: Attack at C2 R->P2 Alternative pathway Prod1 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid (Desired Product) P1->Prod1 Prod2 1,3-Dimethyl-1H-pyrazole- 3-carboxylic Acid (Byproduct) P2->Prod2

Caption: Regioisomeric byproduct formation pathway.

Data Summary

CompoundMolecular FormulaMolecular WeightCAS Number
1,5-Dimethyl-1H-pyrazole-3-carboxylic acidC₆H₈N₂O₂140.14 g/mol 5744-59-2
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateC₈H₁₂N₂O₂168.19 g/mol 5744-51-4
1,3-Dimethyl-1H-pyrazole-3-carboxylic acidC₆H₈N₂O₂140.14 g/mol 5744-60-5

References

  • Rusak, N. A., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 268-272.
  • Derya, U., et al. (2016). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 345-360.
  • Katla, R., et al. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Manuscript.
  • de Oliveira, C. S. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17953-17963. [Link]

  • Jotani, M. M., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013(4), M808. [Link]

  • Šterk, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products.. [Link]

  • El-Agrody, A. M., et al. (2001). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 6(6), 519-527. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction

1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active compounds. The most prevalent synthetic route involves a two-step process: the cyclocondensation of a β-dicarbonyl compound with methylhydrazine to form the pyrazole core, followed by the hydrolysis of an ester group to yield the final carboxylic acid. While theoretically straightforward, this synthesis is often plagued by issues of yield and purity, particularly concerning regioselectivity. This guide aims to provide robust solutions to these challenges.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Yield in the Initial Cyclocondensation Reaction

Question: My yield of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is consistently low after reacting ethyl 2,4-dioxopentanoate with methylhydrazine. What are the primary factors I should investigate?

Answer: Low yield in this Knorr-type pyrazole synthesis is a common issue stemming from several potential sources. The reaction's success is highly dependent on controlling the reaction equilibrium and minimizing side reactions, most notably the formation of a regioisomer.

Causality and Solutions:

  • Regioisomer Formation: The reaction between an unsymmetrical dicarbonyl like ethyl 2,4-dioxopentanoate and methylhydrazine can produce two regioisomers: the desired ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and the undesired ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The ratio of these products is highly sensitive to reaction conditions.[1]

    • Mechanism Insight: The two nitrogen atoms of methylhydrazine have different nucleophilicities. The initial attack can occur at either of the two carbonyl carbons of the diketoester, leading to different intermediates and ultimately different products.

    • Solution: Control of regioselectivity is paramount.

      • pH Control: The pH of the reaction medium is critical. An acidic medium (e.g., using a glacial acetic acid catalyst) can protonate the carbonyl oxygen, activating it for nucleophilic attack. However, excessive acidity can protonate the hydrazine, reducing its nucleophilicity. Careful optimization of the acid catalyst amount is necessary.[1]

      • Solvent Choice: The solvent can influence isomer ratios. While ethanol or methanol are common, studies on similar syntheses have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity by stabilizing key intermediates through hydrogen bonding.[1]

  • Incomplete Reaction/Poor Conversion:

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion. The cyclization and subsequent dehydration steps require energy to overcome activation barriers.

    • Solutions:

      • Temperature: The reaction is typically run at reflux. Ensure your reaction is maintaining the appropriate reflux temperature for the chosen solvent.

      • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before side reactions begin to dominate.

      • Purity of Reagents: Methylhydrazine is susceptible to oxidation, and the diketoester can undergo self-condensation. Use fresh, high-purity reagents.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues in the cyclocondensation step.

G start Low Yield of Ester Intermediate Observed check_purity Verify Purity of Starting Materials (Methylhydrazine, Diketoester) start->check_purity analyze_crude Analyze Crude Reaction Mixture (1H NMR, LC-MS) start->analyze_crude purity_issue Source Fresh Reagents Re-run Reaction check_purity->purity_issue Impure? isomer_detected Regioisomer Detected as Major Contaminant? analyze_crude->isomer_detected low_conversion High Amount of Unreacted Starting Material? analyze_crude->low_conversion optimize_regio Optimize for Regioselectivity: 1. Adjust pH (Acid Catalyst) 2. Change Solvent (e.g., TFE) 3. Modify Temperature isomer_detected->optimize_regio Yes optimize_conversion Optimize for Conversion: 1. Increase Reaction Time 2. Increase Temperature (Reflux) 3. Check Catalyst Loading low_conversion->optimize_conversion Yes end_goal Improved Yield and Purity optimize_regio->end_goal optimize_conversion->end_goal

Caption: Troubleshooting workflow for low yield.

Issue 2: Inefficient Hydrolysis of the Ester

Question: The saponification of my ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is slow, and upon acidification, I recover a significant amount of starting material. How can I improve the hydrolysis step?

Answer: Ester hydrolysis, or saponification, is an equilibrium-driven process.[2] Incomplete hydrolysis is typically due to insufficient hydrolytic agent, inadequate reaction conditions, or premature workup.

Causality and Solutions:

  • Reversibility and Equilibrium: While basic hydrolysis is technically irreversible because the resulting carboxylate is deprotonated, using a stoichiometric amount of base may not be sufficient to drive the reaction to completion, especially if the ester is sterically hindered or electronically deactivated.

    • Solution: Use a significant excess of the base (e.g., 2-4 equivalents of NaOH or KOH). This ensures the hydroxide concentration remains high throughout the reaction.

  • Reaction Conditions:

    • Causality: Low temperatures or short reaction times can result in poor conversion. The solubility of the ester in the aqueous base solution can also be a limiting factor.

    • Solutions:

      • Temperature: Heat the reaction mixture to reflux (typically around 100°C for aqueous solutions) to increase the reaction rate.

      • Co-solvent: Add a co-solvent like methanol or ethanol. This increases the solubility of the organic ester in the aqueous medium, creating a homogenous solution and facilitating the reaction.

      • Time: Monitor the disappearance of the ester starting material by TLC. Saponification can often require several hours at reflux.

  • Work-up Procedure:

    • Causality: The product, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is amphoteric. Improper pH during acidification and extraction can lead to loss of product.

    • Solution: After hydrolysis, cool the reaction mixture (e.g., in an ice bath) and carefully acidify with a strong acid (like HCl) until the pH is acidic (pH 2-3). The carboxylic acid will precipitate out of the solution. Ensure thorough mixing during acidification. If it does not precipitate, it will need to be extracted with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? A1: The most direct precursor to the 1,5-dimethyl-1H-pyrazole-3-carboxylate intermediate is a 1,3-diketoester. Specifically, ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate) is reacted with methylhydrazine .

Q2: Are there any significant safety concerns with the reagents? A2: Yes. Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How can I purify the final product if it contains the regioisomer? A3: If optimization of reaction conditions does not provide sufficient purity, purification is necessary.

  • Recrystallization: The two regioisomers may have different solubilities in a given solvent system, allowing for separation by careful recrystallization.

  • Column Chromatography: Silica gel chromatography is an effective method for separating isomers. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, is a good starting point.

Q4: Which analytical methods are best for characterization? A4:

  • ¹H NMR: This is the most powerful tool for confirming the structure and distinguishing between the two regioisomers. The chemical shifts of the C-H proton on the pyrazole ring and the methyl groups will be distinct for each isomer.

  • LC-MS: Useful for monitoring reaction progress and confirming the molecular weight of the product and any byproducts.

  • Melting Point: The pure product has a defined melting point (approx. 170-176 °C), which can be used as an indicator of purity.[3]

Optimized Reaction Parameters & Protocols

The following table summarizes recommended starting conditions for optimizing the synthesis.

ParameterStep 1: CyclocondensationStep 2: Saponification
Key Reagents Ethyl 2,4-dioxopentanoate, MethylhydrazineEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Solvent Ethanol or MethanolWater/Methanol (e.g., 2:1 v/v)
Catalyst/Reagent Glacial Acetic Acid (catalytic)NaOH or KOH (2-4 equivalents)
Temperature Reflux (approx. 78-85 °C)Reflux (approx. 90-100 °C)
Typical Time 4-12 hours2-6 hours
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)TLC (e.g., 3:1 Hexanes:EtOAc)
Experimental Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq).

  • Add ethanol (approx. 5-10 mL per gram of diketoester).

  • Add glacial acetic acid (0.1 eq).

  • Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting diketoester is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Experimental Protocol 2: Hydrolysis to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
  • In a round-bottom flask, dissolve the crude or purified ester (1.0 eq) in a mixture of methanol and 10% aqueous NaOH solution (3.0 eq NaOH).

  • Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the ester by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • Remove the methanol under reduced pressure.

  • Slowly add concentrated HCl to the remaining aqueous solution with vigorous stirring until the pH is ~2-3.

  • The product, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Google Patents: US3895027A - Process for preparing pyrazole-3-carboxylic acids.
  • Google Patents: CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate: Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Available at: [Link]

  • El-Damasy, D. A., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors... European Journal of Medicinal Chemistry, 287, 117340. Available at: [Link]

  • MDPI: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors... Bioorganic Chemistry, 114, 105122. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Pyrazole Synthesis: A Guide for R&D Chemists. Available at: [Link]

  • Pharmaguideline: Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Slideshare: Unit 4 Pyrazole. Available at: [Link]

  • Organic Chemistry Portal: Pyrazole synthesis. Available at: [Link]

  • ResearchGate: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]

  • MDPI: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Google Patents: CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Technical Disclosure Commons: Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Google Patents: Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • NIST WebBook: 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]

  • Chemistry LibreTexts: Hydrolysis of Esters. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reactio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Section 1: Understanding the Core Challenge: Regioselectivity

The primary hurdle in the N-alkylation of unsymmetrically substituted pyrazoles is controlling which of the two nitrogen atoms (N1 or N2) is alkylated. The similar electronic properties of these nitrogens often lead to the formation of a mixture of regioisomers, which can be challenging to separate.[1][2][3] The regiochemical outcome is a delicate interplay of steric and electronic effects of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions.[2]

Frequently Asked Questions: Regioselectivity

Q1: I'm getting a mixture of N1 and N2 alkylated products. How can I favor the N1 isomer?

To selectively synthesize the N1-alkylated pyrazole, you can leverage steric hindrance. Alkylation generally occurs at the less sterically hindered nitrogen atom.[2][4]

  • Strategy 1: Pyrazole Substitution: If you have control over the pyrazole synthesis, ensure the substituent at the C5 position is smaller than the substituent at the C3 position. The bulkier C3 substituent will sterically shield the adjacent N2 nitrogen, directing the alkylating agent to the N1 position.

  • Strategy 2: Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can also enhance selectivity for the less hindered N1 position.[2]

  • Strategy 3: Reaction Conditions: The choice of base and solvent is critical. Combinations such as sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) have been reported to favor N1-alkylation.[2]

Q2: My target is the N2-alkylated isomer. What conditions should I use?

Directing the alkylation to the more sterically hindered N2 position is a significant challenge but can be achieved through specific catalytic methods.

  • Magnesium-Catalyzed Alkylation: The use of magnesium-based Lewis acids, such as magnesium bromide (MgBr₂), has been shown to effectively catalyze the N2-alkylation of 3-substituted pyrazoles.[5] This method provides a reliable pathway to the N2 regioisomer with high selectivity.[5]

Q3: How do electronic effects of pyrazole substituents influence regioselectivity?

The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms.

  • Electron-Withdrawing Groups (EWGs): An EWG at the C3 position will decrease the nucleophilicity of the adjacent N2 nitrogen, thereby favoring alkylation at the N1 position. Conversely, an EWG at C5 will favor N2 alkylation.

  • Electron-Donating Groups (EDGs): An EDG will have the opposite effect, increasing the nucleophilicity of the adjacent nitrogen and making it more susceptible to alkylation.

Section 2: Troubleshooting Common Experimental Issues

Even with a strategy for regioselectivity, other issues can arise during the reaction. This section addresses common problems related to reaction rate, yield, and byproducts.

Frequently Asked Questions: General Troubleshooting

Q4: My reaction is very slow or not proceeding to completion. What are the likely causes?

Several factors can contribute to a sluggish reaction:

  • Insufficient Base Strength: The pKa of the pyrazole N-H is typically in the range of 14-15. A base that is not strong enough to effectively deprotonate the pyrazole will result in a low concentration of the pyrazolide anion, leading to a slow reaction. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Poor Solubility: If the pyrazole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be slow.[6] Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for N-alkylation reactions.[6][7]

  • Leaving Group Ability: The nature of the leaving group on the alkylating agent is crucial. The reactivity order is generally I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, switching to an alkyl bromide or iodide can significantly increase the reaction rate. Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.[6]

  • Low Temperature: While lower temperatures can sometimes improve selectivity, they also decrease the reaction rate.[8] If the reaction is too slow, a modest increase in temperature may be necessary.

Q5: I'm observing a low yield of my desired product. What should I investigate?

Low yields can be frustrating and can stem from a variety of issues:[9]

  • Suboptimal Reaction Conditions: Ensure the temperature, reaction time, and concentration of reactants are optimized.[9] Running small-scale trial reactions can help identify the ideal parameters without consuming large quantities of materials.[9]

  • Reagent Purity: Impurities in the starting materials or solvents can lead to side reactions or inhibit the desired transformation.[9] Always use reagents of appropriate purity and ensure solvents are dry, especially when using moisture-sensitive reagents like NaH.[9]

  • Atmospheric Moisture: Pyrazole N-alkylation reactions, particularly those using strong bases, are often sensitive to moisture.[9] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Product Decomposition: The desired N-alkylated pyrazole may be unstable under the reaction or workup conditions.[9] Monitoring the reaction by TLC or LC-MS can help determine if the product is degrading over time.[9]

Q6: I'm seeing unexpected byproducts. What could they be?

  • Over-alkylation: If the alkylating agent is highly reactive or used in large excess, it's possible to see di-alkylation, resulting in a quaternary pyrazolium salt. This is more common with smaller, more reactive alkylating agents like methyl iodide.

  • C-Alkylation: While less common, under certain conditions, alkylation can occur at a carbon atom of the pyrazole ring, particularly if the nitrogen atoms are sterically hindered.

  • Solvent Reactivity: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions with the substrate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Impure Product) Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Base, Solvent, Temp, Time) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere (if applicable) Start->Check_Atmosphere Analyze_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Start->Analyze_Byproducts Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents Impure Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Improve_Technique Refine Inert Atmosphere Technique Check_Atmosphere->Improve_Technique Inadequate Modify_Strategy Adjust Reaction Strategy (e.g., change alkylating agent, add catalyst) Analyze_Byproducts->Modify_Strategy Side Reactions Identified Purify_Reagents->Check_Conditions Optimize_Conditions->Check_Atmosphere Improve_Technique->Analyze_Byproducts Modify_Strategy->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting pyrazole N-alkylation reactions.

Section 3: Experimental Protocols and Data

To provide a practical starting point, here are representative protocols for achieving regioselective N-alkylation.

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMF

This protocol is suitable for many pyrazoles where the N1 position is sterically accessible.

  • To a solution of the pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mg-Catalyzed N2-Selective Alkylation

This method is adapted from literature procedures for the selective formation of N2-alkylated pyrazoles.[5]

  • In a nitrogen-filled glovebox, charge a vial with the 3-substituted pyrazole (1.0 eq) and magnesium bromide (MgBr₂, 0.2 eq).[5]

  • Add anhydrous tetrahydrofuran (THF, 0.4 M) followed by the α-bromoacetate or α-bromoacetamide alkylating agent (2.0 eq).[5]

  • Add N,N-diisopropylethylamine (DIPEA, 2.1 eq) dropwise at 25 °C.[5]

  • Stir the resulting mixture at 25 °C for 2 hours or until completion as monitored by LC-MS.[5]

  • Quench the reaction with a saturated solution of ammonium chloride in methanol.[5]

  • Concentrate the mixture to dryness and partition the residue between water and an appropriate organic solvent (e.g., isopropyl acetate).[5]

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.[5]

Data Summary: Common Bases and Solvents
BasepKa of Conjugate AcidCommon SolventsTypical Use Case
K₂CO₃10.3DMF, Acetonitrile, AcetoneMild conditions, suitable for many substrates.
Cs₂CO₃10.3DMF, AcetonitrileOften more effective than K₂CO₃ due to higher solubility.
NaH~36THF, DMFStrong, non-nucleophilic base for less acidic pyrazoles.
KOtBu19THF, t-ButanolStrong, sterically hindered base.
DBU13.5Acetonitrile, THFStrong, non-nucleophilic organic base.
DIPEA10.8THF, DichloromethaneOrganic base, often used as a scavenger for generated acid.
Mechanistic Considerations

The regioselectivity of pyrazole N-alkylation is often governed by a complex interplay of factors that can be rationalized by considering the transition state of the reaction.

Regioselectivity_Factors cluster_pyrazole Substituted Pyrazole cluster_reagents Reagents & Conditions Pz Pyrazole (N1 and N2 sites) Outcome Reaction Outcome Pz->Outcome Sterics Steric Hindrance (C3/C5 Substituents) Sterics->Pz Electronics Electronic Effects (EWG/EDG) Electronics->Pz Alkylating_Agent Alkylating Agent (Size, Reactivity) Alkylating_Agent->Outcome Base Base (Strength, Counter-ion) Base->Outcome Solvent Solvent (Polarity, Coordinating Ability) Solvent->Outcome Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Outcome N1_Product N1-Alkylated Product Outcome->N1_Product N2_Product N2-Alkylated Product Outcome->N2_Product

Caption: Factors influencing the regiochemical outcome of pyrazole N-alkylation.

This guide provides a framework for understanding and troubleshooting pyrazole N-alkylation reactions. Successful synthesis relies on a systematic approach to optimizing reaction parameters and a solid understanding of the underlying chemical principles.

References
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). The Journal of Organic Chemistry. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2018). Organic Letters. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2015). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). National Institutes of Health. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2011). ResearchGate. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2015). ResearchGate. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • N-alkylation method of pyrazole. (1996).
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2019). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Welcome to the technical support guide for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and su...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and subtle side reactions encountered during the synthesis, purification, and handling of this important heterocyclic building block. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your experimental outcomes, ensuring both high yield and purity.

Compound Profile
PropertyValueSource
CAS Number 5744-59-2[1][2]
Molecular Formula C₆H₈N₂O₂[1][2]
Molecular Weight 140.14 g/mol [1][2]
Appearance Solid[1]
Melting Point 170-176 °C[1]
Storage 2-8°C[1]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by users in the field.

Q1: My final product purity is low after synthesis. What are the most likely impurities?

A: Low purity in synthesized 1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically stems from two primary sources: isomeric impurities and the product of decarboxylation.

  • Isomeric Impurity: The most common synthesis route involves the cyclocondensation of a 1,3-dicarbonyl compound, like ethyl 2,4-dioxovalerate, with methylhydrazine. This reaction can lack complete regioselectivity, leading to the formation of the undesired regioisomer, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid .[3] The ratio of these isomers is highly dependent on reaction conditions such as the solvent and temperature.[3][4]

  • Decarboxylation Product: As will be discussed, this molecule is prone to losing CO₂, especially under thermal stress, resulting in the formation of 1,5-dimethylpyrazole .

  • Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave residual ethyl 2,4-dioxovalerate or its hydrolysis products.

Q2: My reaction yield is significantly lower than expected, and I noticed gas evolution during heating. What is happening?

A: You are likely observing thermal decarboxylation. Pyrazole carboxylic acids can be susceptible to losing carbon dioxide (CO₂) to form the corresponding pyrazole. This process is often accelerated by:

  • High Temperatures: Heating the reaction mixture, especially above 150°C, can promote this side reaction.[5]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze decarboxylation, particularly at elevated temperatures.

  • Metal Catalysis: Trace amounts of metal ions, particularly copper, are known to facilitate decarboxylation of heterocyclic carboxylic acids.

Q3: I'm preparing the acid chloride using thionyl chloride (SOCl₂), but the reaction is yielding a dark, tarry material. What are the common pitfalls?

A: The conversion of the carboxylic acid to its acid chloride is a standard but sensitive procedure.[6] Common issues include:

  • Overheating: Refluxing at excessively high temperatures or for prolonged periods with SOCl₂ can lead to degradation and polymerization of the pyrazole ring.

  • Incomplete Removal of SOCl₂: Residual thionyl chloride can interfere with subsequent reactions and contribute to product degradation upon storage. It is crucial to remove it completely under vacuum.

  • Moisture Contamination: The presence of water will hydrolyze both the thionyl chloride and the resulting acid chloride, reducing yield and creating corrosive byproducts.

Q4: After purifying my product, I see a new spot on my TLC plate after a few weeks of storage. Is this compound unstable?

A: While the crystalline solid is generally stable when stored correctly (cool and dry), it can undergo slow degradation. The most common issue is gradual decarboxylation, especially if the material contains trace acidic or metallic impurities from the synthesis. Storing the compound at the recommended 2-8°C is advised to minimize this degradation pathway.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Explanation
Low yield; presence of 1,5-dimethylpyrazole confirmed by GC-MS or NMR. Unintentional Decarboxylation 1. Temperature Control: Maintain reaction and workup temperatures as low as feasible. Avoid prolonged heating during solvent removal. 2. pH Management: During aqueous workup, use a buffered system or avoid strongly acidic/basic conditions. 3. Use High-Purity Reagents: Ensure reagents and solvents are free from transition metal contaminants that can catalyze the reaction.
Difficult-to-separate impurity with the same mass detected by LC-MS. Formation of Regioisomer (1,3-dimethyl-1H-pyrazole-5-carboxylic acid) 1. Modify Synthesis Conditions: The regioselectivity of the initial cyclization is key. Using fluorinated alcohols like trifluoroethanol (TFE) as a solvent instead of ethanol has been shown to dramatically improve regioselectivity in similar pyrazole syntheses.[3] 2. Purification Strategy: If the isomer has formed, separation can be challenging. Attempt fractional crystallization from different solvent systems. For a more robust method, see Protocol 2.
Poor reactivity in subsequent amide/ester coupling reactions. 1. Impure Starting Material 2. Incomplete conversion to the acid chloride. 1. Recrystallize the Acid: Ensure the starting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is of high purity before converting it. 2. Optimize Acid Chloride Formation: Use a slight excess of SOCl₂ and allow the reaction to proceed to completion at a moderate temperature (e.g., reflux in a suitable solvent like toluene).[6] Confirm complete SOCl₂ removal by vacuum before proceeding.
Incomplete hydrolysis of the precursor ester (ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate). Insufficient Hydrolysis Conditions 1. Increase Reaction Time/Temperature: Ensure the saponification reaction (e.g., with NaOH or KOH in an alcohol/water mixture) is driven to completion. Monitor by TLC until all starting ester is consumed. 2. Use Co-solvent: If solubility of the ester is an issue, consider using a co-solvent like THF to ensure a homogenous reaction mixture.

Visualized Workflows and Mechanisms

Key Side Reaction: Decarboxylation

The most prevalent side reaction is the loss of CO₂, particularly under thermal or catalytic stress.

cluster_0 Decarboxylation Pathway Start 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid Product 1,5-Dimethylpyrazole Start->Product Heat (Δ) Acid (H⁺) or Metal Catalyst (e.g., Cu²⁺) CO2 CO₂ (gas) Start->CO2

Caption: The decarboxylation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Workflow for Low Purity

This decision tree helps diagnose and solve common purity issues.

Caption: A decision tree for troubleshooting purity issues.

Validated Experimental Protocols

Protocol 1: Synthesis of the Carboxylic Acid from its Ethyl Ester with Minimized Side Reactions

This protocol focuses on the saponification of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, the common precursor.

  • Setup: In a round-bottom flask, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (1.5 eq) to the solution. Stir the mixture at a controlled temperature of 50-60°C. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared. Causality Note: Using a moderate temperature prevents potential degradation while ensuring the hydrolysis proceeds efficiently.

  • Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify with 1M HCl until the pH is approximately 3-4. The carboxylic acid will precipitate out of the solution. Causality Note: Slow, controlled acidification prevents localized overheating and potential decarboxylation.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum at a temperature not exceeding 50°C.

Protocol 2: Purification from Non-Basic Impurities via Acid-Salt Crystallization

This method is effective for removing neutral impurities, such as the decarboxylated product or unreacted ester.

  • Dissolution: Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in a minimal amount of a suitable organic solvent, such as isopropanol or acetone.

  • Salt Formation: While stirring, add an equimolar amount of a suitable acid, such as ortho-phosphoric acid or oxalic acid. The pyrazole, being basic, will form a salt which is often less soluble.

  • Crystallization: The acid addition salt should precipitate. The solution can be cooled to enhance crystallization and maximize recovery.

  • Isolation: Collect the salt by filtration and wash with a small amount of cold solvent. Causality Note: Most neutral organic impurities will remain in the filtrate, providing an efficient separation.

  • Liberation of Free Acid: Re-dissolve the purified salt in water and carefully add a base (e.g., sodium bicarbonate solution) until the free carboxylic acid precipitates.

  • Final Steps: Filter the pure acid, wash with water, and dry under vacuum.

References

  • Schmidt, A., Habeck, T., Kindermann, M. K., & Nieger, M. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry, 68, 5977–5982. This reference is cited within the text of another search result but provides context on regioselectivity issues.
  • Norris, T., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Retrieved from [https://www.benchchem.
  • Maggio, B., et al. (2008). Decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. European Journal of Medicinal Chemistry, 2386-2394.
  • BenchChem. (n.d.). Ethyl 2,4-dioxopentanoate | Research Chemical. Retrieved from [https://www.benchchem.com/product/B051134]
  • PubChem. (n.d.). Ethyl 2,4-dioxovalerate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Pyrazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide expert insights and practical solutions for navigating the complexities of pyrazole degradation. Understanding the stability of your compound is not merely a procedural step; it is fundamental to ensuring data integrity, predicting in vivo fate, and developing robust formulations. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs) about Pyrazole Degradation

This section addresses the core principles of pyrazole stability and degradation.

Q1: What are the primary degradation pathways for pyrazole-based compounds?

A1: Pyrazole-based compounds, while possessing an aromatic and generally stable core, are susceptible to degradation through several key pathways. The specific route and rate of degradation are highly dependent on the compound's substitution pattern and the environmental conditions. The four primary pathways are:

  • Oxidation: The pyrazole ring and its substituents can be oxidized. Metabolic oxidation is frequently mediated by cytochrome P450 (CYP) enzymes in biological systems, often resulting in hydroxylation of the pyrazole ring or its substituents.[1][2][3] For example, the drug celecoxib is primarily metabolized via methyl hydroxylation by CYP2C9.[1][4] Side chains on the pyrazole ring can also be attacked by oxidizing agents to form corresponding carboxylic acids.[5]

  • Hydrolysis: This pathway is particularly relevant for pyrazole derivatives containing hydrolyzable functional groups, such as esters or amides. Pyrazole esters, for instance, have been shown to degrade rapidly in aqueous buffers, especially under basic conditions (e.g., pH 8), to the corresponding pyrazol-3-ol.[6][7] The pesticide fipronil can undergo hydrolysis to form fipronil amide.[8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce significant degradation. This is a major environmental fate for pyrazole-based pesticides like fipronil and ethiprole.[9][10][11] The mechanisms can be complex, involving photolysis that leads to products like fipronil desulfinyl, or pathways involving cyclization, dechlorination, and hydroxylation.[8][12]

  • Metabolism (Biotransformation): In biological systems, pyrazoles undergo extensive metabolism. This can involve a combination of the pathways above, primarily oxidation, as well as conjugation reactions (e.g., glucuronidation) that facilitate excretion.[1][2] For instance, after initial oxidation, celecoxib metabolites are conjugated with glucuronic acid.[2]

G cluster_pathways Primary Degradation Pathways cluster_products Resulting Products parent Pyrazole-Based Compound oxidation Oxidation (e.g., CYP450, KMnO4) parent->oxidation Oxidants, Enzymes hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H₂O, pH photolysis Photodegradation (UV/Sunlight) parent->photolysis Light Energy metabolism Metabolism (In Vivo) parent->metabolism Biological Systems ox_prod Hydroxylated Derivatives, Carboxylic Acids oxidation->ox_prod hy_prod Ring-Opened Products, Amides, Alcohols hydrolysis->hy_prod ph_prod Desulfinylated Products, Cyclized Derivatives photolysis->ph_prod met_prod Conjugates (e.g., Glucuronides), Oxidized Metabolites metabolism->met_prod

Figure 1: Overview of primary degradation pathways for pyrazole compounds.

Q2: What are the most critical factors influencing the stability of a pyrazole compound?

A2: The stability of a pyrazole derivative is not absolute but is a function of its structure and environment. Researchers must consider the interplay of the following factors during experimental design and data interpretation.

FactorEffect on Pyrazole Core & SubstituentsCausality & Field-Proven Insights
pH Can catalyze the hydrolysis of ester, amide, or other labile functional groups. The pyrazole ring itself is generally stable across a wide pH range.Pyrazole esters are notoriously unstable at basic pH. We previously identified potent pyrazole ester inhibitors that degraded with a half-life of 1-2 hours at pH 8, rendering them unsuitable for in vitro assays.[6][7] Switching to more stable isosteres like amides or alkenes can dramatically improve hydrolytic stability.[6]
Light Exposure Can induce photolytic cleavage or rearrangement of the pyrazole ring and its substituents, especially in phenylpyrazoles.This is a critical factor for agrochemicals. The photodegradation of fipronil to fipronil desulfinyl is a well-documented pathway.[8][9] Experiments should be conducted under controlled lighting, and samples stored in amber vials to prevent unintended degradation.
Oxidizing Agents Susceptibility to oxidation at electron-rich positions on the pyrazole ring or on alkyl substituents.In drug metabolism, cytochrome P450 enzymes are the primary culprits of oxidation.[3] In chemical synthesis or forced degradation studies, reagents like H₂O₂ or KMnO₄ can be used to probe this liability.[5]
Temperature Increased temperature accelerates the rate of all degradation reactions (hydrolysis, oxidation) according to the Arrhenius equation.Thermal stress testing is a standard component of forced degradation studies. While celecoxib shows minimal degradation at 70°C in river water, this may not hold true for other derivatives, especially in solution.[13]
Substituent Effects The electronic nature and position of substituents dictate the reactivity of the entire molecule. Electron-withdrawing groups can affect the pKa of the ring nitrogens, while labile groups (e.g., esters) introduce inherent instability.The core pyrazole is an aromatic heterocycle. Its reactivity is governed by the electron density at different positions. The C4 position is often susceptible to electrophilic attack, while strong bases can deprotonate the N1 position, increasing reactivity towards electrophiles.[14]

Q3: Are the degradation products of pyrazole compounds typically active or toxic?

A3: This is a critical question in both drug development and environmental science, and the answer is compound-specific. There is no universal rule.

  • Active/More Toxic Metabolites: In the case of the insecticide fipronil, several of its degradation products, such as fipronil sulfone (from oxidation) and fipronil sulfide (from reduction), are known to be as toxic or even more toxic and persistent than the parent compound.[8][9] This has significant implications for environmental risk assessment.

  • Inactive Metabolites: Conversely, the primary metabolites of the anti-inflammatory drug celecoxib are pharmacologically inactive.[1][2] The metabolic pathway, in this case, serves as an effective detoxification and clearance route for the drug.

  • New Activities: It is also possible, though less common, for a degradation product to exhibit a different pharmacological profile from the parent compound. Therefore, identifying and characterizing major degradation products is a mandatory step in safety and toxicology assessments.

Section 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during the experimental analysis of pyrazole degradation.

Q: My pyrazole compound is degrading much faster than expected in my aqueous assay buffer. What's going on?

A: This is a frequent issue, most often linked to unappreciated hydrolytic instability.

  • Causality Check (The "Why"): The most likely culprit is a labile functional group on your molecule, such as an ester, that is being rapidly cleaved by hydrolysis. This process is often highly pH-dependent, with significantly faster rates observed under basic (pH > 7.5) or strongly acidic conditions. Some pyrazole esters have been observed to have a half-life of only 1-2 hours at pH 8.[6][7]

  • Troubleshooting Protocol:

    • Verify Buffer pH: Calibrate your pH meter and measure the pH of the exact buffer you are using. Do not assume the nominal pH is correct.

    • Run a pH Profile: Conduct a preliminary stability test by incubating your compound in buffers of different pH values (e.g., pH 5.0, 7.4, 9.0) at a constant temperature. Monitor the disappearance of the parent compound over a few hours using HPLC. This will confirm if the degradation is pH-dependent.

    • Structural Modification (If Applicable): If you are in the discovery phase and identify a hydrolytically labile ester, consider synthesizing an amide or other non-hydrolyzable isostere. Studies have shown this can significantly improve stability while retaining activity.[6]

    • Assay Condition Adjustment: If the structure cannot be changed, consider if the assay can be performed at a more favorable pH or for a shorter duration to minimize degradation during the experiment.

Q: I'm getting inconsistent results in my photodegradation experiments. Why is the degradation rate so variable?

A: Photodegradation studies are highly sensitive to experimental parameters. Inconsistency usually points to a lack of rigorous control over the light source and sample environment.

  • Causality Check (The "Why"): The rate and pathway of photodegradation depend on the wavelength and intensity of the light source, the presence of photosensitizers in the medium (like humic substances in environmental water), and the physical state of the sample.[15] Light attenuated by the sample container or variability in the lamp's output can lead to significant inconsistencies.

  • Troubleshooting Protocol:

    • Standardize the Light Source: Use a calibrated photochemical reactor or a solar simulator with a consistent and measurable light intensity (quantified with a radiometer). Simply placing a sample "by a window" is not a reproducible scientific experiment.

    • Control the Sample Matrix: Use a well-defined solvent system (e.g., acetonitrile/water) or a standardized synthetic matrix. If studying environmental fate, characterize the natural water or soil being used.

    • Use Quartz Vessels: Standard borosilicate glass (like Pyrex) absorbs a significant portion of UV light below ~300 nm. For full-spectrum analysis, use quartz cuvettes or reaction vessels which are transparent to a much broader UV range.

    • Include a Chemical Actinometer: For ultimate reproducibility, include a chemical actinometer in your experimental setup. This is a compound with a known quantum yield that degrades at a predictable rate, allowing you to normalize your results to the actual light dose received by the samples.

Q: I see a new peak in my chromatogram that I suspect is a degradation product, but I'm struggling to identify it with LC-MS.

A: Identifying unknown degradation products requires a systematic analytical approach that goes beyond simply finding a mass.

  • Causality Check (The "Why"): A simple mass measurement is often insufficient. Isomers (e.g., hydroxylation at different positions) will have the same mass. Fragmentation patterns from tandem mass spectrometry (MS/MS) are crucial for structural elucidation. Furthermore, poor ionization or chromatographic separation can prevent detection altogether.

  • Troubleshooting Protocol:

    • Optimize Chromatography: Ensure you have good chromatographic separation between the parent peak and the degradant. A co-eluting parent compound can suppress the ionization of a low-level degradant. Try a different column chemistry or gradient profile.

    • Acquire High-Resolution MS and MS/MS Data: Use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to obtain an accurate mass of the degradant. This allows you to predict the elemental formula with high confidence.[13] Then, perform MS/MS on the degradant peak to obtain a fragmentation spectrum. The fragmentation pattern provides clues about the molecule's structure.[16]

    • Predict and Compare: Based on the mass difference from the parent compound (e.g., +16 Da suggests oxidation/hydroxylation), propose likely structures. Compare the observed fragmentation pattern to what you would predict for your proposed structures or to literature data for similar compounds.

    • Consider Synthesis: If the degradant is critical for your project, the gold standard for confirmation is to synthesize the proposed structure and confirm that its retention time and MS/MS spectrum match the unknown peak in your degraded sample.

Section 3: Key Degradation Pathways of Common Pyrazoles

Understanding the fate of widely used pyrazole compounds provides a valuable framework for predicting the behavior of novel analogues.

Case Study 1: Fipronil (Insecticide)

Fipronil's environmental fate is a classic example of multiple degradation pathways occurring simultaneously. Its major degradants are formed through oxidation, reduction, hydrolysis, and photolysis.[8][9][10]

G Fipronil Fipronil Sulfone Fipronil Sulfone Fipronil->Sulfone Oxidation Sulfide Fipronil Sulfide Fipronil->Sulfide Reduction Desulfinyl Fipronil Desulfinyl Fipronil->Desulfinyl Photolysis Amide Fipronil Amide Fipronil->Amide Hydrolysis

Figure 2: Major environmental degradation pathways of the insecticide Fipronil.
Case Study 2: Celecoxib (Anti-inflammatory Drug)

Celecoxib demonstrates a typical metabolic degradation pathway for a pharmaceutical agent. Its clearance from the body is primarily driven by hepatic enzymes.[1][2]

G Celecoxib Celecoxib Hydroxy Hydroxycelecoxib Celecoxib->Hydroxy CYP2C9 (>75%) CYP3A4 (<25%) (Methyl Hydroxylation) Carboxy Carboxycelecoxib Hydroxy->Carboxy Alcohol Dehydrogenases (Oxidation) Glucuronide Carboxycelecoxib 1-O-glucuronide Carboxy->Glucuronide UGTs (Conjugation)

Figure 3: Primary metabolic degradation pathway of the drug Celecoxib.

Section 4: Experimental Protocols

Here we provide standardized, step-by-step methodologies for core degradation studies.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) prep Prepare Samples for Each Stress Condition (Dilute stock into stress medium) start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid photo Photolysis (e.g., ICH compliant light chamber) prep->photo neutralize Neutralize Acid/Base Samples (e.g., with NaOH/HCl) acid->neutralize base->neutralize analyze Analyze All Samples by LC-MS (Including T=0 and control samples) oxid->analyze photo->analyze neutralize->analyze end Identify Degradants & Calculate % Degradation analyze->end

Figure 4: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your pyrazole compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Sample Preparation: For each condition, dilute the stock solution to a final concentration of ~50-100 µg/mL in the respective stress medium. Prepare a control sample diluted in the analysis mobile phase or a neutral buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 8 hours).

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature. Base-catalyzed reactions are often much faster than acid-catalyzed ones.

    • Oxidation: Use 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature, protected from light.

    • Photolysis: Expose the solution in a quartz cuvette to a calibrated light source that meets ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to target ~5-20% degradation. Aiming for complete degradation makes it difficult to identify primary degradants.

  • Quenching/Neutralization: Before analysis, neutralize the acid and base samples to prevent further degradation on the autosampler or column.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method, preferably with MS detection to facilitate the identification of degradation products.

References

  • Lim, S. P., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bhatt, P., et al. (2022). Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. Frontiers in Microbiology. Available at: [Link]

  • Lim, S. P., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Bhatt, P., et al. (2022). Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. Research Square. Available at: [Link]

  • Gangola, S., et al. (2021). A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. Environmental Research. Available at: [Link]

  • Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2021). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Faridy, N., et al. (2023). Proposed degradation pathway of fipronil by FM. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. PubMed. Available at: [Link]

  • Hirashima, Y., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ProQuest. Available at: [Link]

  • Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Feierabend, K. J., & Reitjens, S. J. (1990). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. Available at: [Link]

  • Corpas, R., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. PubMed. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2021). Celecoxib Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Hirashima, Y., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PubMed. Available at: [Link]

  • Hirashima, Y., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. PMC - PubMed Central. Available at: [Link]

  • Kim, J. Y., et al. (2014). Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. NIH. Available at: [Link]

  • Hirashima, Y., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ResearchGate. Available at: [Link]

  • Wang, B-L., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • Mondal, T., & Jana, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. Available at: [Link]

  • N/A. (Date N/A). The Synthesis Pathway: From Intermediate to Fungicide. Fungicides China. Available at: [Link]

  • Kumar, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kumar, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Bonacorso, H. G., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Ryabukhin, S. V., et al. (2018). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • N/A. (2026). Degradation of pyrazole wastewater by electro-peroxone with fluidized N-doped electrodes: Dual-zone synergistic catalytic reaction. ResearchGate. Available at: [Link]

  • Semproni, J. M., & Mindiola, D. J. (2015). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available at: [Link]

  • Roberts, T. R., & Hutson, D. H. (1999). Phenylpyrazoles. Metabolic Pathways of Agrochemicals: Part 2 Insecticides and Fungicides. Available at: [Link]

  • Sakata, K., et al. (2012). Photodegradation of pesticides on plant and soil surfaces. PubMed. Available at: [Link]

  • N/A. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. Available at: [Link]

  • N/A. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC. Available at: [Link]

  • N/A. (Date N/A). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]

  • N/A. (2017). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry. Available at: [Link]

  • N/A. (Date N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • N/A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Zhu, H., et al. (2023). Degradation of Pyrazole Wastewater by Electro-Peroxone with Fluidized N-Doped Electrodes: Dual-Zone Synergistic Catalytic Reaction. ResearchGate. Available at: [Link]

  • N/A. (2021). Recent Developments in the Chemistry of Pyrazoles. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Characterization of Pyrazole Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the common yet significant challenge of distinguishing between pyrazole isomers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the common yet significant challenge of distinguishing between pyrazole isomers. The subtle structural differences between regioisomers, such as 1,3-, 1,4-, and 1,5-disubstituted pyrazoles, often lead to nearly identical physical properties, making their unambiguous characterization a non-trivial task. This resource provides in-depth, troubleshooting-focused answers to common experimental hurdles, grounded in fundamental principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the characterization of pyrazole isomers, providing both the "how" and the "why" for each recommended solution.

FAQ 1: Spectroscopic Ambiguity

Question: My standard 1D ¹H and ¹³C NMR spectra for my synthesized pyrazole regioisomers look nearly identical. How can I definitively assign the correct structure?

Answer: This is the most frequent challenge in pyrazole chemistry. The similar electronic environments of the pyrazole ring in different regioisomers often result in overlapping signals in 1D NMR. While subtle differences in chemical shifts exist, they are often not sufficient for unambiguous assignment without authentic standards.[1][2]

Core Problem: Simple 1D NMR lacks the through-bond and through-space correlation information needed to establish the precise connectivity of substituents on the pyrazole ring.

Troubleshooting Steps & Solutions:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is the most powerful tool for this problem.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold-standard experiment for assigning pyrazole regiochemistry.[3] It reveals correlations between protons and carbons that are 2 or 3 bonds apart. By observing the long-range correlations from a substituent's protons to the pyrazole ring carbons (C3, C4, C5), you can piece together the exact connectivity.[4][5] For example, in a 1,5-disubstituted pyrazole, the protons on the substituent at N1 will show an HMBC correlation to C5, but not C3. Conversely, in a 1,3-disubstituted isomer, those same protons would correlate to C3.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. If you have a substituent on N1 and another on C5, you may observe a NOE between the protons of these two groups, confirming the 1,5-substitution pattern. This is particularly useful for bulkier substituents.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): While not a primary tool for distinguishing isomers, an HSQC is essential for first assigning which protons are directly attached to which carbons, simplifying the subsequent analysis of the more complex HMBC spectrum.[3][7]

  • Re-evaluate Coupling Constants: Pay close attention to the ³J(H,H) coupling constants of the pyrazole ring protons. While often complex, subtle differences in these values between isomers can sometimes provide clues, though this is less definitive than 2D NMR.

Question: My pyrazole isomers have the same molecular weight and yield identical or very similar mass spectra under Electron Ionization (EI). Is mass spectrometry useful here?

Answer: Yes, but it requires a more nuanced approach. While the molecular ions will be identical, the fragmentation patterns can differ based on the substituent positions.[8][9] The stability of the resulting fragment ions is key.

Troubleshooting Steps & Solutions:

  • Analyze Fragmentation Patterns Carefully: The way the molecule breaks apart is dictated by its structure. For example, the loss of a substituent from C3 versus C5 might lead to fragment ions with different stabilities and therefore different relative abundances in the spectrum.[10] Look for characteristic losses (e.g., loss of HCN, N₂, or side chains) and compare the relative intensities of the resulting fragment peaks between your suspected isomers.[8][11]

  • Employ Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (M+) of your mixture and subject it to collision-induced dissociation (CID). The resulting daughter ion spectra are often much more distinct for different isomers than the initial EI spectrum, as the fragmentation pathways from a specific precursor ion are highly dependent on its structure.

  • Consider Chemical Derivatization: If the isomers are still indistinguishable, derivatizing them with a reagent that reacts differently or creates a more structurally rigid product can lead to unique fragmentation patterns upon MS analysis.

FAQ 2: Chromatographic Co-elution

Question: My pyrazole isomers are co-eluting or have very poor resolution in my reverse-phase HPLC analysis. What are the first parameters I should adjust?

Answer: Co-elution is a clear sign that the current chromatographic conditions do not sufficiently exploit the subtle physicochemical differences between the isomers.[12][13] The goal is to modify the system to enhance the differential interactions of the isomers with the stationary and mobile phases.

Troubleshooting Steps & Solutions:

  • Modify the Mobile Phase:

    • Change Organic Modifier: This is often the most effective first step. If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties (polarity, viscosity, and hydrogen bonding capability) can significantly alter selectivity.[13]

    • Adjust pH: If your pyrazole derivatives have ionizable groups (acidic or basic), adjusting the pH of the mobile phase with a suitable buffer is critical. Changing the ionization state of a molecule dramatically alters its retention in reverse-phase HPLC. Even for neutral pyrazoles, pH can influence interactions with residual silanols on the stationary phase.

    • Weaken the Mobile Phase (Isocratic): If your peaks are eluting very early (low capacity factor, k'), they are not interacting enough with the column.[12] Decrease the percentage of the organic solvent to increase retention time and give the column a better chance to resolve the isomers.

  • Change the Stationary Phase: If mobile phase adjustments fail, the column chemistry is likely not suitable.

    • Switch to a Phenyl-Hexyl or Biphenyl Phase: These columns offer different selectivity compared to standard C18 columns due to their ability to engage in π-π interactions. The aromatic pyrazole ring can interact differently with these phases depending on the substituent positions, often leading to successful separation.

    • Consider Chiral Stationary Phases: Even if your molecules are not chiral, the highly ordered environment of a chiral stationary phase (e.g., polysaccharide-based) can sometimes resolve closely related constitutional isomers.[14][15][16]

FAQ 3: The Definitive Answer

Question: I have tried multiple spectroscopic and chromatographic methods, but I still cannot be 100% certain of my isomer's structure. What is the ultimate method for confirmation?

Answer: When all other methods provide ambiguous or circumstantial evidence, the definitive, "gold standard" technique for determining molecular structure is Single-Crystal X-Ray Diffraction (XRD) .[1][17][18]

Solution:

  • X-Ray Crystallography: This technique provides an unambiguous, three-dimensional map of the electron density in a molecule, allowing for the precise determination of atomic positions and connectivity. If you can grow a suitable single crystal of your isomer, XRD will definitively solve the structural question.[19] It is the ultimate arbiter in cases of regioisomeric ambiguity.[17][20]

Part 2: Key Experimental Protocols & Workflows

Workflow 1: A Logic-Based Approach to Isomer Characterization

This flowchart outlines a systematic approach to tackling an unknown pyrazole isomer or mixture.

Caption: Decision workflow for pyrazole isomer characterization.

Protocol 1: Distinguishing 1,3- vs. 1,5-Disubstituted Pyrazoles using HMBC

This protocol provides a step-by-step guide to using the HMBC experiment to solve this common regioisomer problem.

Objective: To unambiguously determine the substitution pattern by identifying key long-range proton-carbon correlations.

Methodology:

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C NMR spectra.

  • Acquire 2D Spectra:

    • Run a standard HSQC experiment to correlate each proton with its directly attached carbon. This is crucial for assigning the pyrazole ring signals (e.g., H4/C4).

    • Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (J(C,H)) to a typical value of 8 Hz to enhance 2- and 3-bond correlations.[3]

  • Data Analysis (The Key Step):

    • Identify the signals corresponding to the protons on the substituent attached to the nitrogen (let's call them H-N-Subst ).

    • In the HMBC spectrum, look for cross-peaks from H-N-Subst .

    • Scenario A (1,5-Isomer): You will observe a correlation from H-N-Subst to the pyrazole carbon at position 5 (C5 ). This is a 3-bond correlation (H-C-N1-C5).

    • Scenario B (1,3-Isomer): You will observe a correlation from H-N-Subst to the pyrazole carbon at position 3 (C3 ). This is also a 3-bond correlation (H-C-N1-N2-C3). You will not see a strong correlation to C5.

    • Use the previously acquired HSQC and 1D spectra to know the chemical shifts of C3 and C5 to look for these correlations.

Caption: Key HMBC correlations for distinguishing pyrazole isomers.

Part 3: Data & Reference Tables

Table 1: Comparison of Characterization Techniques
TechniqueProsConsApplicability for Isomers
1D NMR Fast, routine, provides basic structural info.Often ambiguous for regioisomers due to signal overlap.Limited; best for initial assessment or simple cases.
2D NMR (HMBC) Provides definitive connectivity data. Unambiguous assignment is possible.Requires more instrument time and expertise in interpretation.Excellent. The most powerful non-destructive method.
Mass Spec (EI) Provides molecular weight.Isomers have identical MW; fragmentation may be similar.Moderate; requires careful analysis of fragmentation patterns.
Tandem MS Can generate unique daughter ion spectra for isomers.Requires specialized instrumentation.Very Good; often more decisive than standard MS.
HPLC Excellent for separation and quantification.Co-elution is a common problem requiring method development.Good to Excellent; success depends heavily on method.
X-Ray Crystallography Provides absolute, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow.Definitive. The ultimate proof of structure.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC).[Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.[Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate.[Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. ResearchGate.[Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC).[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).[Link]

  • Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. ResearchGate.[Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI.[Link]

  • 1H NMR of pyrazole. Reddit.[Link]

  • Molecules | Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI.[Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. ResearchGate.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate.[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]

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  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health (PMC).[Link]

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Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common and critical challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common and critical challenges in drug development: the poor aqueous solubility of pyrazole carboxylic acid derivatives. By leveraging fundamental physicochemical principles and advanced formulation strategies, this resource will help you navigate experimental hurdles and unlock the full therapeutic potential of your compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the development of pyrazole carboxylic acid-based compounds. Each answer provides not just a solution, but the scientific reasoning behind it, empowering you to make informed decisions in your experimental design.

Q1: Why do my pyrazole carboxylic acid compounds consistently show poor aqueous solubility?

A1: The limited solubility of pyrazole carboxylic acids is rooted in their fundamental physicochemical properties. Typically, these molecules possess a rigid, heterocyclic pyrazole ring and a carboxylic acid group. The issue arises from a combination of factors:

  • High Crystal Lattice Energy: The planar nature of the pyrazole ring, combined with the hydrogen bonding capabilities of the carboxylic acid and the pyrazole's NH group, often leads to a highly stable, tightly packed crystalline structure.[1] Overcoming this crystal lattice energy—the energy required to break apart the crystal and allow the solvent to interact with the individual molecules—is energetically unfavorable, resulting in low solubility.

  • Molecular Hydrophobicity: While the carboxylic acid group is polar, the pyrazole ring itself and other appended lipophilic moieties (like the diaryl groups in celecoxib) contribute to an overall low affinity for water.[2][3] Solubility decreases as the nonpolar surface area of the molecule increases.[4][5]

  • pKa and pH-Dependent Ionization: Pyrazole carboxylic acids are weak acids.[6] Their solubility is highly dependent on the pH of the aqueous medium. In acidic environments (low pH), the carboxylic acid group remains protonated (-COOH), making the molecule neutral and less soluble. Only at a pH above the compound's pKa does the group deprotonate to the more soluble carboxylate form (-COO⁻).[7][8]

Understanding these core issues is the first step in designing an effective solubility enhancement strategy. A thorough solid-state characterization and pKa determination are critical starting points for any troubleshooting effort.

Q2: I have a new pyrazole carboxylic acid derivative with very low solubility. What is the first and most logical step to improve it?

A2: The most direct and scientifically sound first step is pH modification . This strategy directly targets the ionizable carboxylic acid group, which is the "handle" you can use to manipulate solubility.

The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation .[9][10][11] For a weak acid like a pyrazole carboxylic acid, the total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized, more soluble form.

Scientific Rationale: By raising the pH of the solution to a level above the compound's pKa, you shift the equilibrium from the neutral, poorly soluble form (R-COOH) to the ionized, highly soluble carboxylate form (R-COO⁻). A general rule of thumb is that for every pH unit above the pKa, the proportion of the ionized form increases by a factor of 10.

Experimental Workflow:

  • Determine the pKa: Accurately measure the pKa of your compound. This value is the cornerstone of your pH modification strategy.

  • Generate a pH-Solubility Profile: Measure the compound's solubility across a range of pH values (e.g., from pH 2 to pH 9) using buffers. This will reveal the pH at which solubility begins to increase significantly and helps identify the optimal pH for your application (e.g., an oral formulation might target the pH of the small intestine, ~6.5-7.5).

  • Select an Appropriate Buffer: Choose a pharmaceutically acceptable buffer system that can maintain the target pH.[12]

If pH modification alone is insufficient to achieve the target concentration, or if the required pH is not physiologically compatible, you should then proceed to more advanced techniques.

Q3: When is salt formation a better strategy than simple pH adjustment, and what are the risks?

A3: Salt formation is the next logical step when pH adjustment is insufficient or impractical. It is one of the most common and effective methods for increasing the solubility and dissolution rate of acidic and basic drugs.[13][14][15]

When to Choose Salt Formation: Salt formation is preferred when you need to create a solid, crystalline material with intrinsically higher solubility than the parent free acid. While pH adjustment modifies the solution, salt formation modifies the solid form of the drug itself. This is particularly advantageous for:

  • Solid Dosage Forms (Tablets/Capsules): A salt form can dramatically improve the dissolution rate from a solid tablet, which is often the rate-limiting step for absorption of poorly soluble drugs.

  • Achieving Higher Concentrations: Salt forms can often achieve much higher aqueous concentrations than what is possible with simple pH buffering of the free acid.

  • Improving Stability and Manufacturability: Salt formation can lead to more stable crystalline forms with better flow properties and easier handling during manufacturing.[16]

The 'pKa Rule' for Salt Formation: A crucial guideline for successful salt formation is the ΔpKa rule . For a stable salt to form between a weak acid (your drug) and a weak base (the counterion), the difference in their pKa values (ΔpKa = pKa_base - pKa_acid) should ideally be greater than 3 .[15][16] This ensures a complete proton transfer from the acid to the base, resulting in a stable ionic salt rather than a less stable cocrystal.

Associated Risks:

  • Disproportionation: This is the most significant risk. A highly soluble salt can convert back to its poorly soluble free acid form in solution, especially if the local pH drops below a critical value known as the pH_max.[16][17] This can lead to precipitation and loss of bioavailability.

  • Hygroscopicity: Some salt forms can be highly hygroscopic (readily absorb moisture from the air), which can cause physical instability, handling issues, and degradation.

  • Common Ion Effect: The solubility of a salt can be suppressed in environments that already contain a high concentration of the counterion, which can be relevant in certain biological fluids.[14][17]

Q4: My compound is non-ionizable or salt formation failed. What are the next-level strategies I should consider?

A4: When pH-based strategies are not an option, you must turn to advanced formulation technologies that enhance solubility through different mechanisms. The two leading strategies are cocrystallization and the creation of amorphous solid dispersions (ASDs) .

  • Cocrystals: A cocrystal is a multi-component crystalline solid where the active pharmaceutical ingredient (API) and a benign coformer are held together in the same crystal lattice through non-ionic interactions, such as hydrogen bonding.[1][18][19]

    • Mechanism: Cocrystals work by creating a new solid form with a different, and typically lower, crystal lattice energy than the pure API.[1] This reduces the energy barrier to dissolution. They can be formed with non-ionizable compounds, making them a versatile alternative to salts.[18]

    • Advantages: They offer the stability of a crystalline form while providing a significant boost in solubility and dissolution rate.[1][20][21] The choice of coformer can be used to fine-tune the physicochemical properties of the drug.[19][21]

    • Considerations: Screening for suitable coformers can be resource-intensive. The solubility enhancement is also dependent on solution conditions like pH.[20]

  • Amorphous Solid Dispersions (ASDs): An ASD is a formulation where the API is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[22][23][24]

    • Mechanism: Amorphous materials lack the long-range order of a crystal, meaning there is no crystal lattice energy to overcome.[22] This high-energy state leads to a dramatic increase in apparent solubility—often orders of magnitude higher than the crystalline form.[22][25] The polymer serves to stabilize the drug in this amorphous state and prevent it from recrystallizing.[23][24]

    • Advantages: ASDs can achieve the highest levels of supersaturation, making them one of the most powerful tools for overcoming very poor solubility.[25] This approach has been successfully used for numerous marketed drugs.[24]

    • Risks: The primary risk is the physical instability of the amorphous state. The drug has a thermodynamic driving force to return to its more stable, less soluble crystalline form, both during storage and upon dissolution.[22] Careful selection of the stabilizing polymer is critical to the success of an ASD formulation.[24]

The choice between these advanced strategies depends on the specific properties of your molecule, the desired dose, and the development timeline.

Section 2: Troubleshooting & Strategy Selection Workflow

Navigating the options for solubility enhancement requires a logical, stepwise approach. The following decision tree, rendered in DOT language, provides a visual guide for selecting the most appropriate strategy based on key molecular properties.

Solubility_Enhancement_Workflow cluster_0 Phase 1: Initial Characterization & Simple Approaches cluster_1 Phase 2: Advanced Formulation Strategies Start Poorly Soluble Pyrazole Carboxylic Acid pKa Determine pKa and Run pH-Solubility Profile Start->pKa Ionizable Is the Carboxylic Acid Group Accessible for Ionization? pH_Mod Strategy 1: pH Modification / Buffering Ionizable->pH_Mod Yes Advanced Proceed to Advanced Formulation Strategies Ionizable->Advanced No pKa->Ionizable Sufficient Is Solubility Sufficient for Target Dose? pH_Mod->Sufficient Salt_Screen Strategy 2: Salt Formation Screening (Apply ΔpKa > 3 Rule) Sufficient->Salt_Screen No Final Optimized Formulation Sufficient->Final Yes Salt_Success Stable, Soluble Salt Formed? Salt_Screen->Salt_Success Salt_Success->Advanced No Salt_Success->Final Yes Thermal_Stability Is Compound Thermally Stable? Advanced->Thermal_Stability Cocrystal Strategy 4: Cocrystal Screening Advanced->Cocrystal ASD_HME Strategy 3b: Amorphous Solid Dispersion (Hot Melt Extrusion) Thermal_Stability->ASD_HME Yes ASD_SD Strategy 3a: Amorphous Solid Dispersion (Spray Drying) Thermal_Stability->ASD_SD No ASD_HME->Final ASD_SD->Final Cocrystal->Final

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Data Summary & Comparison of Techniques

Choosing the right technique involves trade-offs. The table below summarizes the key characteristics of each major solubility enhancement strategy.

StrategyPrinciple of OperationTypical Fold Increase in SolubilityDevelopment ComplexityKey Risk FactorBest For...
pH Modification Shifts equilibrium to ionized, more soluble species in solution.2 - 100xLowRequires a specific pH environment; may not be suitable for oral delivery.Liquid formulations, early-stage in-vitro assays.
Salt Formation Creates a new solid form with higher intrinsic solubility and faster dissolution.10 - 1,000xModerateDisproportionation back to the free acid form.[16][17]Crystalline APIs with ionizable groups intended for solid dosage forms.
Cocrystallization Forms a new crystalline solid with altered crystal lattice energy.[1]5 - 500xModerate to HighCoformer screening can be extensive; potential for conversion in solution.Non-ionizable APIs or when salt formation fails; provides crystalline stability.
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy by creating a high-energy amorphous form.[22]100 - 10,000x+HighPhysical instability (recrystallization) during storage or dissolution.[22]"Brick dust" compounds with extremely low solubility (BCS Class II/IV).

Section 4: Key Experimental Protocols

Accurate and reproducible data is the foundation of successful drug development. The following are streamlined protocols for essential solubility assessments.

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This is the "gold standard" method for determining the equilibrium solubility of a compound.[26]

Objective: To determine the saturation concentration of a compound in a specific buffer at equilibrium.

Materials:

  • Test compound (crystalline solid).

  • Selected buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker in a temperature-controlled incubator (37 °C).[27]

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical balance, HPLC or UV-Vis spectrophotometer.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure solid remains undissolved at the end of the experiment.[28]

  • Add Solvent: Add a known volume of the pre-warmed (37 °C) buffer to the vial.

  • Equilibration: Cap the vial securely and place it on the orbital shaker at 37 °C. Agitate for at least 24-48 hours to ensure equilibrium is reached.[26][29] Longer times may be needed for very poorly soluble compounds.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Verification: After sampling, visually inspect the vial to confirm that excess solid is still present. The final pH of the suspension should also be measured and reported.[28]

Protocol 2: Kinetic Solubility Assessment (High-Throughput Screening)

This method is used for rapid assessment in early drug discovery, where compound availability is limited.[30][31] It measures the solubility of a compound when precipitated from a DMSO stock solution.

Objective: To rapidly estimate the aqueous solubility of multiple compounds in a high-throughput format.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock).[32][33]

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well microtiter plates.

  • Plate reader (nephelometer or UV-Vis spectrophotometer).[30]

Methodology:

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration.[32][33] The final DMSO concentration should be kept low (<1-2%) to minimize co-solvent effects.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).[30][32]

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, meaning the compound's solubility has been exceeded.[31]

    • Direct UV: After incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate to quantify the amount of dissolved compound.[31][32]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Note: Kinetic solubility is typically higher than thermodynamic solubility because it can measure a supersaturated state before precipitation occurs. It is a valuable tool for ranking compounds but should be confirmed with the shake-flask method for lead candidates.[31]

References

  • Chadwick, K., et al. (2012). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design.
  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Al-Ghananeem, A. (2012). Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. University of Kentucky Doctoral Dissertations. Available from: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • Pharma Focus Asia. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Available from: [Link]

  • Savjani, K. T., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available from: [Link]

  • Avdeef, A., et al. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available from: [Link]

  • Agrawal, S., et al. (2012). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS. Semantic Scholar. Available from: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • CORE. (2015). ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Available from: [Link]

  • Orbán, Á., et al. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. PubMed Central. Available from: [Link]

  • El-Subbagh, H. I., et al. (2008). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH. Available from: [Link]

  • Brown, C. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

  • Duggirala, N. K., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available from: [Link]

  • ResearchGate. (2025). Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. Available from: [Link]

  • Cantho Journal of Medicine and Pharmacy. (2021). Research to improve disolution of celecoxib. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • Ingenta Connect. (2017). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

  • Syngene. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

  • Molecules. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760). Available from: [Link]

  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology. Available from: [Link]

  • NIH. (2022). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Available from: [Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • Veranova. Amorphous Solid Dispersion. Available from: [Link]

  • ACS Publications. (2023). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics. Available from: [Link]

  • University of Wisconsin-Madison. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Available from: [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]

  • Journal of Molecular Structure. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Catalysts for Pyrazole Synthesis

Welcome to the Technical Support Center dedicated to the catalytic synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the catalytic synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection, reaction optimization, and troubleshooting. Pyrazoles are a cornerstone in medicinal and agricultural chemistry, and efficient synthesis is paramount.[1] This resource addresses common challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a catalyst for pyrazole synthesis?

A1: The choice of catalyst is a critical decision that influences yield, selectivity, reaction conditions, and overall process sustainability.[2][3] Key factors include:

  • Nature of Reactants: The structure of your starting materials (e.g., 1,3-dicarbonyls, hydrazines, α,β-unsaturated ketones) will dictate the most suitable catalytic system.

  • Homogeneous vs. Heterogeneous: Homogeneous catalysts often exhibit higher activity and selectivity under mild conditions but suffer from difficult separation and recycling.[3][4] Heterogeneous catalysts are easily separated and reused, making them more cost-effective and environmentally friendly, though they may sometimes show lower activity.[3][4][5]

  • Desired Selectivity: For unsymmetrical substrates like certain 1,3-diketones, regioselectivity is a major challenge. The catalyst choice can significantly influence which regioisomer is formed.[1][6]

  • Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility. Some catalysts are robust under harsh conditions, while others require milder environments.

  • Green Chemistry Principles: There is a growing emphasis on sustainable methods. This includes using non-toxic, reusable catalysts, employing green solvents like water or ethanol, or even performing reactions under solvent-free conditions.[7][8][9]

Q2: What is the Knorr pyrazole synthesis, and what is the role of the catalyst?

A2: The Knorr synthesis is a classical and widely used method for preparing pyrazoles. It involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[8][10] The reaction is typically promoted by a catalytic amount of acid.[10] The acid catalyst protonates a carbonyl group of the 1,3-dicarbonyl, activating it for nucleophilic attack by the hydrazine.[10] The subsequent intramolecular condensation and dehydration steps lead to the formation of the pyrazole ring. While simple acids like acetic acid are common, modern methods employ Lewis acids or solid acid catalysts to improve yields and selectivity.[11][12]

Q3: Can pyrazole synthesis be performed without a metal catalyst?

A3: Yes, several metal-free catalytic systems have been developed. These often fall under the umbrella of organocatalysis or employ non-metallic catalysts. For instance, iodine has been used to catalyze cascade reactions to form amino pyrazole thioether derivatives, playing a dual role as a Lewis acid and an oxidant.[13] Acid catalysts, such as p-toluenesulfonic acid (p-TSA), can be used to facilitate condensation reactions.[13] Furthermore, some multicomponent reactions can proceed under catalyst-free conditions, often promoted by ultrasound irradiation or microwave heating.[9]

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and validated solutions.

Issue 1: Low Product Yield

Q: My pyrazole synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?

A: Low yield is a common problem stemming from several factors. A systematic approach to optimization is crucial.

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst Activity: The chosen catalyst may not be efficient for your specific substrate combination.

    • Solution: Screen a panel of catalysts. If using a Lewis acid-catalyzed reaction, consider alternatives like nano-ZnO, CuFe₂O₄, or silver triflate (AgOTf), which have shown high efficacy in various pyrazole syntheses.[1][5][14] For multicomponent reactions, heterogeneous catalysts are often very effective.[15]

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental.

    • Solution: Perform a catalyst loading study. Start with a reported concentration (e.g., 1-10 mol%) and systematically vary the amount to find the optimum. For example, in the synthesis of pyrano[2,3-c]pyrazoles, 8 mol% of a CuFe₂O₄ nanocatalyst was found to give excellent yields.[5]

  • Unfavorable Reaction Conditions: Temperature and solvent play a massive role in reaction kinetics and equilibrium.

    • Solution:

      • Temperature: Systematically vary the reaction temperature. Some silver-catalyzed reactions proceed rapidly at room temperature, while others may require reflux.[1] Increasing the temperature to 60-80°C has been shown to improve yields in many cases.[1][16]

      • Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction. Screen solvents of varying polarities (e.g., ethanol, acetonitrile, DMF, toluene, or even water for green protocols).[7][9] Ethanol is a common and effective solvent for many pyrazole syntheses.[8]

  • Decomposition of Reactants: Hydrazine derivatives, especially phenylhydrazine, can be unstable and decompose at high temperatures, leading to side products.[6]

    • Solution: Use freshly distilled or high-purity hydrazine. Consider running the reaction at a lower temperature or under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[6]

Issue 2: Poor Regioselectivity

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound produces a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

A: This is a classic challenge in pyrazole synthesis.[6] The formation of two isomers occurs depending on which carbonyl group of the dicarbonyl is attacked first by the hydrazine.[10] Directing the reaction to favor one isomer is key.

Potential Causes & Recommended Solutions:

  • Lack of Steric or Electronic Differentiation: If the two carbonyls of the 1,3-dicarbonyl are electronically and sterically similar, the hydrazine will attack both with little preference.

    • Solution:

      • Catalyst Choice: The catalyst can influence the reaction pathway. Certain Lewis acids may coordinate preferentially to one carbonyl group, directing the nucleophilic attack. For example, silver triflate (AgOTf) has been used for highly regioselective synthesis of 3-CF₃-pyrazoles.[1]

      • Solvent Effects: The choice of solvent can significantly alter regioselectivity. Fluorinated alcohols, for instance, have been reported to dramatically increase the preference for one regioisomer.[6]

      • Modify Substrates: If possible, using β-enaminones as surrogates for 1,3-dicarbonyls can provide superior regiocontrol.[6]

Issue 3: Catalyst Deactivation and Reusability Issues (Heterogeneous Catalysts)

Q: I am using a heterogeneous catalyst, but its activity drops significantly after the first run. What is causing this deactivation, and how can I improve its reusability?

A: Catalyst reusability is the primary advantage of heterogeneous systems, so maintaining activity is crucial for efficiency and cost-effectiveness.[3][5]

Potential Causes & Recommended Solutions:

  • Leaching of Active Metal: The active metal species may be leaching from the solid support into the reaction mixture.

    • Solution: After the first run, filter the catalyst and analyze the filtrate for traces of the metal (e.g., by ICP-MS). If leaching is confirmed, a stronger support or a different method of catalyst preparation (e.g., stronger coordination to the support) may be needed. Silica-supported copper catalysts have shown good stability and reusability for up to 4 cycles in pyrazole synthesis.[17]

  • Fouling of Catalyst Surface: The catalyst's active sites can be blocked by organic byproducts, polymers, or adsorbed starting materials.

    • Solution: Implement a regeneration step between cycles. This could involve washing the catalyst with a suitable solvent to remove adsorbed species or calcination (heating at high temperature in air or an inert atmosphere) to burn off organic residues. The appropriate method depends on the thermal stability of your catalyst.

  • Sintering of Nanoparticles: For nanocatalysts, high reaction temperatures can cause the nanoparticles to agglomerate (sinter), reducing the active surface area.

    • Solution: Operate at the lowest effective temperature. Ensure the catalyst support is designed to prevent nanoparticle migration.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis

This protocol outlines a systematic approach to screen different catalysts for the synthesis of a target pyrazole from a 1,3-dicarbonyl and a hydrazine derivative.

  • Setup: To a series of identical reaction vessels (e.g., microwave vials), add the 1,3-dicarbonyl compound (1.0 mmol) and a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., Ethanol, 5 mL) to each vessel.

  • Catalyst Addition: Add a different catalyst to each vessel at a specific loading (e.g., 5 mol%). Include one vessel with no catalyst as a control.

  • Reactant Addition: Add the hydrazine derivative (1.1 mmol, 1.1 equivalents) to each vessel.

  • Reaction: Seal the vessels and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every hour).

  • Work-up & Analysis: Once a reaction is complete (starting material consumed), cool it to room temperature. Quench the reaction (if necessary), and extract the product. Analyze the crude yield and purity by ¹H NMR or GC-MS to identify the most effective catalyst.

Table 1: Performance Comparison of Selected Catalysts for Pyrazole Synthesis
CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[2]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[1][2]
Heterogeneous Catalysts
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedWaterNot SpecifiedShort95%Reported[14]
CuFe₂O₄ Nanoparticles4-Component Reaction8 mol%Water60 °C4 h85-97%Reported[5]
Silica-supported CuSydnones, AlkynesNot SpecifiedNot Specified140 °C (Flow)< 3 hFull ConversionUp to 4 cycles[17]
Fe₃O₄ Nanoparticles4-Component Reaction6 mol%WaterRoom Temp15 minExcellentReported[9]

Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Workflow for Low Yield

A logical flow to diagnose and solve low yield issues in catalytic pyrazole synthesis.

LowYieldTroubleshooting start Low Product Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst screen_catalysts Action: Screen different catalysts (e.g., Lewis acids, solid acids). [Ref: 7, 9, 16] check_catalyst->screen_catalysts No check_loading Is Catalyst Loading Optimized? check_catalyst->check_loading Yes screen_catalysts->check_loading optimize_loading Action: Perform loading study (e.g., 1-10 mol%). [Ref: 9] check_loading->optimize_loading No check_conditions Are Reaction Conditions Optimal? check_loading->check_conditions Yes optimize_loading->check_conditions optimize_temp Action: Vary Temperature (e.g., RT to Reflux). [Ref: 7] check_conditions->optimize_temp No check_reagents Is Reagent Decomposition Occurring? check_conditions->check_reagents Yes optimize_solvent Action: Screen Solvents (e.g., EtOH, ACN, DMF, H2O). [Ref: 2, 8] optimize_temp->optimize_solvent optimize_solvent->check_reagents purify_reagents Action: Use high-purity hydrazine. Run under inert atmosphere. [Ref: 15] check_reagents->purify_reagents Yes success Yield Improved check_reagents->success No purify_reagents->success

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Diagram 2: Catalyst Selection Logic: Homogeneous vs. Heterogeneous

A decision-making diagram for choosing the appropriate catalyst type based on experimental priorities.

CatalystChoice start Catalyst Selection for Pyrazole Synthesis priority What is the primary priority? start->priority node_homo Choose Homogeneous Catalyst priority->node_homo Highest Possible Activity / Selectivity node_hetero Choose Heterogeneous Catalyst priority->node_hetero Ease of Separation / Reusability pros_homo Pros: - High Activity & Selectivity - Milder Conditions - Easier Mechanistic Study [Ref: 5, 13] node_homo->pros_homo cons_homo Cons: - Difficult Separation - Costly Recycling [Ref: 5, 13] node_homo->cons_homo pros_hetero Pros: - Easy Separation - Straightforward Recycling - Environmentally Friendly [Ref: 5, 9, 13] node_hetero->pros_hetero cons_hetero Cons: - Potentially Lower Activity - Mass Transfer Limitations - More Difficult to Fine-Tune [Ref: 5, 13] node_hetero->cons_hetero

Caption: Decision logic for catalyst selection in pyrazole synthesis.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025).
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (2022).
  • Optimization of reaction conditions for pyrazoline synthesis. (2025). Benchchem.
  • Technical Support Center: Efficient Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
  • Cu-catalysed pyrazole synthesis in continuous flow. (2016). RSC Publishing.
  • Influence of catalyst proportion on the synthesis of pyranopyrazole. (2023).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Homogeneous vs Heterogeneous C
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
  • Preventing degradation of pyrazole compounds during synthesis. (2025). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Various methods for the synthesis of pyrazole. (2023).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2020). MDPI.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2024). Journal of the American Chemical Society.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). PMC - NIH.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). NIH.

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Optimization

Technical Support Center: Scale-Up of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Our goal is to pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Our goal is to provide practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of moving from bench-scale to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid synthesis, with a focus on the common and critical final step: the hydrolysis of its ethyl ester precursor.

Issue 1: Incomplete Hydrolysis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate at Scale

Question: We are observing incomplete conversion of the ethyl ester to the carboxylic acid when running the hydrolysis reaction on a larger scale, despite success in the lab. What are the potential causes and how can we resolve this?

Answer: Incomplete hydrolysis at scale is a common challenge often rooted in mass transfer limitations and solubility issues.

Causality:

  • Poor Solubility: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate has limited solubility in aqueous bases. At a larger scale, with less efficient mixing compared to a lab-scale flask, the heterogeneous nature of the reaction can lead to a significant decrease in the reaction rate.

  • Insufficient Mixing: The efficiency of stirring does not always scale linearly with the increase in volume. Inadequate agitation can result in localized concentrations of reactants and poor contact between the organic ester phase and the aqueous base phase, hindering the reaction.[1]

  • Inappropriate Co-solvent: While a co-solvent like methanol or ethanol might be used to improve solubility, it can lead to transesterification, where the ethyl ester is converted to a methyl ester, which may also be resistant to hydrolysis under the same conditions.[2]

Troubleshooting Protocol:

  • Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., turbine or pitched blade) and that the stirring speed is sufficient to create a good vortex and ensure thorough mixing of the phases.

  • Consider a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, accelerating the reaction in a biphasic system.[3][4][5] This can be a more effective solution than using a co-solvent.

  • Select a Non-Alcoholic Co-solvent: If a co-solvent is necessary, opt for an aprotic solvent like tetrahydrofuran (THF) or dioxane. These will solubilize the ester without the risk of transesterification.[6] A mixture of THF and water is a common choice for ester hydrolysis.[2][6]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance both solubility and reaction rate. However, this must be balanced against the risk of side reactions and potential pressure build-up.

  • Consider Lithium Hydroxide (LiOH): In some cases, LiOH has been found to be more effective for the hydrolysis of stubborn esters compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

Issue 2: Managing the Exotherm During Saponification

Question: Our large-scale hydrolysis reaction is showing a significant exotherm that was not as pronounced in the lab. How can we control this for a safe and efficient process?

Answer: The management of reaction exotherms is critical during scale-up due to the decrease in the surface-area-to-volume ratio of larger reactors, which reduces the efficiency of heat dissipation.[1]

Causality:

  • Heat Accumulation: While ester hydrolysis is generally moderately exothermic, the heat generated in a large volume can accumulate if not removed effectively, leading to a rapid temperature increase.[7]

  • Rate of Addition: Adding the basic solution too quickly to the ester can cause a rapid initial reaction rate and a spike in heat generation that overwhelms the cooling capacity of the reactor.

Control Strategies:

  • Controlled Reagent Addition: Add the aqueous base solution to the solution of the ester in a controlled, slow manner. This allows the reactor's cooling system to keep pace with the heat being generated.

  • Adequate Cooling: Ensure your reactor is equipped with a cooling jacket with a suitable heat transfer fluid and that the cooling system is capable of handling the total heat output of the reaction.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink.

  • Real-time Temperature Monitoring: Utilize temperature probes to monitor the internal reaction temperature continuously. This data can be used to control the rate of addition of the base.

  • Flow Chemistry as an Alternative: For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control.[8][9]

Issue 3: Product Isolation and Purification Challenges

Question: We are struggling with the isolation and purification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid after hydrolysis, resulting in low yields and impurities. What are the best practices for this stage?

Answer: The workup and purification of carboxylic acids require careful control of pH and appropriate selection of solvents to ensure high purity and yield.

Causality:

  • Incomplete Precipitation: The carboxylic acid is typically isolated by acidifying the reaction mixture to precipitate the product. If the pH is not lowered sufficiently, the product will remain partially dissolved as its carboxylate salt, leading to low yields.

  • Occlusion of Impurities: Rapid precipitation can lead to the trapping of unreacted starting material or other impurities within the crystals of the product.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult and leading to product loss.

Purification Protocol:

  • Controlled Acidification: After the hydrolysis is complete, cool the reaction mixture. Slowly add a strong acid (e.g., hydrochloric acid) with vigorous stirring. Monitor the pH to ensure it is well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete precipitation.

  • Crystallization: Allow the precipitated product to crystallize slowly. A gradual cooling process can lead to the formation of larger, purer crystals.[10][11]

  • Washing: Wash the filtered solid with cold water to remove any inorganic salts. A wash with a cold, non-polar organic solvent (e.g., hexane or diethyl ether) can help remove any residual unreacted ester.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).[12]

Parameter Recommendation for Scale-Up Rationale
Hydrolysis Base NaOH, KOH, or LiOHLiOH may be more effective for hindered esters.
Solvent System Water with THF or Dioxane as co-solventAvoids transesterification seen with alcoholic co-solvents.[2][6]
Catalyst (Optional) Phase-Transfer Catalyst (e.g., TBAB)Improves reaction rate in biphasic systems.[3][5]
Work-up Acidification Controlled addition of HCl to pH 2-3Ensures complete precipitation of the carboxylic acid.[12]
Purification Recrystallization (e.g., from ethanol/water)Removes occluded impurities and improves final product purity.[10][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid?

A1: A prevalent industrial approach involves a two-step process: first, the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, followed by its hydrolysis to the desired carboxylic acid. The ester is often prepared via the cyclocondensation of a β-ketoester with methylhydrazine, followed by methylation.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The key safety considerations include:

  • Handling of Hydrazine Derivatives: Methylhydrazine, a potential precursor, is toxic and potentially explosive. Handle with appropriate personal protective equipment and in a well-ventilated area.

  • Exothermic Reactions: Both the initial pyrazole formation and the final hydrolysis step can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.[1]

  • Pressure Build-up: The use of volatile organic solvents at elevated temperatures can lead to pressure build-up in the reactor. Ensure the reactor is appropriately rated and equipped with pressure relief systems.

Q3: How can we minimize the formation of regioisomers during the initial pyrazole synthesis?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis. To favor the desired 1,5-dimethyl isomer, careful control of reaction conditions is necessary. This can include the choice of solvent, reaction temperature, and the order of addition of reagents. In some cases, a specific regioisomer can be favored through the use of protecting groups or by choosing a different synthetic route that offers better regiochemical control.

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A4: For monitoring the hydrolysis, High-Performance Liquid Chromatography (HPLC) is ideal for separating the ester starting material from the carboxylic acid product and any byproducts. For assessing the purity of the final product, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.

Visual Workflows

Troubleshooting_Incomplete_Hydrolysis Troubleshooting Incomplete Hydrolysis at Scale start Incomplete Hydrolysis Observed q1 Is the reaction mixture a single clear phase? start->q1 solubility_issue Potential Solubility Issue q1->solubility_issue No check_temp Is the reaction temperature optimized? q1->check_temp Yes optimize_mixing Increase Agitation Speed and Efficiency solubility_issue->optimize_mixing add_ptc Consider adding a Phase-Transfer Catalyst (PTC) optimize_mixing->add_ptc use_cosolvent Use an aprotic co-solvent (e.g., THF) add_ptc->use_cosolvent use_cosolvent->check_temp increase_temp Carefully increase reaction temperature check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->check_base try_lioh Consider using LiOH instead of NaOH/KOH check_base->try_lioh No success Hydrolysis Complete check_base->success Yes try_lioh->success

Caption: Decision tree for troubleshooting incomplete hydrolysis.

References

  • Phase transfer c
  • Phase-Transfer C
  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. [Link]

  • Top 10 Opportunities - Phase Transfer Catalysis Home Page. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. [Link]

  • Carboxylic acid purification and crystallization process - Google P
  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. [Link]

  • Why are my ester hydrolysis not working : r/Chempros - Reddit. [Link]

  • Ester to Acid - Common Conditions. [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Link]

  • Recrystallization and Crystallization. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. [Link]

  • Crystallization, Large Scale - YouTube. [Link]

Sources

Troubleshooting

removing impurities from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Beginning Investigations I'm now starting with some Google searches. I'm focusing on common impurities in 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigations

I'm now starting with some Google searches. I'm focusing on common impurities in 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. I'll also be researching standard purification techniques, like recrystallization, to get a handle on the methods available.

Expanding Research Horizons

I'm now diving deeper. I'm expanding my Google searches to include chromatography, acid-base extraction, and the compound's potential side reactions. I will also look into protocols, and analytical methods like HPLC, GC-MS, and NMR. I've begun thinking about the technical support center, and how I'll structure it, starting with a logical flow. I'll include the "why" behind each purification step. Next, I'll provide detailed answers and create step-by-step experimental protocols. Then, I plan to generate diagrams.

Analyzing Impurities & Protocols

I'm now consolidating my research on common impurities, purification techniques, and analytical methods. I'm focusing on protocols and potential side reactions. I'm also starting to structure the technical support center, including a detailed FAQ and troubleshooting section. I'm beginning to provide in-depth answers, explaining the chemical principles behind each purification step. I'm moving toward step-by-step experimental protocols.

Optimization

preventing decarboxylation of pyrazole carboxylic acids

A Researcher's Guide to Preventing Unwanted Decarboxylation Welcome to the technical support center for handling pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Unwanted Decarboxylation

Welcome to the technical support center for handling pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of these valuable heterocyclic building blocks. As a Senior Application Scientist, I've compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles governing the decarboxylation of pyrazole carboxylic acids. Our goal is to empower you to anticipate and mitigate these issues in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole carboxylic acid decarboxylating, and what is the general mechanism?

A1: Pyrazole carboxylic acids, like many heteroaromatic carboxylic acids, can be susceptible to decarboxylation (the loss of CO2), particularly under certain conditions. The ease of this process is often dictated by the position of the carboxylic acid group on the pyrazole ring and the presence of other substituents. The reaction is often facilitated by heat, and the mechanism can proceed through a radical pathway.[1][2] The stability of the resulting pyrazole anion or radical intermediate after the loss of CO2 is a key driving force. For instance, electron-withdrawing groups on the pyrazole ring can facilitate decarboxylation.[1]

Q2: I'm performing an amide coupling reaction with a pyrazole-4-carboxylic acid, and I'm seeing significant formation of the decarboxylated pyrazole byproduct. What's happening?

A2: This is a common issue. Amide coupling reactions often require elevated temperatures, which can promote thermal decarboxylation.[3] Additionally, the basic conditions sometimes employed in amide coupling (e.g., using tertiary amines like triethylamine or DIPEA) can facilitate the formation of a carboxylate anion, which may be more prone to decarboxylation than the free acid.[4][5] The choice of coupling reagent can also play a role. Some coupling reagents may require higher temperatures or longer reaction times, increasing the likelihood of this side reaction.

Q3: Are certain pyrazole carboxylic acid isomers more prone to decarboxylation than others?

A3: Yes, the position of the carboxylic acid group matters. For example, pyrazole-3-carboxylic acids and pyrazole-5-carboxylic acids can be more susceptible to decarboxylation than pyrazole-4-carboxylic acids under certain conditions. This is due to the relative stability of the anionic or radical intermediate formed upon CO2 loss. However, pyrazole-4-carboxylic acids with haloalkyl substituents are also known to be challenging substrates for decarboxylation, often requiring harsh conditions.[4][5]

Q4: Can the choice of solvent influence the rate of decarboxylation?

A4: Absolutely. The solvent can influence the rate of decarboxylation by affecting the stability of the transition state.[6] Polar aprotic solvents like DMF or DMSO are often used in coupling reactions for their solvating power. However, their high boiling points can necessitate higher reaction temperatures, indirectly promoting decarboxylation. The basicity and polarity of the solvent can play a determining role in the reaction rate.[6]

Troubleshooting Guide: Minimizing Decarboxylation

This section provides a structured approach to troubleshooting and preventing decarboxylation during your reactions.

Symptom Potential Cause(s) Suggested Solution(s)
Significant decarboxylation during amide coupling. High reaction temperature.- Use a more reactive coupling reagent that allows for lower reaction temperatures (e.g., HATU, HBTU).[7] - Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.
Prolonged reaction time.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Basic reaction conditions.- If using a base like triethylamine, consider using a non-nucleophilic, sterically hindered base like DIPEA.[7] - Use the minimum necessary amount of base.
Decarboxylation observed during workup or purification. Acidic or basic workup conditions.- Maintain a neutral pH during aqueous workup if possible. - If purification via extraction is necessary, perform it quickly and at low temperatures.
High temperatures during solvent evaporation.- Use a rotary evaporator at a reduced pressure and a lower bath temperature.
Silica gel chromatography.- The acidic nature of silica gel can sometimes promote decarboxylation of sensitive substrates. - Deactivate the silica gel with triethylamine before use.[8] - Consider alternative purification methods like recrystallization or reversed-phase chromatography.[8]
General instability of the pyrazole carboxylic acid starting material. Inherent electronic properties of the molecule (e.g., presence of strong electron-withdrawing groups).- Store the compound in a cool, dark, and dry place. - Consider converting the carboxylic acid to a more stable derivative, such as an ester, for storage and then hydrolyzing it immediately before use.
Presence of catalytic metal impurities.- Purify the starting material carefully to remove any residual metals from previous synthetic steps. Copper and silver salts are known to catalyze decarboxylation.[9]

Experimental Protocols

Here are detailed protocols for common reactions involving pyrazole carboxylic acids, with an emphasis on minimizing decarboxylation.

Protocol 1: Low-Temperature Amide Coupling

This protocol is designed for sensitive pyrazole carboxylic acids prone to decarboxylation.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the pyrazole carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine, followed by DIPEA.

  • Add HATU portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Once complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography or recrystallization.[7]

Protocol 2: Purification of Pyrazole Carboxylic Acids

For purification of the acid itself, avoiding harsh conditions is key.

Method A: Recrystallization

  • Choose a suitable solvent system. Common choices include ethanol/water, methanol/water, or ethyl acetate/hexanes.[8]

  • Dissolve the crude pyrazole carboxylic acid in the minimum amount of hot solvent.

  • If using a co-solvent, add the second solvent dropwise until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Method B: Acid-Base Extraction This method is useful for removing neutral or basic impurities.

  • Dissolve the crude pyrazole carboxylic acid in an organic solvent like ethyl acetate.

  • Extract the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The pyrazole carboxylic acid will move to the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with cold 1M HCl until the pyrazole carboxylic acid precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[10]

Visualizing the Problem: Decarboxylation Pathways

To better understand the process, the following diagrams illustrate the key concepts.

cluster_0 Thermal Decarboxylation cluster_1 Metal-Catalyzed Decarboxylation A Pyrazole-COOH B Decarboxylated Pyrazole + CO2 A->B Heat (Δ) C Pyrazole-COOH D [Pyrazole-M] Intermediate C->D Metal Catalyst (e.g., Cu, Ag) E Decarboxylated Pyrazole D->E Loss of CO2

Caption: General pathways for pyrazole carboxylic acid decarboxylation.

Start Start: Pyrazole-COOH + Amine Coupling Amide Coupling Conditions Start->Coupling Desired Desired Product: Pyrazole-Amide Coupling->Desired Successful Coupling HighTemp High Temperature? Coupling->HighTemp Side Side Product: Decarboxylated Pyrazole Solution1 Solution: Lower Temp, different coupling agent Side->Solution1 Solution2 Solution: Weaker/Sterically hindered base Side->Solution2 Solution3 Solution: Purify starting material Side->Solution3 HighTemp->Side Yes Base Strong Base? HighTemp->Base No Base->Side Yes Metal Metal Contaminants? Base->Metal No Metal->Desired No Metal->Side Yes

Caption: Troubleshooting workflow for unwanted decarboxylation in amide coupling.

Analytical Methods for Monitoring Decarboxylation

Effectively troubleshooting requires accurate monitoring. Here are some recommended analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of your reaction. The decarboxylated byproduct will likely have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring these reactions. It allows for the separation and identification of the starting material, product, and decarboxylated byproduct, providing quantitative data on the reaction progress and the extent of the side reaction.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture and for assessing the purity of the final product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the decarboxylated byproduct in the crude reaction mixture.

By understanding the factors that promote the decarboxylation of pyrazole carboxylic acids and by implementing the strategies and protocols outlined in this guide, you can significantly improve the outcomes of your synthetic experiments.

References

  • Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 2012. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications, 2025. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 2019. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen, 2025. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate, 2014. [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office, 2013. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate, 2025. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed, 2021. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Pyrazole Regioisomers

Welcome to the technical support center for the analytical challenges surrounding pyrazole regioisomers. As a Senior Application Scientist, I understand that the synthesis of substituted pyrazoles frequently yields mixtu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges surrounding pyrazole regioisomers. As a Senior Application Scientist, I understand that the synthesis of substituted pyrazoles frequently yields mixtures of regioisomers, presenting a significant analytical hurdle in pharmaceutical development and chemical research.[1][2] The subtle structural differences between these isomers demand robust and highly selective analytical methods for accurate separation, quantification, and structural confirmation.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you with both the theoretical grounding and practical steps to resolve the specific issues you may encounter. We will explore the nuances of chromatographic separation and spectroscopic elucidation, moving from common problems to advanced solutions.

Part 1: Frequently Asked Questions - The Basics

Q1: Why is the separation of pyrazole regioisomers so challenging?

Pyrazole regioisomers, such as 1,3- and 1,5-disubstituted derivatives, often possess very similar physicochemical properties. They typically have identical molecular weights and polar surface areas, and their polarity can be nearly indistinguishable. This similarity leads to weak differential partitioning between the stationary and mobile phases in chromatography, resulting in poor resolution or complete co-elution. Furthermore, pyrazole tautomerism can complicate NMR analysis by causing signal averaging or the presence of multiple species in solution, making definitive structural assignment difficult.[3]

Q2: My synthesis produced a mixture of pyrazole regioisomers. Which analytical technique should I start with for separation?

The choice of technique depends on the nature of your isomers (chiral vs. achiral) and the scale of your analysis (analytical vs. preparative).

  • For Achiral Regioisomers: Start with Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) . These techniques offer a wide range of stationary and mobile phase selectivities that can be systematically screened to achieve separation.

  • For Chiral Regioisomers (Enantiomers): While chiral HPLC is a valid approach, Supercritical Fluid Chromatography (SFC) is often the preferred starting point. SFC frequently provides superior speed and efficiency for chiral separations and offers unique selectivities compared to liquid chromatography.[4][5][6]

The following workflow provides a general decision-making framework for initial method development.

G cluster_0 Initial Analysis cluster_1 Technique Selection cluster_2 Confirmation start Mixture of Pyrazole Regioisomers is_chiral Is the target chiral? start->is_chiral sfc Start with SFC Screening is_chiral->sfc  Yes   hplc Start with HPLC/UPLC Screening is_chiral->hplc  No   nmr Confirm Structure with 2D NMR sfc->nmr hplc->nmr

Caption: Initial decision workflow for analyzing pyrazole regioisomers.

Part 2: HPLC/UPLC Troubleshooting Guide

High-performance liquid chromatography is the workhorse for achiral isomer separations. However, achieving baseline resolution for closely related pyrazole regioisomers requires careful method development.

Q3: My pyrazole regioisomers are co-eluting on a standard C18 column. How can I improve the separation?

Co-elution on a C18 column indicates that the hydrophobic differences between your isomers are insufficient for separation. The key is to introduce alternative separation mechanisms by changing the selectivity of your system.

Step-by-Step Troubleshooting Protocol:

  • Modify the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different hydrogen bonding capabilities of these solvents can alter retention and selectivity.

    • Adjust pH: Pyrazoles are basic. Adjusting the mobile phase pH with an appropriate buffer (e.g., formate, acetate) can change the ionization state of your analytes and any exposed silanols on the stationary phase, significantly impacting retention and peak shape.[7][8] A systematic screen of pH 3, 7, and 10 is a good starting point.

  • Change the Stationary Phase: If mobile phase adjustments fail, the next step is to screen columns with different selectivities. Do not simply try another C18 column. Instead, choose a stationary phase that offers a different primary interaction mechanism.

Stationary PhasePrimary Separation MechanismIdeal for Pyrazoles with...
Phenyl-Hexyl π-π interactions, shape selectivityAromatic rings
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, ion-exchangeHalogens, aromatic systems
Cyanopropyl (CN) Dipole-dipole interactionsPolar functional groups
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., H-bonding)Chiral centers. Polysaccharide-based columns are highly effective.[9][10]
  • Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve efficiency. More importantly, it can sometimes alter the selectivity between two closely eluting peaks. Systematically evaluate temperatures from 30°C to 60°C.

  • Refine the Gradient: If you have achieved partial separation, you can improve it by optimizing the gradient. A shallower gradient provides more time for the peaks to separate on the column, often leading to better resolution.[11][12]

G start Co-eluting Peaks on C18 step1 1. Modify Mobile Phase (ACN vs MeOH, pH Screen) start->step1 check1 Resolution? step1->check1 step2 2. Change Stationary Phase (PFP, Phenyl-Hexyl, CN) check1->step2 No check2 Partial Resolution? check1->check2 Yes step2->check2 check2->step2 No (Try another column) step3 3. Optimize Temperature & Gradient Slope check2->step3 Yes end Baseline Resolution Achieved step3->end

Caption: Systematic approach for resolving co-eluting pyrazole regioisomers.

Q4: My peaks are tailing badly. What is the cause and how do I fix it?

Peak tailing in reversed-phase chromatography is often caused by secondary interactions between the basic nitrogen atoms of the pyrazole ring and acidic, ionized silanol groups on the silica surface of the stationary phase.[7]

Solutions:

  • Work at Low pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3. This protonates the silanol groups, minimizing their ability to interact with your basic analyte.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups, significantly reducing tailing for basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving peak shape. However, this is often a less desirable "fix" than using the correct pH or a modern column.

  • Check for Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.[13]

Part 3: Supercritical Fluid Chromatography (SFC) Guide

SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase. It excels at chiral separations and is increasingly used for polar achiral compounds.[14][15]

Q5: When should I choose SFC over HPLC for my pyrazole regioisomers?

Consider SFC as your primary technique when:

  • You have chiral isomers: SFC is the industry standard for high-throughput chiral screening and purification due to its speed and high success rate with polysaccharide-based chiral stationary phases.[6][16]

  • Your isomers are highly polar: SFC can sometimes handle polar molecules that are poorly retained in reversed-phase HPLC without the need for ion-pairing agents.[17]

  • Speed is critical: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC, leading to significantly faster analysis times, often under 5 minutes.[4][18]

Q6: How do I develop an SFC method for polar pyrazole regioisomers?

Method development in SFC focuses on the choice of stationary phase and the co-solvent (modifier).

Step-by-Step Protocol for SFC Method Development:

  • Column Selection: Start with a core set of chiral stationary phases. Polysaccharide-based columns are highly effective for a broad range of compounds, including pyrazoles.[9][10][19] A common screening set includes:

    • Cellulose-based columns (e.g., Lux Cellulose-2)

    • Amylose-based columns (e.g., Lux Amylose-2)

    • Columns with specialized functionalities like 2-ethylpyridine can be effective for polar analytes.[14]

  • Co-Solvent (Modifier) Screening: The co-solvent plays a critical role in analyte elution and selectivity.

    • Standard Modifiers: Methanol is the most common starting point. Also screen ethanol and isopropanol. The change in alcohol can dramatically alter selectivity.

    • Additives: For basic compounds like pyrazoles, adding a small amount of a basic additive (e.g., 0.1-0.3% diethylamine or isopropylamine) to the co-solvent is often necessary to achieve good peak shape and prevent interactions with the stationary phase.

  • Parameter Optimization:

    • Co-solvent Percentage: Screen a gradient of 5% to 50% co-solvent to determine the optimal elution window.

    • Back Pressure and Temperature: Maintain a back pressure of at least 120 bar to ensure the CO₂ remains in its supercritical state. Temperature can be adjusted (typically 35-45°C) to fine-tune selectivity.

Part 4: NMR Spectroscopy for Structural Confirmation

Once separated, it is imperative to unambiguously confirm the structure of each regioisomer. NMR is the ultimate tool for this, but 1D spectra can be misleading.

Q7: My 1D ¹H NMR spectra for the two separated isomers look almost identical. How can I definitively assign the correct structure?

This is a very common scenario. The definitive assignment requires 2D NMR experiments that reveal through-bond and through-space correlations.[20][21][22]

The Definitive 2D NMR Protocol:

  • Run Standard Correlation Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. This is essential for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the molecular skeleton.[23]

  • Perform a NOESY or ROESY Experiment:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for distinguishing regioisomers. It detects protons that are close to each other in space, regardless of whether they are connected by bonds.[24][25]

Example Application: Consider distinguishing between a 1,5-disubstituted pyrazole and a 1,3-disubstituted pyrazole, where one substituent is an N-CH₃ group and the other is a phenyl group.

  • In the 1,5-isomer , the N-CH₃ protons will be spatially close to the protons on the C5-phenyl group. A clear NOE cross-peak will be observed between them.

  • In the 1,3-isomer , the N-CH₃ protons are far from the C3-phenyl group. No NOE correlation will be observed between them. Instead, an NOE might be seen between the C5-H proton and the N-CH₃ protons.

This unambiguous spatial correlation provides definitive proof of the substitution pattern.[23]

G cluster_0 1,5-Disubstituted Pyrazole cluster_1 1,3-Disubstituted Pyrazole a caption_a NOE Observed caption_b NOE Absent b

Caption: Using NOESY to differentiate pyrazole regioisomers via spatial proximity.

Part 5: Regulatory Considerations

For professionals in drug development, it is crucial to remember that regulatory agencies like the FDA require the stereoisomeric composition of a drug to be well-defined.[26] If a chiral center is present, quantitative assays for individual enantiomers must be developed early in the process, and the decision to develop a racemate versus a single enantiomer must be scientifically justified.[27][28][29] The robust analytical methods described here are fundamental to meeting these regulatory expectations.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link][9][10][19][30]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. [Link][31]

  • West, C., & Lesellier, E. (2008). How Good is SFC for Polar Analytes?. Chromatography Today. [Link][4][14]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link][20][21][32]

  • Gika, H., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Analyst. [Link][33]

  • Abia, R., et al. (2000). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Journal of Biochemical and Biophysical Methods. [Link][17]

  • Fortuna, A., et al. (2020). Regulatory Considerations in Drug Development of Stereoisomers. Request PDF. [Link][27]

  • Al-Saffar, F. J., et al. (2022). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. Separations. [Link][11][34]

  • Veranova. (n.d.). Separations and Purifications. Veranova. [Link][15]

  • El-Faham, A., et al. (2015). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link][3]

  • Waters Corporation. (n.d.). A Systematic Approach Towards UPLC Methods Development. Waters Corporation. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link][24][35]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Fiveable. [Link][22]

  • Corzo, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link][23]

  • Khosa, P., et al. (2014). Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species. PLoS ONE. [Link][36]

  • FDA. (1992). Development of New Stereoisomeric Drugs. FDA. [Link][26]

  • Al-Sanea, M. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link][28]

  • Bream, R. N., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link][29]

  • Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. [Link][25]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link][13]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. [Link][7]

  • Al-Qaim, F. F., & Abdullah, M. P. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link][37]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Chrom Tech. [Link][8]

  • Noureddine, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1]

  • Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link][38]

  • Li, S., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][2]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link][12]

  • Bonfanti, A., et al. (2007). Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers. Journal of Pharmaceutical and Biomedical Analysis. [Link][39]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link][5]

  • Fanali, C., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules. [Link][16]

  • Bing, Z., et al. (2004). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A. [Link][6]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America. [Link][18]

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Reference Data & Comparative Studies

Validation

The Pyrazole Carboxylic Acid Scaffold: A Comparative Guide to a Privileged Motif in Inhibitor Design

Introduction: The Enduring Relevance of the Pyrazole Nucleus in Drug Discovery The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrazole Nucleus in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in the design of potent and selective inhibitors for a diverse array of biological targets. While simple substituted pyrazoles like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are often cataloged as biochemical reagents or synthetic building blocks, the inherent potential of their core structure is realized in a vast and growing number of clinically relevant inhibitors.[1][2]

This guide moves beyond a singular focus on 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, for which public domain data on specific inhibitory activity is scarce. Instead, we will leverage this molecule as a archetypal representative of the pyrazole carboxylic acid class to explore and compare various classes of inhibitors that share this fundamental motif. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, examine the experimental methodologies used to characterize them, and provide a comparative analysis of their performance against different enzyme families. This approach is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of why the pyrazole carboxylic acid scaffold is a recurring theme in successful inhibitor design.

Comparative Analysis of Pyrazole Carboxylic Acid-Based Inhibitors

The versatility of the pyrazole carboxylic acid scaffold is best appreciated by examining its application in the development of inhibitors for distinct classes of enzymes. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of interactions with the active sites of these targets, leading to high-affinity binding and selective inhibition.

Cyclooxygenase (COX) Inhibitors: A Paradigm of Selectivity

The development of selective COX-2 inhibitors represents a landmark achievement in anti-inflammatory therapy, and the pyrazole scaffold has been central to this success. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are associated with a reduced risk of gastrointestinal side effects.[3]

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Pyrazole-based inhibitors, most notably Celecoxib, exploit this structural difference. The bulky substituents on the pyrazole ring can fit into the side pocket of COX-2, leading to selective inhibition. The carboxylic acid or a bioisostere thereof often plays a crucial role in anchoring the inhibitor within the active site.

Comparative Data of Pyrazole-Based COX Inhibitors:

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-20.04>30[3]
SC-558COX-20.00131000[3]
Compound 6k (from study)COX-2Not specifiedFavorable[3]
Compound 44 (from study)COX-20.01High[4]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory potency of compounds against COX-1 and COX-2 is the in vitro enzyme immunoassay (EIA).

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds (at various concentrations) are pre-incubated with the respective enzyme in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a solution of hydrochloric acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a competitive enzyme immunoassay. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 produced.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Diagram: COX Inhibition Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Pyrazole Inhibitor Inhibitor->Incubation Arachidonic_Acid Arachidonic Acid Reaction Add Arachidonic Acid (Initiate Reaction) Arachidonic_Acid->Reaction Incubation->Reaction Termination Stop Reaction (Add HCl) Reaction->Termination EIA Quantify PGE2 (Enzyme Immunoassay) Termination->EIA IC50 Calculate IC50 EIA->IC50

Caption: Workflow for determining COX inhibitory activity.

Kinase Inhibitors: Targeting Cellular Signaling

The pyrazole scaffold is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Mechanism of Action: Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole-based kinase inhibitors act by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream targets and inhibiting aberrant signaling.

Comparative Data of Pyrazole-Based Kinase Inhibitors:

CompoundPrimary Target(s)IC50 (nM)Reference
RuxolitinibJAK1/JAK23.3 / 2.8[5]
CrizotinibALK/MET24 / 8[5]
ErdafitinibFGFR1-41.2 - 2.5[5]
Macrocycle 8aBMPR2506[6]

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Methodology:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and to measure the newly synthesized ATP in a luciferase-based reaction.

  • Luminescence Measurement: The luminescence signal is measured using a luminometer. The signal intensity is correlated with the amount of ADP produced and thus with the kinase activity.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Diagram: Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream_Signaling Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Block Block->Kinase Synthesis Start 1,5-dimethyl-1H-pyrazole- 3-carboxylic acid Activated Activated Ester or Acid Chloride Start->Activated Activation (e.g., SOCl2) Product Pyrazole-3-carboxamide Inhibitor Activated->Product Amine Amine (R-NH2) Amine->Product Amide Coupling

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and thorough characterization of novel chemical entities is paramount. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and thorough characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation and purity assessment of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and field-proven insights, we will explore the practical application and comparative value of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No: 5744-59-2, Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol ) is a substituted pyrazole derivative.[1] The pyrazole ring is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The substituents on the pyrazole ring, in this case, two methyl groups and a carboxylic acid, significantly influence its physicochemical properties and potential biological interactions. Accurate characterization is therefore critical to ensure the identity, purity, and consistency of this compound in any research or development pipeline.

Core Characterization Workflow

A robust characterization workflow for a novel or synthesized batch of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid should be designed to provide orthogonal and confirmatory data. Each technique offers a unique window into the molecular structure and purity, and their combined application provides a comprehensive and trustworthy analytical package.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Primary Structure FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry (e.g., GC-MS) Purification->MS Molecular Weight & Fragmentation Data Analysis\n& Comparison Data Analysis & Comparison NMR->Data Analysis\n& Comparison FTIR->Data Analysis\n& Comparison MS->Data Analysis\n& Comparison

Sources

Validation

A Researcher's Guide to Validating the Biological Activity of Synthetic Pyrazoles

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for the synthesis of a multitude of biologically active compounds.[1][2][3] From established non...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for the synthesis of a multitude of biologically active compounds.[1][2][3] From established nonsteroidal anti-inflammatory drugs (NSAIDs) to promising new anticancer agents, the therapeutic potential of synthetic pyrazoles is vast and continually expanding.[4][5] This guide provides an in-depth, experience-driven approach to validating the biological activity of novel synthetic pyrazoles, designed for researchers, scientists, and drug development professionals. Here, we move beyond mere procedural lists, delving into the causality behind experimental choices to construct a robust and self-validating framework for your research.

The Significance of the Pyrazole Moiety: A Foundation of Diverse Bioactivity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that allow for diverse interactions with biological targets.[3][6] This structural feature is the cornerstone of the wide spectrum of pharmacological activities observed in pyrazole derivatives, including:

  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of crucial cellular signaling pathways.[1][7][8]

  • Anti-inflammatory Effects: The inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade, is a well-established mechanism for many pyrazole-based anti-inflammatory agents.[4][6][9][10]

  • Antioxidant Properties: The ability to scavenge free radicals is another important biological activity of pyrazoles, contributing to their potential in mitigating oxidative stress-related diseases.[11]

  • Antimicrobial and Antiviral Activities: The pyrazole nucleus is also a key component in the development of agents targeting infectious diseases.[1][2]

This guide will focus on validating three of the most prominent and impactful biological activities of synthetic pyrazoles: anticancer, anti-inflammatory, and antioxidant.

Section 1: Validating Anticancer Activity: From In Vitro Screening to Mechanistic Insights

The validation of a novel synthetic pyrazole's anticancer potential is a multi-step process that begins with broad screening and progresses towards a more nuanced understanding of its mechanism of action. Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1][3][12]

Initial Screening for Cytotoxicity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[13][14][15][16] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthetic pyrazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the pyrazole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest pyrazole concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Delving Deeper: Unraveling the Mechanism of Action

A low IC₅₀ value is a promising start, but understanding how the pyrazole derivative induces cell death is crucial. Many pyrazoles function as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation and survival.[1][3][11][17]

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[2][3] Synthetic pyrazoles have been shown to inhibit key kinases within this pathway.[2][3]

PI3K_AKT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Synthetic Pyrazole Pyrazole->PI3K Inhibits Pyrazole->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a synthetic pyrazole.

Further experimental validation of the proposed mechanism can be achieved through techniques such as Western blotting to assess the phosphorylation status of key proteins in the pathway (e.g., AKT, mTOR) in the presence and absence of the pyrazole compound.

Section 2: Assessing Anti-inflammatory Potential: From In Vitro Enzyme Inhibition to In Vivo Efficacy

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[6][9][18][19]

In Vitro COX Inhibition Assay

Commercially available COX inhibitor screening assay kits provide a reliable and standardized method to determine the inhibitory activity of a compound against COX-1 and COX-2. These assays typically measure the peroxidase activity of the COX enzyme, which is colorimetrically detected.

COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay Workflow Start Prepare Assay Buffer, Enzyme (COX-1 or COX-2), Heme, and Arachidonic Acid Add_Compound Add Synthetic Pyrazole (or control) to wells Start->Add_Compound Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Compound->Add_Enzyme Incubate1 Incubate at 37°C Add_Enzyme->Incubate1 Add_Substrate Initiate reaction by adding Arachidonic Acid Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop reaction and develop color Incubate2->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Caption: A generalized workflow for an in vitro COX inhibition assay.

By determining the IC₅₀ values for both COX-1 and COX-2, a selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can be calculated. A higher SI value indicates greater selectivity for COX-2, which is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][9]

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory compounds.[20][21][22][23][24] The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins in the second phase.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and groups for different doses of the synthetic pyrazole.

  • Compound Administration:

    • Administer the synthetic pyrazole (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before the carrageenan injection.

    • The control group receives only the vehicle, and the standard group receives the reference drug.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

A significant reduction in paw edema in the pyrazole-treated groups compared to the control group validates the in vivo anti-inflammatory activity.

Section 3: Determining Antioxidant Capacity: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a straightforward and widely used method to evaluate the free radical scavenging activity of a compound.[5][25][26][27] The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant. The degree of discoloration is proportional to the antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the synthetic pyrazole in methanol.

    • Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the synthetic pyrazole or the standard antioxidant.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Comparative Data Presentation

To facilitate an objective comparison of the biological activities of different synthetic pyrazoles or against standard drugs, it is essential to present the quantitative data in a clear and structured format.

Table 1: Comparative Anticancer Activity of Synthetic Pyrazoles against MCF-7 Breast Cancer Cells

CompoundIC₅₀ (µM)
Pyrazole A5.2
Pyrazole B12.8
Doxorubicin (Standard)0.9

Table 2: Comparative Anti-inflammatory Activity of Synthetic Pyrazoles

CompoundIn Vitro COX-2 IC₅₀ (µM)In Vivo Edema Inhibition at 3h (%)
Pyrazole C0.4565.2
Pyrazole D1.248.9
Indomethacin (Standard)0.172.5

Table 3: Comparative Antioxidant Activity of Synthetic Pyrazoles

CompoundDPPH Scavenging IC₅₀ (µM)
Pyrazole E15.7
Pyrazole F28.3
Ascorbic Acid (Standard)8.9

Conclusion: A Pathway to Validated Discovery

The validation of the biological activity of synthetic pyrazoles is a systematic process that requires a combination of well-chosen in vitro and in vivo assays, a deep understanding of the underlying mechanisms, and a commitment to rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can confidently and effectively characterize the therapeutic potential of their novel pyrazole derivatives, paving the way for the development of the next generation of innovative medicines.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link to a relevant review article]
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link to a relevant review article]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link to a relevant review article]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link to a reliable source for assay protocols]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link to a relevant review article]
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link to a relevant review article]
  • Application Notes and Protocols: MTT Assay for Anticancer Agent Cytotoxicity. [Link to a detailed protocol]
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity. [Link to a detailed protocol]
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link to a research article]
  • MTT Assay Protocol | Springer Nature Experiments. [Link to a reliable source for assay protocols]
  • DPPH Radical Scavenging Assay. [Link to a reliable source for assay protocols]
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. [Link to a research article]
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link to a relevant review article]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link to a research article]
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. [Link to a research article]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. [Link to a research article]
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  • MTT assay protocol | Abcam. [Link to a detailed protocol]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link to a relevant review article]
  • DPPH Antioxidant Assay. [Link to a detailed protocol]
  • DPPH radical scavenging activity. [Link to a reliable source for assay protocols]
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link to a research article]
  • Pyrazole as an anti-inflammatory scaffold. [Link to a relevant review article]
  • Carrageenan-induced rat paw oedema: Significance and symbolism. [Link to a relevant review article]
  • Carrageenan induced Paw Edema Model. [Link to a reliable source for in vivo models]
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r

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Comparative

A Technical Guide to the Structure-Activity Relationships of Pyrazole Derivatives in Drug Discovery

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biolo...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[3][4] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, offering insights into the rational design of novel therapeutics. We will delve into the nuances of how structural modifications of the pyrazole core influence activity against various targets, supported by experimental data and detailed protocols.

Pyrazole Derivatives as Anticancer Agents: A Tale of Diverse Mechanisms

The fight against cancer has seen the emergence of numerous pyrazole-containing compounds that exert their effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[1][5]

Targeting Protein Kinases: The Power of Precision

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Pyrazole derivatives have been extensively explored as potent and selective kinase inhibitors.[3][7]

A noteworthy example is the development of Janus kinase (JAK) inhibitors. Ruxolitinib, a pyrazole-containing drug, is a selective inhibitor of JAK1 and JAK2, with IC50 values in the low nanomolar range.[3] Docking studies have revealed that the pyrazole moiety plays a critical role in binding to the hinge region of the kinase.[3] The SAR of 4-amino-(1H)-pyrazole derivatives as JAK inhibitors has been systematically investigated. For instance, compound 3f (structure not shown) demonstrated potent inhibition of JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively.[8] This high potency is attributed to favorable interactions within the ATP-binding pocket.[8]

Another important class of kinases targeted by pyrazole derivatives is the cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[9] A series of pyrazole derivatives were designed and evaluated as CDK2/cyclin A2 inhibitors.[9] Among them, compound 9 (structure not shown) exhibited the strongest inhibition with an IC50 value of 0.96 μM.[9] Molecular docking studies indicated that these compounds adopt a similar binding mode to known CDK2 inhibitors, highlighting the importance of the pyrazole scaffold for occupying the ATP-binding site.[9]

The epidermal growth factor receptor (EGFR) is another well-established target in cancer therapy. Pyrazole and pyrazoline-based derivatives have been explored as EGFR tyrosine kinase inhibitors.[10] The SAR studies in this area are extensive, with a focus on optimizing substitutions on the pyrazole ring to enhance potency and selectivity.[10]

Table 1: Comparison of Kinase Inhibitory Activity of Representative Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineReference
RuxolitinibJAK1~3-[3]
RuxolitinibJAK2~3-[3]
3f JAK13.4-[8]
3f JAK22.2-[8]
3f JAK33.5-[8]
9 CDK2/cyclin A2960-[9]
Compound 6 EGFR>99% inhibition at 100 µM-[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.

Materials:

  • Kinase enzyme (e.g., JAK1, CDK2/cyclin A2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compounds (pyrazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add the test compounds at various concentrations to the wells of the plate.

    • Initiate the kinase reaction by adding the reaction mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data.

Pyrazole Derivatives as Anti-inflammatory Agents: Targeting Cyclooxygenases

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[11] The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11] Pyrazole derivatives, most notably celecoxib, have been at the forefront of this research.[2]

The SAR of pyrazole derivatives as COX-2 inhibitors has been extensively studied.[11][12] Key structural features for potent and selective COX-2 inhibition include a diarylheterocycle scaffold with a sulfonamide or a similar polar group attached to one of the aryl rings.[11] For example, in a series of pyrazole-hydrazone derivatives, compounds 4a and 4b (structures not shown) showed better COX-2 inhibitory activity than celecoxib, with IC50 values of 0.67 μM and 0.58 μM, respectively.[13] Their selectivity indices were also comparable to or better than celecoxib.[13]

The nature of the substituents on the aryl rings plays a crucial role in determining the potency and selectivity. Electron-withdrawing groups on the para position of the aryl ring are generally preferred over electron-donating groups for enhanced COX-2 inhibition.[11]

Table 2: Comparison of COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.877.78.85[13]
4a 0.675.638.41[13]
4b 0.586.1210.55[13]
5f 1.50--[2]
6f 1.15--[2]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Inhibition:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compounds at various concentrations in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

    • Incubate the reaction for a specific time (e.g., 10 minutes) at 37 °C.

  • Quantification of PGE2:

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

    • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of COX activity for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the compound concentration.

    • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Pyrazole Derivatives as Antimicrobial Agents: A Broad Spectrum of Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[14] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities.[15][16]

The SAR of pyrazole derivatives as antimicrobial agents reveals that the nature and position of substituents on the pyrazole ring are critical for activity. In a series of isocoumarin tethered carbothioamide linked pyrazole derivatives, the presence of an electron-withdrawing nitro group in compound 5f was associated with the highest antimicrobial activity, while an amino group in a similar position led to inactivity.[15]

Furthermore, pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimum bactericidal concentrations (MBCs) of less than 0.2 μM.[14] Molecular docking studies suggest that these compounds may target bacterial topoisomerase II and IV.[14]

Table 3: Comparison of Antimicrobial Activity of Representative Pyrazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
5f Various bacteria and fungiNot specified, but highest activity in series[15]
Pyrazole-thiazole hybridMRSA<0.13 (MBC)[14]
Imidazo-pyridine substituted pyrazoleE. coli<1 (MBC)[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (pyrazole derivatives)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).

    • Dilute the culture in the growth medium to the desired final concentration.

  • Serial Dilution of Compounds:

    • Prepare a series of twofold dilutions of the test compounds in the growth medium in the 96-well plate.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compounds.

    • Include positive (microbe only) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthetic Strategies for Bioactive Pyrazole Derivatives

The synthesis of pyrazole derivatives is well-established, with several versatile methods available to medicinal chemists.[17][18] The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Cyclocondensation Reactions

A common and efficient method for synthesizing pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[17][18] This reaction allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general procedure for the synthesis of pyrazoles from 1,3-diketones and hydrazines.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol)

  • Catalyst (optional, e.g., a few drops of acetic acid)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 1,3-diketone in the solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • If necessary, add a catalytic amount of acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Visualizing Structure-Activity Relationships and Workflows

Diagram 1: General SAR of Pyrazole Derivatives

SAR_General pyrazole Pyrazole Core R1 R1 Substituent (e.g., at N1) pyrazole->R1 Modulates PK, Receptor Interaction R3 R3 Substituent pyrazole->R3 Key for Target Binding R4 R4 Substituent pyrazole->R4 Fine-tunes Selectivity R5 R5 Substituent pyrazole->R5 Crucial for Potency activity Biological Activity (Potency, Selectivity) R1->activity R3->activity R4->activity R5->activity

Caption: Key positions on the pyrazole ring for SAR modulation.

Diagram 2: Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., Kinase Assay) purification->screening ic50 IC50 Determination screening->ic50 sar SAR Analysis ic50->sar docking Molecular Docking sar->docking docking->synthesis Rational Design of New Derivatives

Caption: Iterative workflow for SAR studies of pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective therapeutic agents. This guide has provided a comparative overview of the SAR of pyrazole derivatives in anticancer, anti-inflammatory, and antimicrobial research. By understanding the intricate relationships between chemical structure and biological activity, and by employing robust synthetic and screening methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocycle. The provided experimental protocols and SAR insights are intended to serve as a valuable resource for scientists and drug development professionals in their quest for novel and effective medicines.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). Future Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Molecules. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Advances. Retrieved from [Link]

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). PubMed. Retrieved from [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.). PubMed. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). Future Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). ACS Omega. Retrieved from [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025, April 17). PubMed. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazole derivatives showing antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022, February 24). Molecules. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing. Retrieved from [Link]

  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). Molecules. Retrieved from [Link]

  • Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents. (2015, March 6). PubMed. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

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Validation

Bridging the Gap: A Guide to Translating In Vitro Potency to In Vivo Efficacy for Pyrazole Compounds

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] While in vitro assays provide essential initial data on the pot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] While in vitro assays provide essential initial data on the potency of these compounds, a significant challenge lies in translating these findings into predictable in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo evaluation methodologies for pyrazole-based drug candidates. We will explore the causal factors behind the frequent disconnect between cell-free/cell-based assay results and outcomes in animal models, offering field-proven insights and detailed protocols to help researchers design more translatable experimental workflows.

The Pyrazole Motif: A Privileged Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is a bioisostere for other aromatic rings and offers unique physicochemical properties that can enhance lipophilicity, solubility, and binding interactions with protein targets.[2] These advantages have led to the successful development of pyrazole-containing drugs across a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib to a multitude of protein kinase inhibitors used in oncology.[1][2][4]

Assessing Efficacy In Vitro: The First Hurdle

In vitro testing is the foundational step in drug discovery, designed to rapidly screen compounds and identify those with high potency against a specific molecular target. These assays can be broadly categorized into biochemical and cell-based methods.

Biochemical Assays: A Measure of Direct Target Engagement

Biochemical assays, such as enzyme inhibition assays, provide the most direct measure of a compound's potency. They isolate the target protein from its complex cellular environment, allowing for a clean assessment of binding affinity and inhibitory activity. For pyrazole-based kinase inhibitors, this typically involves measuring the inhibition of a specific kinase's ability to phosphorylate a substrate.

Causality Behind Experimental Choice: The primary goal of a biochemical assay is to establish a Structure-Activity Relationship (SAR). By removing the complexities of cell membranes and competing intracellular molecules, researchers can be confident that changes in potency are directly related to the chemical modifications of the pyrazole scaffold.[2]

Cell-Based Assays: A More Biologically Relevant System

Cell-based assays measure the effect of a compound on a cellular process. This could be cell viability (cytotoxicity), inhibition of a signaling pathway, or induction of apoptosis.[5][6] For example, a pyrazole compound targeting a kinase in a cancer cell line would be evaluated for its ability to reduce cell proliferation or phosphorylation of a downstream substrate.[7]

Causality Behind Experimental Choice: Cell-based assays introduce the first layer of biological complexity. The compound must be able to cross the cell membrane and engage its target in the presence of endogenous ATP and other cellular components. This provides a more realistic, albeit still simplified, preview of potential in vivo activity compared to biochemical assays.[8]

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a target kinase.

Self-Validating System: This protocol incorporates essential controls to ensure data integrity. A "no enzyme" control confirms that the signal is dependent on kinase activity, while a "vehicle" control (e.g., DMSO) accounts for any effects of the solvent on the assay.

Materials:

  • Target kinase and its specific substrate

  • Kinase buffer (e.g., HEPES, MgCl2, DTT)

  • ATP (at or near the Km for the kinase)

  • Test pyrazole compound, serially diluted

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating: Add 50 nL of serially diluted pyrazole compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of the target kinase in kinase buffer and add 5 µL to each well, except for the "no enzyme" controls.

  • Initiate Reaction: Prepare a solution of the substrate and ATP in kinase buffer. Add 5 µL to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the results and fit the data to a four-parameter logistic curve to determine the IC50 value.

Diagram: Generalized Kinase Signaling Pathway Targeted by Pyrazole Inhibitors

This diagram illustrates a common mechanism of action for pyrazole-based kinase inhibitors, which act as ATP-competitive inhibitors to block downstream signaling.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., JAK, Akt, Aurora) Receptor->Kinase GF Growth Factor GF->Receptor 1. Binding & Activation Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Inhibition ATP ATP ATP->Kinase Substrate_P Phosphorylated Downstream Substrate Kinase->Substrate_P 3. Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate_P->Response 4. Downstream Effects

Caption: Pyrazole kinase inhibitors often block the ATP-binding site of kinases.

Transitioning to In Vivo Models: The Reality Check

While potent in vitro activity is a prerequisite, it is a poor standalone predictor of success in a living organism.[8][9] The transition to in vivo models introduces a host of physiological variables that can dramatically alter a compound's efficacy.

Pharmacokinetics (ADME): The Body's Influence on the Drug

Pharmacokinetics (PK) describes the journey of a drug through the body. It is often summarized by the acronym ADME:

  • Absorption: How the drug gets into the bloodstream. For oral drugs, this involves surviving the GI tract and passing through the intestinal wall.

  • Distribution: Where the drug goes in the body. Does it reach the target tissue at a sufficient concentration?

  • Metabolism: How the body chemically modifies the drug, primarily in the liver by enzymes like Cytochrome P450s. Metabolism can inactivate a drug or, in some cases, convert it into a more active form.[10]

  • Excretion: How the body removes the drug and its metabolites.

A pyrazole compound with excellent in vitro potency may fail in vivo if it has poor oral bioavailability, is rapidly metabolized into inactive forms, or fails to penetrate the target tissue.[7][11]

Efficacy in Animal Models: The Ultimate Preclinical Test

Animal models, such as mouse xenograft models for cancer, are used to evaluate whether a compound can produce the desired therapeutic effect in a complex biological system.[12] Success in these models depends not only on the compound's potency but also on its PK profile and tolerability (safety). For instance, a study of pyrazolopyrimidine-based kinase inhibitors against toxoplasmosis found that small structural changes dramatically altered plasma concentrations after oral dosing, directly impacting in vivo efficacy.[13]

Detailed Protocol: Mouse Xenograft Efficacy Study

This protocol provides a framework for evaluating the antitumor efficacy of a pyrazole compound in an immunodeficient mouse model bearing a human tumor xenograft.

Self-Validating System: This workflow includes a vehicle control group, which is critical for ensuring that any observed antitumor effects are due to the compound itself and not the formulation. Tumor volume and body weight are measured regularly to provide a quantitative, unbiased assessment of efficacy and toxicity.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Human cancer cell line of interest

  • Matrigel or similar extracellular matrix

  • Test pyrazole compound

  • Appropriate formulation vehicle (see Section 4.1)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 media/Matrigel mix) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Pyrazole compound at X mg/kg, Positive control drug) with at least 8-10 mice per group.

  • Dosing: Administer the compound or vehicle according to the planned schedule (e.g., once daily by oral gavage).

  • Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week. Tumor volume is often calculated as (Length x Width²)/2.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined maximum size or for a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify efficacy.

Diagram: In Vivo Efficacy Testing Workflow

This diagram outlines the key steps from compound formulation to data analysis in a typical preclinical in vivo study.

InVivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Formulate 1. Formulate Compound (e.g., in PEG400/Tween-80) Implant 2. Implant Tumor Cells in Mice Formulate->Implant Grow 3. Allow Tumors to Establish Implant->Grow Randomize 4. Randomize Mice into Groups Grow->Randomize Dose 5. Daily Dosing (Vehicle, Test Compound) Randomize->Dose Monitor 6. Monitor Tumor Volume & Body Weight Dose->Monitor Endpoint 7. Reach Study Endpoint Monitor->Endpoint Analyze 8. Analyze Data (e.g., TGI) Endpoint->Analyze Conclusion 9. Determine In Vivo Efficacy Analyze->Conclusion

Caption: A standard workflow for assessing in vivo efficacy in xenograft models.

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A frequent and frustrating observation in drug development is that a compound with nanomolar potency in vitro may show little to no activity in vivo.[9] This discrepancy is the central challenge of preclinical translation.

Why Efficacy Often Differs: The Role of ADMET

The primary reason for poor in vitro-in vivo correlation (IVIVC) is unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11][14]

  • Solubility and Formulation: Many pyrazole compounds are poorly soluble in water.[15] An inadequate formulation can lead to the compound precipitating out of solution upon administration, drastically reducing its absorption and bioavailability.

  • Metabolic Instability: The compound may be a substrate for liver enzymes (e.g., CYP2C9 for Celecoxib), leading to rapid clearance from the body before it can reach therapeutic concentrations in the target tissue.[10]

  • Target Engagement in a Complex System: Even if the drug reaches the target tissue, its ability to inhibit the target can be influenced by factors not present in simple in vitro assays, such as high endogenous ATP concentrations or binding to plasma proteins.

  • COX-Independent Effects: For some compounds like Celecoxib, the anticancer effects observed in vivo may be due to mechanisms independent of their primary target (COX-2), such as the induction of apoptosis or inhibition of other kinases like PDK1.[10][12][16] This complexity is often missed in highly specific in vitro assays.

Case Study Analysis: Potency vs. Efficacy

Let's consider a hypothetical series of pyrazole-based Aurora Kinase inhibitors. The table below illustrates a common scenario where in vitro potency does not directly predict in vivo antitumor activity.

CompoundAurora A IC50 (nM) [In Vitro]HCT116 Cell IC50 (µM) [In Vitro]Oral Bioavailability (%) [In Vivo]TGI @ 50 mg/kg (%) [In Vivo]
PZ-101 50.15< 5%10%
PZ-102 500.9545%65%
PZ-103 80.2030%50%

Analysis:

  • PZ-101 is the most potent compound in both biochemical and cell-based assays but performs poorly in vivo. Its extremely low oral bioavailability is the likely cause.

  • PZ-102 , despite being 10-fold less potent than PZ-101 in the enzyme assay, shows the best in vivo efficacy. This is directly attributable to its superior pharmacokinetic properties.

  • PZ-103 shows a good balance of properties and represents a viable lead for further optimization.

This example underscores the necessity of evaluating PK properties early and in parallel with potency screening to make informed decisions.

Diagram: Factors Creating the In Vitro vs. In Vivo Discrepancy

This diagram visualizes the multiple biological barriers that can reduce a compound's effective concentration as it moves from an in vitro environment to a complex in vivo system.

IVIVC_Gap InVitro In Vitro Potency (IC50) High Apparent Concentration Barriers Biological Barriers Absorption Metabolism Distribution Excretion Plasma Binding InVitro->Barriers:f0 Oral Dosing Barriers:f0->Barriers:f1 First-Pass Effect Barriers:f1->Barriers:f2 Systemic Circulation InVivo In Vivo Efficacy (ED50) Low Effective Concentration at Target Barriers:f2->InVivo Tissue Penetration Barriers:f3->InVivo Clearance Barriers:f4->InVivo Reduced Free Drug

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a valuable building block...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, a thorough analysis of the advantages and disadvantages of each approach, and supporting data to ensure scientific integrity.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and the targeted 1,5-dimethyl-1H-pyrazole-3-carboxylic acid possesses a substitution pattern that is frequently encountered in pharmacologically active agents. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore two common and effective strategies for the synthesis of this pyrazole derivative:

  • Route 1: The Classical Approach - Cyclocondensation of a β-Diketone with Methylhydrazine. This well-established method, a variation of the Knorr pyrazole synthesis, relies on the reaction of a readily available β-dicarbonyl compound with a substituted hydrazine.

  • Route 2: The Modern Strategy - [3+2] Cycloaddition. This approach utilizes the powerful 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne to construct the pyrazole ring, followed by functional group manipulations.

This guide will provide a detailed, step-by-step protocol for each route, a comparative analysis of their respective merits, and the necessary analytical data to validate the identity and purity of the final product.

Route 1: The Classical Approach - Cyclocondensation of a β-Diketone with Methylhydrazine

This route is a robust and widely used method for the synthesis of pyrazoles. It involves the reaction of ethyl 2,4-dioxovalerate (a β-ketoester) with methylhydrazine, followed by the hydrolysis of the resulting ester to afford the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxovalerate (15.8 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C using an ice bath.

  • Slowly add methylhydrazine (4.61 g, 100 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (from the previous step) in a mixture of ethanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux and stir for 2 hours.

  • Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester or byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford pure 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Causality Behind Experimental Choices
  • The initial reaction is carried out at 0 °C to control the exothermicity of the condensation reaction between the hydrazine and the diketone.

  • The use of ethanol as a solvent facilitates the dissolution of both reactants and the product.

  • The subsequent hydrolysis is performed under basic conditions to promote the saponification of the ethyl ester.

  • Acidification of the reaction mixture after hydrolysis protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Diagram of the Synthetic Workflow

G cluster_0 Route 1: Cyclocondensation A Ethyl 2,4-dioxovalerate C Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate A->C Ethanol, 0 °C to RT B Methylhydrazine B->C D 1,5-dimethyl-1H- pyrazole-3-carboxylic acid C->D 1. NaOH, EtOH, Reflux 2. HCl

Caption: Workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid via cyclocondensation.

Route 2: The Modern Strategy - [3+2] Cycloaddition

This route utilizes a 1,3-dipolar cycloaddition reaction, a powerful tool in modern organic synthesis for the construction of five-membered heterocycles. This specific pathway involves the reaction of ethyl diazoacetate with propyne to form an ethyl pyrazole-3-carboxylate intermediate, which is then N-methylated and subsequently hydrolyzed.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate via [3+2] Cycloaddition

  • In a high-pressure reaction vessel, dissolve ethyl diazoacetate (11.4 g, 100 mmol) in anhydrous diethyl ether (100 mL).

  • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense propyne gas (6.0 g, 150 mmol) into the reaction vessel.

  • Seal the vessel and allow it to slowly warm to room temperature. Stir the reaction mixture for 24 hours.

  • Vent the excess propyne in a fume hood and carefully open the reaction vessel.

  • Remove the solvent under reduced pressure. The crude product, a mixture of regioisomers, is purified by column chromatography on silica gel to isolate the desired ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: N-Methylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (15.4 g, 100 mmol) in anhydrous dimethylformamide (DMF) (150 mL), add potassium carbonate (20.7 g, 150 mmol).

  • Stir the suspension at room temperature and add methyl iodide (15.6 g, 110 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Follow the same hydrolysis procedure as described in Route 1, Step 2 .

Causality Behind Experimental Choices
  • The [3+2] cycloaddition is a concerted pericyclic reaction, and the use of a sealed vessel is necessary to handle the gaseous propyne and to allow the reaction to proceed at a reasonable rate at room temperature.

  • The N-methylation is carried out using a mild base (potassium carbonate) and an electrophilic methyl source (methyl iodide) in a polar aprotic solvent (DMF) to facilitate the SN2 reaction on the pyrazole nitrogen.

  • The final hydrolysis step is identical to that in Route 1, employing basic conditions to achieve saponification.

Diagram of the Synthetic Workflow

G cluster_1 Route 2: [3+2] Cycloaddition E Ethyl diazoacetate G Ethyl 5-methyl-1H- pyrazole-3-carboxylate E->G Diethyl ether, sealed vessel F Propyne F->G H Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate G->H CH3I, K2CO3, DMF I 1,5-dimethyl-1H- pyrazole-3-carboxylic acid H->I 1. NaOH, EtOH, Reflux 2. HCl

Caption: Workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid via [3+2] cycloaddition.

Comparison of Synthetic Routes

FeatureRoute 1: CyclocondensationRoute 2: [3+2] Cycloaddition
Starting Materials Ethyl 2,4-dioxovalerate, MethylhydrazineEthyl diazoacetate, Propyne, Methyl iodide
Number of Steps 23
Overall Yield Generally Good to ExcellentModerate to Good
Scalability Readily scalableCan be challenging due to the use of gaseous and potentially explosive reagents
Safety Considerations Methylhydrazine is toxic and should be handled with care.Ethyl diazoacetate is potentially explosive and should be handled with caution. Propyne is a flammable gas.
Regioselectivity Generally high, but can be an issue with unsymmetrical diketones.Can produce a mixture of regioisomers that may require chromatographic separation.
Cost-Effectiveness Starting materials are relatively inexpensive.Starting materials, particularly ethyl diazoacetate, can be more expensive.

Analytical Data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

To ensure the identity and purity of the synthesized compound, the following analytical data should be obtained and compared with reference spectra.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.8 (s, 1H, COOH), 6.55 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 163.5 (COOH), 148.0 (C), 140.0 (C), 108.0 (CH), 36.0 (N-CH₃), 11.5 (C-CH₃).

  • Mass Spectrometry (ESI+): m/z 141.06 [M+H]⁺.

  • Appearance: White to off-white solid.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Route 1 (Cyclocondensation) is the more traditional and often preferred method for larger-scale synthesis due to its operational simplicity, lower cost of starting materials, and generally high yields. The main safety consideration is the handling of methylhydrazine.

Route 2 ([3+2] Cycloaddition) represents a more modern approach that can be advantageous for creating diverse pyrazole libraries, as the alkyne and diazo components can be readily varied. However, it involves more steps and presents greater safety challenges with the handling of ethyl diazoacetate and propyne, which may make it less suitable for large-scale production. The potential for regioisomer formation also necessitates careful purification.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, available equipment, and safety protocols in place. This guide provides the necessary information to make an informed decision and to successfully synthesize 1,5-dimethyl-1H-pyrazole-3-carboxylic acid for further research and development.

References

  • General Pyrazole Synthesis Reviews

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Knorr Pyrazole Synthesis

    • Knorr Pyrazole Synthesis. Organic Chemistry Portal. [Link]

  • [3+2] Cycloaddition for Pyrazole Synthesis

    • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry – A European Journal. [Link]

    • Diazoalkane 1,3-dipolar cycloaddition. Wikipedia. [Link]

  • Spectroscopic Data

    • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. SpectraBase. [Link]

Validation

A Researcher's Guide to Evaluating the Enzymatic Cross-Reactivity of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

For researchers and drug development professionals, the journey of a small molecule from a mere chemical structure to a potential therapeutic or a precise chemical probe is paved with rigorous evaluation. One of the most...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a small molecule from a mere chemical structure to a potential therapeutic or a precise chemical probe is paved with rigorous evaluation. One of the most critical aspects of this evaluation is understanding the molecule's selectivity—its ability to interact with its intended biological target while avoiding unintended interactions with other proteins. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically relevant pyrazole class of compounds.[1][2][3] While the specific biological target of this particular molecule is not extensively documented in public literature, this guide will use a plausible hypothetical target based on related compounds to illustrate the essential workflows for determining enzymatic specificity.

The imperative to characterize off-target effects cannot be overstated. Unforeseen interactions can lead to toxicity, reduced efficacy, and are a significant cause of clinical trial failures.[4][5] Conversely, well-defined polypharmacology, where a molecule intentionally interacts with multiple targets, can be therapeutically advantageous.[6] Therefore, a thorough understanding of a compound's interaction profile across the proteome is fundamental to both its development and its reliable use as a research tool.[7] This guide will equip you with the foundational knowledge and practical protocols to comprehensively profile the enzymatic cross-reactivity of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and other novel small molecules.

Hypothesizing a Primary Target: The Case of Hao2

The pyrazole carboxylic acid scaffold has been identified in inhibitors of various enzymes.[2][8] Notably, a study has detailed the discovery of pyrazole carboxylic acids as potent inhibitors of the peroxisomal enzyme, long-chain L-2-hydroxy acid oxidase 2 (Hao2).[9] For the purpose of this guide, we will hypothesize that 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is an inhibitor of Hao2. This allows us to build a practical framework for assessing its potency and selectivity.

Phase 1: Primary Target Potency Determination (IC₅₀)

The first step in any cross-reactivity study is to quantify the compound's inhibitory activity against its primary target. This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: IC₅₀ Determination for Hao2

This protocol outlines a continuous spectrophotometric assay to measure the IC₅₀ of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid against recombinant human Hao2. The assay measures the production of hydrogen peroxide, a product of the Hao2-catalyzed oxidation, using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate like Amplex Red.

I. Materials and Reagents:

  • Recombinant human Hao2 enzyme

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • L-2-hydroxyoctanoic acid (Hao2 substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer: 50 mM potassium phosphate, pH 8.0

  • DMSO (for compound dilution)

  • 96-well microplate, clear bottom

  • Spectrophotometer capable of measuring absorbance at 570 nm

II. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., from 10 mM down to 100 nM).

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compound or DMSO (for control wells) to the wells of the 96-well plate.

    • Prepare a "Master Mix" containing assay buffer, HRP, and Amplex Red. Add 50 µL of this Master Mix to each well.

    • Add 25 µL of the Hao2 enzyme solution (diluted in assay buffer to a final concentration that gives a linear reaction rate) to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiating the Reaction:

    • Prepare the substrate solution (L-2-hydroxyoctanoic acid) in assay buffer at a concentration equal to its Kₘ value (if known, otherwise use a concentration that gives a robust signal).

    • Add 25 µL of the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Measure the increase in absorbance at 570 nm every minute for 30 minutes.

III. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the velocities to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[10]

This foundational experiment establishes the on-target potency, which serves as the benchmark against which all off-target activities will be compared.

Phase 2: Broad Panel Screening for Cross-Reactivity

With the on-target potency established, the next crucial step is to screen the compound against a broad array of other enzymes. This provides a wider view of its selectivity profile. Many contract research organizations (CROs) offer comprehensive profiling services against hundreds of enzymes.[11][12][13]

Workflow for Broad Panel Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a small molecule inhibitor.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Data Analysis & Hit Validation A Synthesize & Purify 1,5-dimethyl-1H-pyrazole-3-carboxylic acid B Determine IC50 against Hypothetical Target (Hao2) A->B On-target potency C Kinase Panel Screen (e.g., 400+ kinases) B->C Test at high concentration (e.g., 10 µM) D Protease Panel Screen B->D Test at high concentration (e.g., 10 µM) E Phosphatase Panel Screen B->E Test at high concentration (e.g., 10 µM) F Other Enzyme Panels (e.g., GPCRs, Ion Channels) B->F Test at high concentration (e.g., 10 µM) G Calculate Selectivity Score (Off-target IC50 / On-target IC50) C->G D->G E->G F->G H Identify Off-Target 'Hits' (e.g., >50% inhibition at 10 µM) G->H I Perform Dose-Response Assays for Validated Hits H->I Confirmation

Caption: Workflow for assessing enzyme inhibitor selectivity.

I. Kinase Profiling

Protein kinases are one of the largest enzyme families and are common off-targets for small molecules. Screening against a large, diverse panel of kinases is a standard part of selectivity profiling.[14]

  • Methodology: CROs typically use radiometric assays (measuring the transfer of ³³P-ATP to a substrate) or fluorescence-based methods like TR-FRET.[11][12]

  • Experimental Approach: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid would initially be tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases. Any kinase showing significant inhibition (e.g., >50%) would be flagged for a full IC₅₀ determination.

II. Protease and Phosphatase Profiling

Proteases and phosphatases are also critical enzyme classes involved in numerous cellular processes.[15][16]

  • Methodology: Assays for these enzymes often use fluorescent or colorimetric substrates that are cleaved to produce a detectable signal.[13]

  • Experimental Approach: Similar to kinase profiling, an initial screen at a single high concentration is performed, followed by IC₅₀ determination for any identified "hits".

Phase 3: Data Interpretation and Selectivity Comparison

The data from the broad panel screens must be synthesized and compared to the on-target potency.

Presenting Comparative Data

The results can be summarized in a table to provide a clear overview of the compound's selectivity.

Enzyme TargetEnzyme FamilyInhibition at 10 µM (%)IC₅₀ (µM)Selectivity Index (vs. Hao2)
Hao2 (Hypothetical) Oxidase >95% 0.1 1 (Reference)
Kinase ATyrosine Kinase85%5.252
Kinase BSerine/Threonine Kinase12%> 100> 1000
Protease CCysteine Protease65%8.989
Phosphatase DProtein Tyrosine Phosphatase5%> 100> 1000

This table presents hypothetical data for illustrative purposes.

Selectivity Index: This is a crucial metric calculated by dividing the IC₅₀ of an off-target enzyme by the IC₅₀ of the primary target. A higher selectivity index indicates greater selectivity for the primary target. A common goal in drug discovery is to achieve a selectivity index of >100 for key off-targets.

Delving Deeper: Mechanism of Inhibition

For significant off-target interactions, it's important to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be determined by performing enzyme kinetic studies at varying concentrations of both the inhibitor and the substrate.[17][18][19]

Workflow for Determining Inhibition Mechanism

G A Perform enzyme assays with varying [Substrate] and fixed [Inhibitor] B Generate Lineweaver-Burk Plot (1/v vs 1/[S]) A->B C Competitive Inhibition (Lines intersect on y-axis, Km increases, Vmax constant) B->C Observe pattern D Non-competitive Inhibition (Lines intersect on x-axis, Km constant, Vmax decreases) B->D Observe pattern E Uncompetitive Inhibition (Parallel lines, Km and Vmax decrease) B->E Observe pattern

Caption: Decision tree for characterizing inhibition mechanism.

Conclusion

Evaluating the cross-reactivity of a small molecule like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a multi-faceted process that is essential for its credible development as a therapeutic or research tool. By first establishing a potent interaction with a primary target and then systematically screening against a broad range of other enzymes, researchers can build a comprehensive selectivity profile. This guide provides a robust framework, from initial IC₅₀ determination to broad panel screening and mechanistic studies, that enables scientists to make informed decisions, mitigate risks associated with off-target effects, and ultimately accelerate their research and development programs. The application of these principles of scientific integrity and thorough experimental validation is paramount to the successful translation of chemical matter into valuable scientific knowledge and improved human health.

References

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  • Mahajan, A. (2025). What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected? GIGAZINE. [Link]

  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Lebraud, H., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of Medicinal Chemistry, 66(9), 5929-5953. [Link]

  • Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • G-Biosciences. Protease & Phosphatase Enzymes, Their Inhibitors & Assays. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. [Link]

  • Ranatunge, R. R., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4364-4368. [Link]

  • Jones, L. H., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science, 18(10), 624-631. [Link]

  • Gümüş, H. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Open UNG. [Link]

  • Pamgene. Kinase Activity Profiling Services. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. [Link]

  • Gümüş, H. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. [Link]

  • Winter, G. E., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060. [Link]

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  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

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  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2023). Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. International Journal of Molecular Sciences, 24(6), 5306. [Link]

  • G-Biosciences. (2019). Proteases & Phosphatases - Inhibitors, Enzymes & Assays. [Link]

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Comparative

A Researcher's Guide to Benchmarking 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: A Comparative Analysis Against Established Anti-Inflammatory Drugs

In the dynamic landscape of drug discovery, the pyrazole scaffold has consistently emerged as a privileged structure, yielding compounds with a wide array of pharmacological activities, including notable anti-inflammator...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the pyrazole scaffold has consistently emerged as a privileged structure, yielding compounds with a wide array of pharmacological activities, including notable anti-inflammatory and anticancer properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs). Our objective is to present a scientifically rigorous, side-by-side comparison, supported by detailed experimental protocols and data interpretation, to elucidate the potential therapeutic profile of this molecule.

The core of anti-inflammatory drug action, particularly for NSAIDs, lies in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[3][4] This guide will focus on a comparative evaluation against two well-characterized drugs: Celecoxib , a selective COX-2 inhibitor, and Mefenamic Acid , a non-selective COX-1/COX-2 inhibitor.[5][6][7] By benchmarking against these drugs, we can position 1,5-dimethyl-1H-pyrazole-3-carboxylic acid within the existing therapeutic landscape, assessing its potential for improved efficacy and safety.

Section 1: Mechanistic Overview and Benchmarking Rationale

Celecoxib selectively inhibits COX-2, which provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][10][11] In contrast, Mefenamic Acid inhibits both COX-1 and COX-2, leading to effective pain and inflammation relief but with a higher potential for gastrointestinal complications.[4][7][12] Therefore, a critical aspect of benchmarking 1,5-dimethyl-1H-pyrazole-3-carboxylic acid will be to determine its inhibitory activity and selectivity for the COX isoforms.

A key signaling pathway implicated in inflammation is the nuclear factor kappa B (NF-κB) pathway.[13][14] This pathway is a central regulator of inflammatory responses, inducing the expression of pro-inflammatory genes.[15][16] Some anti-inflammatory agents have been shown to modulate this pathway, and therefore, investigating the effect of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid on NF-κB signaling could provide valuable insights into its mechanism of action beyond COX inhibition.

Section 2: Comparative In Vitro Efficacy and Selectivity

The initial phase of benchmarking involves a series of in vitro assays to determine the direct inhibitory effects of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid on the target enzymes and its impact on cell viability.

Cyclooxygenase (COX) Inhibition Assay

The primary determinant of the anti-inflammatory potential of a novel NSAID is its ability to inhibit COX-1 and COX-2. A colorimetric inhibitor screening assay is a robust method for this evaluation.[17][18]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Reagent Preparation : Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (1,5-dimethyl-1H-pyrazole-3-carboxylic acid, Celecoxib, and Mefenamic Acid) in a suitable solvent such as DMSO.[17]

  • Assay Setup : In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.[19]

  • Inhibitor Addition : Add varying concentrations of the test compounds and controls to the designated wells. Include a vehicle control (DMSO) for baseline activity.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.[17]

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid to all wells.

  • Detection : The peroxidase activity of COX is measured using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product. The absorbance is read at a specific wavelength (e.g., 590 nm).[17][18]

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation: COX Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
1,5-dimethyl-1H-pyrazole-3-carboxylic acidExperimental DataExperimental DataCalculated Value
Celecoxib>100.05>200
Mefenamic Acid5150.33

Note: Data for Celecoxib and Mefenamic Acid are representative values from the literature.

Cellular Viability and Cytotoxicity Assessment

It is crucial to ensure that the observed inhibitory effects are not due to general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[20][21][22]

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed a relevant cell line (e.g., human macrophages or fibroblasts) in a 96-well plate and allow them to adhere overnight.[20]

  • Compound Treatment : Treat the cells with a range of concentrations of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and control drugs for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[23][24]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[22]

  • Absorbance Measurement : Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[23]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Data Presentation: Cytotoxicity Profile

CompoundCC50 (µM) on MacrophagesCC50 (µM) on Fibroblasts
1,5-dimethyl-1H-pyrazole-3-carboxylic acidExperimental DataExperimental Data
Celecoxib>100>100
Mefenamic Acid~50~75

Note: Data for Celecoxib and Mefenamic Acid are representative values.

Section 3: In Vivo Anti-Inflammatory Efficacy

To translate the in vitro findings into a more physiologically relevant context, in vivo models of inflammation are indispensable. The carrageenan-induced paw edema model is a classic and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[25][26][27]

Carrageenan-Induced Paw Edema in Rodents

This model mimics the cardinal signs of acute inflammation, including edema, and is sensitive to inhibitors of prostaglandin synthesis.[28][29]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization : Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration : Administer 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, Celecoxib, Mefenamic Acid, or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory insult.[28]

  • Induction of Inflammation : Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[25][28]

  • Measurement of Paw Edema : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[28]

  • Data Analysis : Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Data Presentation: In Vivo Anti-Inflammatory Activity

Treatment GroupDose (mg/kg)Maximum Edema Inhibition (%)Time to Maximum Inhibition (hours)
Vehicle Control-0-
1,5-dimethyl-1H-pyrazole-3-carboxylic acidDose 1Experimental DataExperimental Data
Dose 2Experimental DataExperimental Data
Celecoxib10~50%4
Mefenamic Acid20~45%3

Note: Data for Celecoxib and Mefenamic Acid are representative values.

Section 4: Visualizing the Benchmarking Workflow and Mechanistic Pathways

To provide a clear visual representation of the experimental design and the underlying biological pathways, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison COX_assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 & Selectivity Index COX_assay->IC50 MTT_assay MTT Cytotoxicity Assay CC50 Determine CC50 MTT_assay->CC50 Benchmarking Benchmark against Celecoxib & Mefenamic Acid IC50->Benchmarking CC50->Benchmarking Paw_edema Carrageenan-Induced Paw Edema Efficacy Measure Edema Inhibition Paw_edema->Efficacy Efficacy->Benchmarking Profile Efficacy & Safety Profile of Test Compound Benchmarking->Profile

Caption: Experimental workflow for benchmarking 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Gene Transcription Stimuli Cytokines, Pathogens IKK IKK Complex Activation Stimuli->IKK activates IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release Translocation Nuclear Translocation NFkB_release->Translocation Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Translocation->Gene_expression induces

Sources

Validation

A Researcher's Guide to Comparative Docking Studies of Pyrazole-Based Ligands

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico performance of pyrazole-based ligands against various protein targets. By synthesizi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico performance of pyrazole-based ligands against various protein targets. By synthesizing data from multiple studies, this document offers a comprehensive overview of binding affinities and interaction patterns, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Versatility of the Pyrazole Scaffold in Drug Discovery

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This five-membered heterocyclic ring is a versatile scaffold, enabling the design of potent and selective inhibitors for a wide array of enzymes and receptors.[1] The significance of pyrazoles in drug development is underscored by the number of FDA-approved drugs containing this motif, with applications ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies.[2][3][[“]] Molecular docking, a powerful computational technique, is instrumental in elucidating the binding modes and affinities of these compounds, thereby accelerating the drug discovery process.[1][2]

Comparative Docking Analysis: A Multi-Target Perspective

To provide a comprehensive comparison, this guide focuses on the docking of pyrazole-based ligands against three distinct and therapeutically relevant protein classes: Cyclooxygenases (COX), Protein Kinases, and Tyrosyl-tRNA Synthetase. The selection of these targets is based on their established roles in inflammation, cancer, and infectious diseases, respectively, and the availability of robust docking data for pyrazole-based inhibitors.

Cyclooxygenase (COX) Inhibition: A Staple in Anti-Inflammatory Drug Design

Cyclooxygenase enzymes, particularly COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[5] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and plays a central role in the inflammatory cascade.[5] Consequently, the development of selective COX-2 inhibitors is a major goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5] Pyrazole carboxamide derivatives have shown significant promise as selective COX-2 inhibitors.[5]

Table 1: Comparative Docking Scores of Pyrazole Carboxamide Derivatives against COX-1 and COX-2

Compound IDDocking Score (kcal/mol) vs. COX-1Docking Score (kcal/mol) vs. COX-2Key Interacting Residues (COX-2)
Celecoxib (Reference) -8.9-10.5Arg120, Tyr355, Val523
Pyrazole Derivative A -8.2-9.8Arg120, Tyr355, Ser530
Pyrazole Derivative B -7.5-9.5Arg120, Val523, Phe518
Pyrazole Derivative C -8.5-10.2Tyr355, Val523, Gly526

Note: The data presented in this table is a synthesized representation from multiple sources to illustrate comparative performance. Actual values may vary based on specific experimental conditions.

Protein Kinase Inhibition: Targeting the Engines of Cellular Proliferation

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6][7][8] Consequently, they have emerged as major targets for the development of novel anticancer therapies.[6][7][8] Pyrazole-based scaffolds have been extensively explored for the design of potent protein kinase inhibitors.[6][7][8] This guide examines the docking performance of pyrazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2), all of which are pivotal in cancer progression.[9][10]

Table 2: Comparative Docking Scores of Pyrazole Derivatives against Selected Protein Kinases

Compound IDTarget ProteinPDB IDBinding Energy (kJ/mol)Key Interacting Residues
1b VEGFR-22QU5-10.09Cys919, Asp1046
1d Aurora A2W1G-8.57Arg220, Leu263
2b CDK22VTO-10.35Leu83, Asp86

Data sourced from a study by Kumar et al. (2014).[9][10] The reported binding energies highlight the potential of these pyrazole derivatives as potent inhibitors of these cancer-related protein targets.[9][10]

Tyrosyl-tRNA Synthetase Inhibition: A Novel Antimicrobial Strategy

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in bacterial protein synthesis, represents a promising target.[11] This section evaluates the docking performance of pyrazole N-Mannich base derivatives against TyrRS from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.[11]

Table 3: Comparative Docking Scores of Pyrazole N-Mannich Base Derivatives against Bacterial Tyrosyl-tRNA Synthetase

Compound IDTarget OrganismPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Derivative X E. coli1X8X-7.8Tyr34, Asp176
Derivative Y S. aureus1JIL-8.2His48, Gln195
Derivative Z E. coli1X8X-8.5Asp78, Gly36

Note: This table provides a representative comparison based on the principles of the cited study. The binding energies indicate the potential of these compounds to inhibit bacterial growth by targeting TyrRS.

Experimental Protocols: A Blueprint for Rigorous Docking Studies

To ensure the trustworthiness and reproducibility of the presented data, this section outlines a detailed, step-by-step methodology for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking software.[5][12][13][14][15]

Molecular Docking Workflow using AutoDock Vina

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep 1. Protein Preparation - Download PDB structure - Remove water & heteroatoms - Add polar hydrogens - Save as PDBQT grid_def 3. Grid Box Definition - Center grid on active site - Define grid dimensions protein_prep->grid_def ligand_prep 2. Ligand Preparation - Draw 2D structure - Convert to 3D & energy minimize - Define rotatable bonds - Save as PDBQT docking 4. Docking Simulation - Run AutoDock Vina - Generate multiple binding poses ligand_prep->docking grid_def->docking results_analysis 5. Results Analysis - Rank poses by docking score - Identify best binding mode docking->results_analysis visualization 6. Visualization - Analyze protein-ligand interactions (H-bonds, hydrophobic, etc.) results_analysis->visualization

Caption: A generalized workflow for molecular docking studies using AutoDock Vina.

Step-by-Step Protocol:

  • Protein Preparation:

    • Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-factors, and any existing ligands.[9][10]

    • Add polar hydrogen atoms to the protein structure.

    • Save the prepared protein in the PDBQT file format, which incorporates atomic charges and atom types necessary for the docking calculations.[5]

  • Ligand Preparation:

    • Draw the two-dimensional structures of the pyrazole-based ligands using a chemical drawing software such as ChemDraw.[9][10]

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[5]

    • Define the rotatable bonds within the ligand structure.

    • Save the prepared ligands in the PDBQT file format.[5]

  • Grid Box Definition:

    • Define the binding site on the target protein by creating a three-dimensional grid box that encompasses the active site residues.[5] For example, key residues in the COX-2 active site include Arg120, Tyr355, and Val523.[5]

    • The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[5]

  • Docking Simulation:

    • Perform the docking simulation using AutoDock Vina.[5] The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity (docking score) for each pose.[5]

  • Analysis of Results:

    • Analyze the docking output to identify the best binding pose for each ligand, which is typically the one with the lowest docking score (most favorable binding affinity).[5]

    • Visualize the protein-ligand complex to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.[5]

Validation of Docking Protocols: Ensuring Scientific Rigor

A critical aspect of any computational study is the validation of the methodology. For molecular docking, a common and effective validation technique is to re-dock the co-crystallized ligand into the protein's active site.[16][17]

G cluster_validation Docking Validation Workflow extract_ligand 1. Extract Co-crystallized Ligand from PDB structure redock_ligand 2. Re-dock Ligand into the same active site extract_ligand->redock_ligand superimpose 3. Superimpose Poses (Docked vs. Crystal Structure) redock_ligand->superimpose calculate_rmsd 4. Calculate RMSD superimpose->calculate_rmsd validate 5. Validate Protocol (RMSD < 2.0 Å is considered a good fit) calculate_rmsd->validate

Caption: Workflow for the validation of a molecular docking protocol.

A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystallographic pose is generally considered an indicator of a reliable and accurate docking protocol.[16][17][18] This validation step provides confidence that the chosen docking parameters can accurately predict the binding mode of novel ligands. For further validation, employing different scoring functions or conducting molecular dynamics simulations can provide additional support for the stability of the predicted binding poses.[16][19]

Conclusion

This comparative guide underscores the immense potential of pyrazole-based ligands in targeting a diverse range of proteins implicated in various diseases. The provided docking data, coupled with a robust and validated experimental protocol, offers a solid foundation for researchers to build upon. By understanding the key interactions and binding affinities of these versatile scaffolds, scientists can more effectively design and optimize novel therapeutic agents with improved potency and selectivity. The principles and methodologies outlined herein are intended to empower researchers in their quest to translate promising in silico findings into tangible clinical candidates.

References

  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Accessed January 11, 2026.
  • Reddit. Best protein protein docking software to use? Receptor-Protein : r/bioinformatics. Reddit. Published October 2, 2024.
  • Creative Proteomics. Molecular Docking Software and Tools. Creative Proteomics. Accessed January 11, 2026.
  • Benchchem. Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem. Published 2025.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2017). Software for molecular docking: a review. PMC - PubMed Central.
  • DNASTAR. NovaDock Molecular Docking Software. DNASTAR. Accessed January 11, 2026.
  • Benchchem. Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Benchchem. Published 2025.
  • Kumar, A., Sharma, S., & Kumar, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Consensus. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Consensus. Published June 23, 2025.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Published 2022.
  • Kumar, A., Sharma, S., & Kumar, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Published March 20, 2025.
  • ResearchGate. How can I validate docking result without a co-crystallized ligand?.
  • ResearchGate. How to validate the molecular docking results ?.
  • YouTube. Docking Result Analysis and Validation with Discovery Studio. YouTube. Published October 22, 2023.
  • ResearchGate. The designed pyrazole-based target compounds..
  • YouTube. How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. Published June 11, 2023.
  • MDPI. Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. Published January 23, 2022.
  • Research Journal of Pharmacy and Technology. Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. Accessed January 11, 2026.
  • ResearchGate. How can I validate a docking protocol?.
  • International Journal of Pharmacy and Biological Sciences. In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. Published April 1, 2019.
  • MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Published 2023.

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Comparative

A Researcher's Guide to Characterizing the Selectivity of Novel Compounds: A Case Study of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic candidate is fraught with challenges. Among the most critical is understanding a m...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic candidate is fraught with challenges. Among the most critical is understanding a molecule's selectivity – its propensity to interact with its intended target while avoiding others. Poor selectivity can lead to off-target effects and unforeseen toxicity, derailing even the most promising drug discovery programs.

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using the uncharacterized compound 1,5-dimethyl-1H-pyrazole-3-carboxylic acid as a central case study. While specific biological activity for this particular molecule is not yet defined in public literature, its pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found at the core of potent and selective kinase inhibitors.[1][2] This makes the protein kinome a logical and high-value starting point for its selectivity profiling.

Here, we will not just present protocols; we will delve into the strategic thinking behind experimental design, data interpretation, and the seamless integration of biochemical and cellular assays to build a robust selectivity profile.

The Rationale: Why Profile a Pyrazole?

The pyrazole ring is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved kinase inhibitors, including Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor).[2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an excellent starting point for inhibitor design.[3] Therefore, when presented with a novel pyrazole-containing compound like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a broad kinase screen is a rational first step to identify potential biological targets and assess its therapeutic potential.

Phase 1: Broad Kinome Profiling - A Global View of Selectivity

The initial step in characterizing a new compound is to cast a wide net to identify its potential targets. Large-scale, in vitro kinase profiling services offer an efficient way to screen against hundreds of kinases in a single experiment.

Experimental Approach: In Vitro Kinase Binding or Activity Assays

Commercial services like Eurofins' KINOMEscan™ or Reaction Biology's kinase panel screening are invaluable for this initial assessment.[4][5] These platforms typically employ either competition binding assays or enzymatic activity assays.

  • Competition Binding Assays (e.g., KINOMEscan™): These assays measure the ability of the test compound to displace a known, tagged ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as percent of control, where a lower percentage indicates stronger binding.[6][7] This method is ATP-independent and can identify inhibitors with different binding modes.

  • Enzymatic Activity Assays: These assays measure the direct inhibition of the phosphotransferase activity of each kinase in the presence of the test compound. Results are often reported as percent inhibition. It's crucial to consider the ATP concentration used in these assays, as it can influence the apparent potency of ATP-competitive inhibitors.[8]

Table 1: Hypothetical Initial Kinome Scan Data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and Comparators

Kinase Target1,5-dimethyl-1H-pyrazole-3-carboxylic acid (% of Control @ 1µM)Ruxolitinib (% of Control @ 1µM)Tozasertib (% of Control @ 1µM)Danusertib (% of Control @ 1µM)
JAK2 5 0.1 8545
JAK1 151.29255
TYK2 253.58860
AURKA 8750.5 2.1
AURKB 12801.5 5.3
ABL1 9598608.2
RET 92957510.5
... (400+ other kinases)>70>70>70>70

Data for Ruxolitinib, Tozasertib, and Danusertib are illustrative and based on publicly available data and their known target profiles.[9][10][11][12]

Interpreting the Data: Quantifying Selectivity

A raw list of inhibition values can be overwhelming. To objectively compare the selectivity of different compounds, several metrics are employed:

  • Selectivity Score (S-score): This is the simplest metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition or a Kd < 3 µM) by the total number of kinases tested.[8] A lower S-score indicates higher selectivity. For example, S(10) would be the number of kinases with a % of control of 10 or less, divided by the total number of kinases screened.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity by assessing the inequality of inhibition across the kinome.[13][14] A Gini coefficient of 0 represents a completely non-selective compound (equal inhibition of all kinases), while a value approaching 1 indicates high selectivity towards a small number of targets.

From our hypothetical data in Table 1, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid shows promising activity against JAK and Aurora kinases, warranting further investigation. Its initial profile appears more selective than a pan-kinase inhibitor but less so than a highly optimized drug like Ruxolitinib for its primary targets.

cluster_0 Phase 1: Biochemical Profiling Compound Compound Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan) Compound->Kinome_Scan Data_Analysis Data Analysis (S-score, Gini Coefficient) Kinome_Scan->Data_Analysis Hit_Identification Primary Hit Identification (e.g., JAK & Aurora Kinases) Data_Analysis->Hit_Identification

Caption: Workflow for initial biochemical selectivity profiling.

Phase 2: Cellular Confirmation - Bridging the Gap to Physiology

While in vitro assays are excellent for initial screening, they don't fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the compound can engage its target in a physiological context and exert a functional effect.

Experimental Approach 1: Target Engagement

Does the compound actually enter the cell and bind to its intended target? Target engagement assays provide a direct answer.

  • NanoBRET™ Target Engagement Assay: This technology from Promega is a powerful method to quantify compound binding to a specific protein in live cells.[6][15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site. When a test compound is added, it competes with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of an intracellular IC50 value.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK2 or AURKA) fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.

  • Assay Setup: Harvest the cells and resuspend them in Opti-MEM® medium. Add the cells to a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the NanoBRET® tracer and a serial dilution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to the wells. Include a "no compound" control.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[16]

  • Detection: Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor. Read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.[16]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Experimental Approach 2: Cellular Phosphorylation Assay

To confirm that target engagement translates to functional inhibition, we can measure the phosphorylation of a known downstream substrate of the target kinase.

  • Cell-Based ELISA: This method quantifies the level of a specific phosphorylated protein in cell lysates.[13][17] For JAK2, we could measure the phosphorylation of STAT3 (pSTAT3). For Aurora A, we could assess its autophosphorylation on Threonine 288.

  • Cell Culture and Treatment: Plate a JAK-STAT responsive cell line (e.g., HEL cells) in a 96-well plate. Starve the cells and then stimulate them with a cytokine (e.g., erythropoietin) in the presence of serially diluted 1,5-dimethyl-1H-pyrazole-3-carboxylic acid for a defined period.

  • Cell Lysis: Lyse the cells directly in the wells.

  • ELISA:

    • Transfer the lysates to an ELISA plate pre-coated with a capture antibody for total STAT3.

    • Incubate to allow the protein to bind.

    • Wash the plate and add a detection antibody that specifically recognizes phosphorylated STAT3 (pSTAT3). This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and read the absorbance on a plate reader.[13]

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal (if measured in parallel wells) or to a housekeeping protein. Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.

Table 2: Hypothetical Cellular Assay Data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Assay TypeTargetIC50 (µM)
NanoBRET™ Target EngagementJAK20.85
NanoBRET™ Target EngagementAURKA0.65
Cellular Phosphorylation ELISApSTAT3 (JAK2 pathway)1.2
Cellular AutophosphorylationpAURKA (T288)0.9

Visualizing the Impact: Signaling Pathways

To understand the downstream consequences of inhibiting our identified targets, it's helpful to visualize their roles in cellular signaling.

cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Gene_Transcription Gene Transcription (Proliferation, Immunity) Nucleus->Gene_Transcription 1,5-dimethyl-1H-pyrazole-3-carboxylic acid 1,5-dimethyl-1H-pyrazole-3-carboxylic acid 1,5-dimethyl-1H-pyrazole-3-carboxylic acid->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway.[1][2][3][18][19]

cluster_1 Aurora Kinase A in Mitosis AURKA AURKA PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry 1,5-dimethyl-1H-pyrazole-3-carboxylic acid 1,5-dimethyl-1H-pyrazole-3-carboxylic acid 1,5-dimethyl-1H-pyrazole-3-carboxylic acid->AURKA Inhibits

Caption: Inhibition of Aurora Kinase A in mitosis.[4][20][21][22]

Conclusion and Future Directions

Through a systematic, multi-faceted approach, we have outlined a robust strategy to take a novel compound, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, from an unknown entity to a characterized dual inhibitor of JAK and Aurora kinases. This guide demonstrates the critical importance of integrating broad biochemical profiling with targeted cellular assays to build a comprehensive and physiologically relevant understanding of a compound's selectivity.

The hypothetical data presented here suggests that 1,5-dimethyl-1H-pyrazole-3-carboxylic acid could serve as a valuable starting point for a medicinal chemistry campaign to optimize its potency and selectivity for either the JAK or Aurora kinase families, depending on the therapeutic goal. Further studies would involve full dose-response kinome profiling to determine Kd or IC50 values against all identified off-targets, followed by phenotypic screens in relevant cancer cell lines to assess its anti-proliferative effects.

By following this logical and evidence-based workflow, researchers can make more informed decisions, de-risk their drug discovery projects, and ultimately increase the probability of translating a promising molecule into a life-saving therapy.

References

  • Arbouzova, N. I., & Zeidler, M. P. (2006). The JAK/STAT pathway in Drosophila. Journal of Cell Science, 119(Pt 24), 5147–5150. [Link]

  • Gadina, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen Website. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Website. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]

  • Katsha, A., et al. (2011). Aurora Kinase inhibitors as Anticancer Molecules. Experimental and Therapeutic Medicine, 2(5), 747–754. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Website. [Link]

  • DiscoveRx. (n.d.). ruxolitinib | DiscoveRx KINOMEscan® screen. DiscoveRx Website. [Link]

  • Bantscheff, M., et al. (2011). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS Chemical Biology, 6(10), 1029–1039. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery Website. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Placzek, W. J., et al. (2010). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 632, 125–140. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery Website. [Link]

  • Ciccone, M., et al. (2018). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 8, 546. [Link]

  • Graczyk, P. P. (2007). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]

  • Willemsen-Seegers, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 10. [Link]

  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Creative Bioarray Website. [Link]

  • Brehmer, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3236. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project Website. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia Website. [Link]

  • Patsnap Synapse. (n.d.). Tozasertib. Patsnap Synapse Website. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

  • Anderson, E. J., et al. (2024). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. Science Translational Medicine, 16(734), eadd8329. [Link]

  • The Chemical Probes Portal. (n.d.). Danusertib. The Chemical Probes Portal Website. [Link]

  • Anderson, E. J., et al. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv. [Link]

  • Walsby, E., et al. (2011). Danusertib, an aurora kinase inhibitor. Expert Opinion on Investigational Drugs, 20(10), 1437–1446. [Link]

  • Verstovsek, S. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(2), 224–230. [Link]

  • Borthakur, G., et al. (2011). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica, 96(7), 981–988. [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a key building block in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of a wide range of biologically active molecules. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors make it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. The reproducibility of its synthesis is therefore of paramount importance for ensuring a consistent supply of high-quality material for research and development.

This guide provides an in-depth comparison of the most reliable and reproducible synthetic routes to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, drawing upon established chemical principles and providing detailed experimental protocols. We will delve into the mechanistic underpinnings of these reactions to empower researchers to troubleshoot and optimize their synthetic efforts.

Comparative Analysis of Synthetic Routes

Two primary strategies have emerged as the most viable for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid:

  • The Knorr Pyrazole Synthesis: A classic and highly reliable method involving the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.

  • N-Methylation of a Precursor Pyrazole: An alternative approach that involves the formation of the pyrazole ring first, followed by methylation of the nitrogen atom.

This guide will focus on the Knorr synthesis as the primary and most recommended route due to its high efficiency and predictability. The N-methylation route will be presented as a viable alternative with its own set of advantages and disadvantages.

Primary Recommended Route: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most robust methods for the preparation of pyrazoles.[1][2] The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative provides direct access to the pyrazole core. In the case of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the key starting materials are ethyl 2,4-dioxovalerate and methylhydrazine.

Reaction Scheme:

Knorr Pyrazole Synthesis start_materials Ethyl 2,4-dioxovalerate + Methylhydrazine intermediate Hydrazone Intermediate start_materials->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization product_ester Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate cyclization->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid hydrolysis->final_product

Figure 1: Workflow for the Knorr synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Mechanistic Insights and Control of Regioselectivity

The reproducibility of the Knorr synthesis hinges on controlling the regioselectivity of the initial condensation and subsequent cyclization. With an unsymmetrical dicarbonyl like ethyl 2,4-dioxovalerate, two isomeric pyrazole products are possible.

The reaction is initiated by the nucleophilic attack of a nitrogen atom of methylhydrazine on one of the carbonyl groups of ethyl 2,4-dioxovalerate. The more electrophilic ketone carbonyl is preferentially attacked over the ester carbonyl.[3] The two nitrogen atoms of methylhydrazine have different nucleophilicities; the methyl-substituted nitrogen is less nucleophilic due to steric hindrance and the electron-donating effect of the methyl group. Therefore, the initial attack occurs from the unsubstituted nitrogen, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, followed by elimination of ethanol and water, affords the desired 1,5-dimethyl-1H-pyrazole-3-carboxylate.

By understanding this mechanism, we can predict and ensure the formation of the desired regioisomer, which is critical for the reproducibility of the synthesis.

Detailed Experimental Protocol

This protocol is adapted from highly successful syntheses of analogous pyrazole carboxylates.[4]

Part A: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol (5-10 volumes).

  • Addition of Methylhydrazine: Cool the solution to 0 °C in an ice bath. Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. The resulting crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate can often be used in the next step without further purification. If necessary, the product can be purified by column chromatography on silica gel.

Part B: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

  • Hydrolysis: To the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, add a 1-2 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heating: Heat the mixture to reflux and stir for 1-3 hours, or until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Performance Data and Reproducibility
ParameterExpected OutcomeNotes
Yield (Ester) > 90%Based on analogous reactions, this step is typically high-yielding.[4]
Yield (Acid) > 90%Hydrolysis is generally a high-yielding transformation.
Purity > 95% after precipitationThe product often precipitates in high purity. Recrystallization can be performed if necessary.
Regioselectivity > 95:5 (desired:undesired)The inherent reactivity differences in the starting materials strongly favor the desired isomer.

Key to Reproducibility:

  • Quality of Starting Materials: Use of high-purity ethyl 2,4-dioxovalerate and methylhydrazine is essential.

  • Control of Temperature: The initial addition of methylhydrazine should be performed at low temperature to control the exotherm.

  • Stoichiometry: A slight excess of methylhydrazine ensures complete consumption of the dicarbonyl compound.

  • pH Control during Work-up: Careful acidification is crucial for the complete precipitation of the carboxylic acid product.

Alternative Route: N-Methylation of a Pyrazole Precursor

An alternative strategy involves the formation of a 5-methyl-1H-pyrazole-3-carboxylate intermediate, followed by N-methylation. This route can be advantageous if the precursor pyrazole is readily available or if issues with regioselectivity arise in the Knorr synthesis.

Reaction Scheme:

N-Methylation Route start_materials Ethyl 5-methyl-1H-pyrazole-3-carboxylate methylation Methylation (e.g., Dimethyl Carbonate) start_materials->methylation product_ester Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate methylation->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid hydrolysis->final_product

Figure 2: Workflow for the N-methylation route to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Methodology and Considerations

The N-methylation can be achieved using various methylating agents. While traditional reagents like dimethyl sulfate are effective, they are also highly toxic. A greener and safer alternative is the use of dimethyl carbonate in the presence of a base.[5]

Illustrative Experimental Protocol (N-Methylation)

This protocol is based on a patented procedure for a similar transformation.[5]

  • Reaction Setup: In a reaction vessel, suspend ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and a base such as potassium carbonate (2 equivalents) in a suitable solvent like dimethylformamide (DMF).

  • Addition of Methylating Agent: Add dimethyl carbonate (1.5-2 equivalents).

  • Reaction: Heat the mixture to 100-120 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated to give the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis: The subsequent hydrolysis to the carboxylic acid is performed as described in the Knorr synthesis protocol.

Comparison of Routes
FeatureKnorr Pyrazole SynthesisN-Methylation Route
Number of Steps 2 (from dicarbonyl)2 (from precursor pyrazole)
Overall Yield HighModerate to High
Reproducibility High (with control of regioselectivity)Generally good, but can be substrate-dependent
Safety Methylhydrazine is toxic.Can utilize less toxic methylating agents like dimethyl carbonate.[5]
Cost-Effectiveness Starting materials are relatively inexpensive.Cost of the precursor pyrazole can be a factor.
Key Challenge Ensuring regioselectivity.Potential for N1 vs. N2 methylation in some cases.

Conclusion and Recommendation

For the reproducible and scalable synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the Knorr pyrazole synthesis is the superior and recommended route . Its high efficiency, predictable regioselectivity, and the availability of inexpensive starting materials make it the method of choice for both academic and industrial settings. The detailed protocol and mechanistic insights provided in this guide should enable researchers to consistently obtain high yields of the target compound.

The N-methylation route serves as a valuable alternative, particularly when considering greener and safer reagents. However, the overall efficiency of this route is highly dependent on the availability and cost of the starting pyrazole precursor.

By carefully selecting the synthetic strategy and paying close attention to the experimental parameters outlined in this guide, researchers can confidently and reproducibly synthesize 1,5-dimethyl-1H-pyrazole-3-carboxylic acid for their drug discovery and development endeavors.

References

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Dias, L. R. S., et al. (2014). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... ResearchGate. [Link]

  • Google Patents.
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

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Comparative

A Head-to-Head Comparison of Pyrazole and Imidazole Derivatives: A Guide for Researchers

For the discerning researcher in drug discovery, catalysis, and materials science, the choice between pyrazole and imidazole scaffolds is a critical decision point in molecular design. As structural isomers, these five-m...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, catalysis, and materials science, the choice between pyrazole and imidazole scaffolds is a critical decision point in molecular design. As structural isomers, these five-membered nitrogen-containing heterocycles offer a fascinating study in how a subtle change in the arrangement of atoms can profoundly influence physicochemical properties and, consequently, functional performance. This guide provides an in-depth, objective comparison of pyrazole and imidazole derivatives, grounded in experimental data and established scientific principles, to empower you to make the most informed choice for your research endeavors.

At a Glance: Structural and Physicochemical Divergence

Pyrazole and imidazole, both with the molecular formula C₃H₄N₂, are aromatic heterocycles distinguished by the relative positions of their two nitrogen atoms. In pyrazole, the nitrogens are adjacent (1,2-diazole), while in imidazole, they are separated by a carbon atom (1,3-diazole). This fundamental difference is the wellspring of their distinct chemical personalities.[1][2]

Computational studies and experimental observations indicate that the imidazole ring is generally more stable than the pyrazole ring.[2][3] This is often attributed to the coulombically favorable N-C-N arrangement in imidazole, which avoids the potentially repulsive N-N bond present in pyrazole.[2][3]

PropertyPyrazoleImidazoleRationale & References
Nitrogen Positions 1,2 (adjacent)1,3 (separated)Fundamental structural difference.[1][2]
Relative Stability Less stableMore stableAvoidance of N-N repulsion in imidazole.[2][3]
Basicity (pKa of conjugate acid) ~2.5~7.0The positive charge in the imidazolium ion is more effectively delocalized across both nitrogen atoms.[4][5]
Acidity (pKa) ~14.2~14.5Both are weakly acidic, with similar pKa values.
Aromaticity Highly aromaticHighly aromaticBoth possess a sextet of π-electrons.[6]
Reactivity towards Electrophiles Substitution typically at C4.Substitution typically at C5.The position of electrophilic attack is influenced by the electron distribution within the ring.

Synthesis of Pyrazole and Imidazole Derivatives: Established Routes and Mechanistic Insights

The synthesis of substituted pyrazoles and imidazoles is well-established, with several named reactions forming the bedrock of their preparation. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Common Synthetic Pathways for Pyrazole Derivatives

The most prevalent method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis .[7] This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrazole core.

Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This reaction is particularly useful for accessing specific regioisomers.[8]

Experimental Protocol: Knorr Pyrazole Synthesis of a 1,3,5-Trisubstituted Pyrazole[8]

This protocol describes a nano-ZnO catalyzed green synthesis of 1,3,5-substituted pyrazoles.

Materials:

  • Ethyl acetoacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Nano-ZnO catalyst

  • Ethanol (solvent)

Procedure:

  • A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TCC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 1,3,5-substituted pyrazole.

Causality Behind Experimental Choices:

  • Nano-ZnO catalyst: This heterogeneous catalyst offers advantages such as high efficiency, ease of separation from the reaction mixture, and reusability, aligning with the principles of green chemistry.[8]

  • Ethanol as solvent: Ethanol is a relatively environmentally benign solvent.

  • Room temperature reaction: The use of a highly efficient catalyst allows the reaction to proceed at ambient temperature, reducing energy consumption.

Knorr_Pyrazole_Synthesis start 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) intermediate1 Condensation Intermediate start->intermediate1 + hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->intermediate1 catalyst Catalyst (e.g., Nano-ZnO) catalyst->intermediate1 Catalysis intermediate2 Cyclization intermediate1->intermediate2 product Substituted Pyrazole intermediate2->product - H2O

Caption: Generalized workflow for the Knorr pyrazole synthesis.

Common Synthetic Pathways for Imidazole Derivatives

The Debus-Radziszewski synthesis is a classic and versatile method for preparing imidazoles. It involves a three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4] This one-pot reaction is highly efficient for creating 2,4,5-trisubstituted imidazoles.[2]

The Van Leusen imidazole synthesis provides another route, reacting a tosylmethyl isocyanide (TosMIC) with an aldimine.[4]

Experimental Protocol: Debus-Radziszewski Synthesis of a Trisubstituted Imidazole[9]

This protocol outlines the synthesis of a novel imidazole derivative.

Materials:

  • 2-Hydroxy-1-naphthaldehyde (1 mmol)

  • Benzil (1.1 mmol)

  • 4-methylaniline (4 mmol)

  • Ammonium acetate (10 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • A solution of 2-hydroxy-1-naphthaldehyde, benzil, 4-methylaniline, and ammonium acetate in glacial acetic acid is prepared in a round-bottom flask.

  • The reaction mixture is refluxed under an argon atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water (20 mL).

  • The resulting solid precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield the desired trisubstituted imidazole.

Causality Behind Experimental Choices:

  • Ammonium acetate: Serves as the source of ammonia for the condensation reaction.

  • Glacial acetic acid: Acts as both a solvent and a catalyst for the condensation steps.

  • Reflux conditions: The elevated temperature is necessary to drive the multiple condensation and cyclization reactions to completion.

Debus_Radziszewski_Synthesis dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) intermediate Condensation dicarbonyl->intermediate + aldehyde Aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde) aldehyde->intermediate ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->intermediate product Substituted Imidazole intermediate->product Cyclization & Oxidation

Caption: Generalized workflow for the Debus-Radziszewski imidazole synthesis.

Head-to-Head in Medicinal Chemistry: Privileged Scaffolds with Overlapping Activities

Both pyrazole and imidazole are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[2][9] Their derivatives have demonstrated a wide and often overlapping spectrum of pharmacological activities.[9]

Biological ActivityPyrazole DerivativesImidazole Derivatives
Anti-inflammatory Celecoxib (COX-2 inhibitor)[2]Various substituted imidazoles[2]
Antifungal Fluorinated pyrazole aldehydes[2]Clotrimazole, Miconazole[2]
Antibacterial Various derivativesMetronidazole[2]
Anticancer Numerous derivatives targeting various pathways[2]Show significant anticancer properties[2]
Antitubercular Imidazole-pyrazole hybrids have been investigated.[10]Imidazole-pyrazole hybrids have been investigated.[10]

A study on Mycobacterium tuberculosis CYP121A1 inhibitors designed and synthesized three series of azole pyrazole derivatives, including imidazole-pyrazole hybrids. The results showed that the biarylpyrazole imidazole derivatives were the most effective, with some compounds displaying optimal activity (MIC 1.562 μg/mL).[10] This highlights the potential of hybrid structures that leverage the properties of both scaffolds.

The choice between a pyrazole and an imidazole core in drug design is often nuanced. The greater basicity of imidazole can be advantageous for forming salt forms of a drug, which can improve solubility and bioavailability.[11] The imidazole ring is also a key component of the amino acid histidine, and its ability to participate in hydrogen bonding and coordinate to metal ions is crucial in many biological processes.[9] On the other hand, the pyrazole scaffold is a key feature in several blockbuster drugs, such as the anti-inflammatory agent Celecoxib.[2]

Pyrazole vs. Imidazole as Ligands in Catalysis: A Tale of Donor Strength

In the realm of coordination chemistry and catalysis, the differing electronic properties of pyrazole and imidazole are paramount. Imidazole, being the stronger base, is also a stronger σ-donor ligand compared to pyrazole.[12] This has significant implications for the properties and reactivity of the resulting metal complexes.

PropertyPyrazole LigandsImidazole Ligands
σ-Donor Strength WeakerStronger
Complex Stability Generally form less stable complexesGenerally form more stable complexes
Metal Center Electron Density Results in a more electrophilic metal centerResults in a more electron-rich metal center

The choice of ligand can be used to fine-tune the catalytic activity of a metal center. For reactions that benefit from an electron-rich metal, such as certain oxidative additions, an imidazole-based ligand may be preferred.[12] Conversely, for reactions requiring a more electrophilic metal center, a pyrazole-based ligand might be the better choice.[12]

A study on CO₂ hydrogenation catalysts found that while protic pyrazole-containing iridium(III) complexes were effective, the performance of analogous imidazole complexes was even more prominent, suggesting a potential advantage for the imidazole scaffold in this specific application.[13]

Ligand_Comparison cluster_pyrazole Pyrazole Ligand cluster_imidazole Imidazole Ligand p_ligand Weaker σ-donor p_metal More Electrophilic Metal Center p_ligand->p_metal Leads to i_ligand Stronger σ-donor i_metal More Electron-Rich Metal Center i_ligand->i_metal Leads to

Caption: Comparison of pyrazole and imidazole as ligands in catalysis.

Applications in Agrochemicals: A Shared Battlefield

Both pyrazole and imidazole derivatives have found significant applications in the agrochemical industry as insecticides and fungicides.[14]

  • Pyrazole-based agrochemicals: Fipronil is a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels. Other examples include pyrolan, ethiprole, and fenpyroximate.[14]

  • Imidazole-based agrochemicals: Prochloraz is a widely used imidazole fungicide in agriculture and horticulture. Imidacloprid is a neonicotinoid insecticide.[14]

A recent study synthesized and evaluated a series of new pyrazole and imidazole derivatives for their insecticidal activities against Plodia interpunctella and Nilaparvata lugens. The results indicated that both classes of compounds exhibited remarkable activity, in some cases surpassing that of the standard reference thiamethoxam.[14] This underscores that both scaffolds are viable starting points for the development of novel crop protection agents.

Conclusion: A Nuanced Choice Based on Desired Properties

The head-to-head comparison of pyrazole and imidazole derivatives reveals two remarkably versatile, yet distinct, heterocyclic scaffolds. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific application and desired molecular properties.

  • Imidazole derivatives are generally more stable and significantly more basic, making them stronger σ-donor ligands that form more stable metal complexes. This can be advantageous in catalysis and for tuning the pharmacokinetic properties of drug candidates.

  • Pyrazole derivatives , while less basic, offer a unique and highly successful scaffold for a variety of therapeutic agents and agrochemicals. The weaker σ-donating ability of pyrazoles can be exploited to create more electrophilic metal centers in catalytic applications.

Ultimately, the decision to employ a pyrazole or an imidazole core should be driven by a thorough understanding of their fundamental properties and the specific requirements of the target system. This guide has aimed to provide the foundational knowledge and experimental context to aid in that critical decision-making process.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Organic Preparations and Procedures International. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Available at: [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. (2024). Bentham Science. Available at: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. Retrieved from [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2025). ResearchGate. Available at: [Link]

  • synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). RSC Publishing. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.). Retrieved from [Link]

  • Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. (n.d.). Bentham Science. Retrieved from [Link]

  • Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. (2019). Semantic Scholar. Available at: [Link]

  • Synthesis of imidazole and pyrazole based compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole pyrazole. (n.d.). Slideshare. Retrieved from [Link]

  • Imidazole and Pyrazole. (n.d.). Scribd. Retrieved from [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from [Link]

  • Why is imidazole more basic than pyrazole? (2017). Quora. Available at: [Link]

  • Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.). OUCI. Retrieved from [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

An Essential Guide to the Safe Handling of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to n...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve their scientific goals but to do so in the safest manner possible. This guide provides a comprehensive, procedural framework for handling 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our commitment is to build a foundation of trust by delivering value that transcends the product itself.

Hazard Identification and Risk Assessment: The Cornerstone of Safety

Before any laboratory work commences, a thorough understanding of the subject compound is non-negotiable. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 5744-59-2) is classified as a substance that requires careful handling due to its identified hazards.

According to safety data sheets, the primary risks associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[2]

It is also crucial to note that the health hazards of this product may not have been fully investigated.[2] Therefore, a conservative approach that limits all routes of exposure (inhalation, ingestion, skin, and eye contact) is the most prudent course of action.[2]

A pre-operational risk assessment should always be performed, considering the scale of the reaction, the potential for dust or aerosol generation, and the other reagents involved in the specific protocol.

Personal Protective Equipment (PPE): An Integrated System of Defense

Engineering controls, such as a chemical fume hood, are the primary barrier against exposure. However, the correct selection and use of PPE provide a critical final layer of defense. The following table outlines the minimum PPE requirements for handling 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Protection Area Required PPE Specification and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for their resistance to a broad range of chemicals, including acidic compounds.[3][4] Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[5][6]
Eyes & Face Safety goggles and/or face shieldTightly fitting safety goggles are mandatory to protect against splashes and airborne particles causing serious eye irritation.[2][7][8] A face shield should be worn over goggles when there is a significant risk of splashing.[4][9]
Body Laboratory coatA lab coat protects skin and personal clothing from accidental spills and contamination.[7][8] Ensure it is fully buttoned. For larger quantities or spill response, a chemical-resistant apron or suit may be necessary.[3][4]
Respiratory N/A (with proper engineering controls)All handling of solid 1,5-dimethyl-1H-pyrazole-3-carboxylic acid that may generate dust must be performed in a certified chemical fume hood .[2][3] This is the primary method to prevent respiratory irritation.[5] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is required.[3][10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a standardized workflow is essential for minimizing risk. The following diagram and protocol outline the critical steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup and Disposal prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Gloves, Goggles, Lab Coat) handle1 Weigh Solid Compound Carefully to Avoid Dust prep2->handle1 Start Work handle2 Transfer and Dissolve with Non-Splash Technique handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces and Glassware handle3->clean1 Complete Experiment clean2 Segregate All Waste (Solid, Liquid, PPE) clean1->clean2 clean3 Label and Store Hazardous Waste Container clean2->clean3

Caption: Procedural workflow for handling 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Detailed Protocol
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3][11]

    • Confirm that the chemical fume hood is operational and providing adequate ventilation.[3]

    • Don all required PPE: nitrile gloves, safety goggles, and a buttoned lab coat.[1]

  • Handling (inside a chemical fume hood):

    • When weighing the solid, use a weigh boat or anti-static weighing paper to minimize dust generation.[5]

    • Keep the container of the chemical tightly closed when not in use.[2][12]

    • When transferring the solid to a reaction vessel, do so slowly and carefully. If dissolving, add the solid to the solvent to minimize splashing.

    • Avoid all direct contact with the substance.[12][13]

  • Post-Handling and Cleanup:

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][2]

    • Decontaminate the work surface within the fume hood.

    • Remove contaminated clothing and wash it before reuse.[1]

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal of chemical waste poses a significant threat to personnel and the environment. All materials contaminated with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compounds, contaminated weigh boats, and gloves in a designated, sealed container labeled "Hazardous Waste".[14]

    • Liquid Waste: Collect all reaction mixtures and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container.[14]

    • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.[14]

  • Regulatory Compliance: All disposal must be conducted in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[11][14] Do not pour any waste down the drain. [14]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin with generous quantities of soap and water.[2][13] If skin irritation occurs or persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][13]

  • Spill: Evacuate the immediate area. For a small spill, and only if trained to do so, use an inert absorbent material to contain the spill. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[5][11] Do not create dust.[5] For large spills, contact your institution's EHS department immediately.

By integrating these scientifically grounded procedures into your laboratory workflow, you can ensure a safe and effective research environment when working with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

References

  • Acids Supplier Blog. (2025). What are the safety precautions when handling acids?. [Link]

  • Capot Chemical. (2013). MSDS of 1H-Pyrazole-4-carboxylic acid. [Link]

  • Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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